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LY 341495 disodium salt Documentation Hub

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  • Product: LY 341495 disodium salt

Core Science & Biosynthesis

Foundational

Technical Deep Dive: LY 341495 Disodium Salt Mechanism of Action

Executive Summary LY 341495 Disodium Salt stands as the current "gold standard" pharmacological tool for interrogating Group II metabotropic glutamate receptors (mGlu2 and mGlu3). Unlike early-generation antagonists (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

LY 341495 Disodium Salt stands as the current "gold standard" pharmacological tool for interrogating Group II metabotropic glutamate receptors (mGlu2 and mGlu3). Unlike early-generation antagonists (e.g., EGLU, MCCG) which suffered from low potency and poor solubility, LY 341495 exhibits nanomolar affinity (


 < 3 nM) for mGlu2/3.

The disodium salt form is critical for experimental reproducibility. It confers high water solubility, eliminating the need for organic solvents like DMSO in stock solutions—a vital consideration for sensitive electrophysiological recordings and in vivo microinjections where solvent toxicity can confound data.

Chemical Identity & Physical Properties

The disodium salt formulation fundamentally alters the handling requirements compared to the free acid.

PropertySpecification
Chemical Name (2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl)propanoic acid disodium salt
Molecular Weight ~397.33 g/mol (varies by hydration batch)
Solubility (Water) High (~40–100 mg/mL) . Dissolves instantly.
Solubility (DMSO) Not recommended for the salt form (use Free Acid for DMSO).
Appearance White to off-white solid.
Hygroscopicity Moderate. Store desiccated at -20°C.

Critical Handling Note: Always check the specific batch molecular weight on the vial label. The degree of hydration in the salt form can shift the MW slightly, affecting molarity calculations.

Mechanism of Action (MOA)

Primary Pharmacodynamics

LY 341495 acts as a competitive orthosteric antagonist at the glutamate binding site of Group II mGluRs.

  • Presynaptic mGlu2: Under physiological conditions, excess glutamate activates presynaptic mGlu2 autoreceptors, which couple to

    
     proteins. This inhibits voltage-gated Calcium channels (VGCCs) and interferes with the SNARE complex, reducing further glutamate release (negative feedback). LY 341495 blocks this feedback loop , facilitating enhanced glutamatergic transmission.
    
  • Postsynaptic/Glial mGlu3: Blocks

    
    -mediated inhibition of Adenylyl Cyclase, preventing the reduction of cAMP levels.
    
Signaling Pathway Visualization

The following diagram illustrates the canonical pathway blocked by LY 341495.

mGluR_Signaling cluster_outcome Physiological Outcome of LY 341495 node_agonist Glutamate / Agonist node_receptor mGlu2/3 Receptor (Presynaptic/Glial) node_agonist->node_receptor Activates node_gprotein Gi/o Protein (Activation) node_receptor->node_gprotein Couples to node_antagonist LY 341495 (Competitive Antagonist) node_antagonist->node_receptor BLOCKS (Ki ~2nM) node_result Restored cAMP Levels Increased Glutamate Release node_antagonist->node_result Result node_effector Adenylyl Cyclase node_gprotein->node_effector Inhibits node_release Glutamate Release (Presynaptic) node_gprotein->node_release Inhibits (via VGCCs) node_camp cAMP Production node_effector->node_camp Reduces

Figure 1: LY 341495 competitive antagonism prevents Gi/o-mediated suppression of cAMP and glutamate release.

Selectivity Profile & Binding Kinetics[2][3]

LY 341495 is highly selective for Group II receptors but exhibits "bleed-over" into Group III (mGlu8) at higher concentrations.

Table 1: Binding Affinity (


 / 

) Across mGluR Subtypes
Receptor GroupSubtypeAffinity (

/

)
Selectivity Ratio (vs mGlu2)
Group II (Target) mGlu2 2.3 nM 1x
Group II (Target) mGlu3 1.3 nM 0.6x (Equipotent)
Group IIImGlu8~173 nM~75x lower
Group IIImGlu7~990 nM~430x lower
Group IIImGlu4~22,000 nM>10,000x lower
Group ImGlu1a~6,800 nM>3,000x lower
Group ImGlu5a~8,200 nM>3,500x lower

Experimental Insight: To maintain strict selectivity for mGlu2/3 and avoid blocking mGlu8, do not exceed 100 nM in slice preparations. At 1 µM, you will begin to antagonize mGlu8.

Experimental Protocols

Stock Solution Preparation (Disodium Salt Specific)

Unlike the free acid, do not use DMSO.

  • Calculate Mass: Based on the batch-specific MW (approx 397.33 g/mol ).

  • Solvent: Add sterile, deionized water (Milli-Q) directly to the vial.

  • Concentration: Prepare a 10 mM stock (e.g., 10 mg in ~2.5 mL water).

  • Storage: Aliquot into small volumes (e.g., 50 µL) and freeze at -20°C. Avoid freeze-thaw cycles.

In Vitro Electrophysiology (Hippocampal Slice)

Objective: Measure the blockade of LTD (Long-Term Depression) at Mossy Fiber-CA3 synapses.

  • Perfusion: Artificial Cerebrospinal Fluid (aCSF) at 2–3 mL/min.

  • Baseline: Establish stable fEPSP baseline for 20 mins.

  • Drug Application:

    • Dilute 10 mM aqueous stock to 20–100 nM final concentration in aCSF.

    • Note: 20 nM is sufficient for >90% receptor occupancy.

  • Induction: Apply Low-Frequency Stimulation (LFS) (1 Hz for 15 min).

  • Result: In the presence of LY 341495, mGlu2/3-dependent LTD should be abolished.

In Vivo Behavioral Dosing (Rodents)

Objective: Antidepressant-like effects (e.g., Forced Swim Test).[1]

  • Vehicle: 0.9% Saline (The disodium salt is saline-soluble).

  • Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.).

  • Dose Range:

    • 0.3 – 1.0 mg/kg: Selective mGlu2/3 blockade.

    • 3.0 – 10.0 mg/kg: Loss of selectivity (engages mGlu8, potential off-target effects).

  • Timing: Administer 30–60 minutes prior to behavioral testing.

Experimental Workflow Visualization

Workflow cluster_apps Application Route stock Stock Prep (10 mM in Water) dilution Dilution (aCSF or Saline) stock->dilution 1:1000+ slice Slice E-Phys (20-100 nM) dilution->slice invivo In Vivo (i.p.) (0.3-3.0 mg/kg) dilution->invivo readout Data Readout (LTP/LTD or Behavior) slice->readout invivo->readout

Figure 2: Workflow for preparing and administering LY 341495 disodium salt.

Comparison with Other Antagonists

CompoundPotency (mGlu2)SolubilitySelectivityNotes
LY 341495 Nanomolar Water (Salt) High (at <100nM) The industry standard.
EGLUMicromolarWaterModerateOlder generation. Less potent.
MGS0039NanomolarDMSOHighGood alternative, but solubility issues.
LY 341495 (Free Acid)NanomolarDMSOHighRequires sonication; solvent controls needed.

References

  • Kingston, A. E., et al. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors.[2][3][4] Neuropharmacology, 37(1), 1-12.[4] [Link]

  • Johnson, M. P., et al. (1999). [3H]-LY341495 as a novel antagonist radioligand for group II metabotropic glutamate receptors.[3] Neuropharmacology, 38(10), 1519-1529. [Link]

  • Fitzjohn, S. M., et al. (1998). The potent mGlu receptor antagonist LY341495 identifies roles for both cloned and novel mGlu receptors in hippocampal synaptic plasticity.[3] Neuropharmacology, 37(12), 1445-1458. [Link]

  • Palucha-Poniewiera, A., et al. (2021). The group II mGlu receptor antagonist LY341495 induces a rapid antidepressant-like effect and enhances the effect of ketamine.[5] Prog Neuropsychopharmacol Biol Psychiatry.[5] [Link]

Sources

Exploratory

The Function of LY 341495 Disodium Salt: A Technical Guide for Researchers

This guide provides an in-depth exploration of LY 341495 disodium salt, a cornerstone pharmacological tool in the field of neuroscience. We will delve into its precise mechanism of action, its pharmacological profile, an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of LY 341495 disodium salt, a cornerstone pharmacological tool in the field of neuroscience. We will delve into its precise mechanism of action, its pharmacological profile, and its critical applications in elucidating the complex roles of metabotropic glutamate receptors in neural function and disease. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this potent and selective antagonist.

Introduction: The Landscape of Metabotropic Glutamate Receptors

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, mediating its effects through both ionotropic and metabotropic receptors. The metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that modulate a wide array of synaptic functions. These eight receptors are classified into three groups based on their sequence homology, pharmacology, and signal transduction pathways.[1]

  • Group I mGluRs (mGlu1 and mGlu5): Primarily coupled to Gq/G11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.

  • Group II mGluRs (mGlu2 and mGlu3): Coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1]

  • Group III mGluRs (mGlu4, mGlu6, mGlu7, and mGlu8): Also coupled to Gi/o proteins, resulting in the inhibition of adenylyl cyclase.[1]

Group II mGluRs, the primary targets of LY 341495, are predominantly located presynaptically, where they act as autoreceptors to inhibit glutamate release.[2] They are also found on glial cells.[2] This strategic localization positions them as key regulators of synaptic transmission and plasticity, making them attractive targets for therapeutic intervention in a range of neurological and psychiatric disorders.

Pharmacological Profile of LY 341495: Potency and Selectivity

LY 341495 is a research chemical developed by Eli Lilly and Company that functions as a potent and selective competitive antagonist at the orthosteric binding site of group II mGluRs.[3] Its high affinity for mGlu2 and mGlu3 receptors, coupled with significantly lower affinity for other mGluR subtypes and ionotropic glutamate receptors, has established it as an invaluable tool for isolating and studying the function of group II mGluRs.[4][5]

The disodium salt form of LY 341495 enhances its solubility in aqueous solutions, facilitating its use in a variety of experimental paradigms.[6]

Binding Affinity and Potency

The selectivity of LY 341495 is quantitatively demonstrated by its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values across the different mGluR subtypes.

Receptor SubtypeKi / IC50 (nM)Receptor Group
human mGlu22.3 / 21Group II
human mGlu31.3 / 14Group II
human mGlu8173 / 170Group III
human mGlu7a990Group III
human mGlu1a6800 / 7800Group I
human mGlu5a8200 / 8200Group I
human mGlu4a22000 / 22000Group III
(Data compiled from multiple sources)[5][7][8]

As the data illustrates, LY 341495 exhibits nanomolar potency at mGlu2 and mGlu3 receptors, while its affinity for group I and other group III receptors is in the micromolar range, demonstrating a significant selectivity window.[5][8] It is noteworthy that at higher concentrations, LY 341495 can also antagonize other mGluRs, a factor that must be considered in experimental design.[2][9]

Mechanism of Action: Competitive Antagonism and Downstream Signaling

LY 341495 exerts its function by competitively binding to the glutamate binding site on mGlu2 and mGlu3 receptors, thereby preventing the endogenous ligand, glutamate, from activating the receptor. This orthosteric antagonism blocks the conformational changes in the receptor that are necessary for G protein coupling and subsequent intracellular signaling.

The canonical signaling pathway for group II mGluRs involves the inhibition of adenylyl cyclase. By antagonizing these receptors, LY 341495 prevents this inhibition, leading to a relative increase in cAMP levels.

Group II mGluR Signaling and LY 341495 Antagonism cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 Binds G_protein Gi/o Protein mGluR2_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Vesicle Glutamate Vesicle cAMP->Vesicle Reduces Release LY341495 LY 341495 LY341495->mGluR2_3 Competitively Blocks

Caption: Antagonism of presynaptic mGluR2/3 by LY 341495.

Applications in Research: Dissecting the Role of Group II mGluRs

The high selectivity and potency of LY 341495 have made it an indispensable tool for investigating the physiological and pathophysiological roles of group II mGluRs.

  • Neuropsychiatric Disorders: Studies have utilized LY 341495 to explore the involvement of mGluR2/3 in conditions such as depression and anxiety. For instance, research has shown that LY 341495 exhibits antidepressant-like effects in animal models of chronic stress, potentially through the activation of the mTORC1 signaling pathway.[10]

  • Cognitive Function: The role of group II mGluRs in learning and memory has been investigated using LY 341495. Depending on the dose and the specific memory task, LY 341495 has been shown to either impair or enhance recognition memory in rats, highlighting the complex role of these receptors in cognitive processes.[2]

  • Synaptic Plasticity: LY 341495 has been instrumental in characterizing the role of mGluRs in long-term potentiation (LTP) and long-term depression (LTD), fundamental processes for learning and memory.[9]

  • Pain and Addiction: Research has also pointed to the involvement of group II mGluRs in pain modulation and the behavioral effects of drugs of abuse, with LY 341495 being used to probe these mechanisms.[3]

Experimental Protocols: A Practical Guide

The following provides a generalized, step-by-step methodology for an in vivo study investigating the effects of LY 341495 on behavior in a rodent model. The causality behind each step is explained to ensure experimental integrity.

In Vivo Administration for Behavioral Studies

Objective: To assess the effect of mGluR2/3 blockade on a specific behavioral paradigm (e.g., forced swim test, novel object recognition).

Materials:

  • LY 341495 disodium salt

  • Vehicle (e.g., 0.9% saline)

  • 0.1 M NaOH and 1 M HCl for pH adjustment

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Appropriate behavioral apparatus

Protocol:

  • Drug Preparation:

    • Accurately weigh the required amount of LY 341495 disodium salt.

    • Dissolve the compound in a small amount of 0.1 M NaOH.[2]

    • Add saline (0.9% NaCl) to reach the final desired volume.[2]

    • Adjust the pH of the solution to a physiological range (7.4-7.8) using 1 M HCl.[2] This step is critical to prevent tissue damage and ensure the tolerability of the injection.

    • Prepare a vehicle control solution using the same procedure but omitting the LY 341495. This ensures that any observed effects are due to the drug and not the vehicle.

  • Animal Dosing:

    • Administer LY 341495 or vehicle to the experimental animals via intraperitoneal (i.p.) injection. The volume is typically 1 ml/kg of body weight.[2]

    • The choice of dose is crucial and should be based on previous literature. Low doses may be selective for mGluR2/3, while higher doses might have off-target effects.[2] A dose-response study is often warranted.

  • Behavioral Testing:

    • The timing of the behavioral test relative to the drug administration is a critical parameter. This will depend on the pharmacokinetic profile of LY 341495 and the specific hypothesis being tested.

    • Conduct the behavioral test according to established protocols. Ensure that the experimenter is blind to the treatment conditions to prevent bias.

  • Data Analysis:

    • Analyze the behavioral data using appropriate statistical methods (e.g., t-test, ANOVA) to compare the effects of LY 341495 with the vehicle control group.

In Vivo Behavioral Experiment Workflow A Drug & Vehicle Preparation (pH adjustment is critical) C Random Assignment to Treatment Groups (LY 341495 vs. Vehicle) A->C B Animal Acclimation & Habituation B->C D Intraperitoneal (i.p.) Injection C->D E Post-Injection Waiting Period (Consider pharmacokinetics) D->E F Behavioral Assay (Blinded Observation) E->F G Data Collection & Statistical Analysis F->G H Interpretation of Results G->H

Caption: A generalized workflow for in vivo behavioral experiments using LY 341495.

Conclusion

LY 341495 disodium salt remains a pivotal pharmacological agent for the study of group II metabotropic glutamate receptors. Its high potency and selectivity for mGluR2 and mGluR3 allow for the precise dissection of their roles in a vast array of neurobiological processes. A thorough understanding of its pharmacological profile and mechanism of action, as outlined in this guide, is essential for the design and interpretation of rigorous and impactful research in the field of neuroscience.

References

  • Wikipedia. LY-341495. [Link]

  • Fitzjohn, S. M., et al. (1998). The potent mGlu receptor antagonist LY341495 identifies roles for both cloned and novel mGlu receptors in hippocampal synaptic plasticity. Neuropharmacology, 37(12), 1445-1458. [Link]

  • Wright, R. A., et al. (2000). [3H]LY341495 binding to group II metabotropic glutamate receptors in rat brain. Journal of Pharmacology and Experimental Therapeutics, 295(1), 237-244. [Link]

  • Lee, K., et al. (2022). Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression. International Journal of Molecular Sciences, 23(12), 6483. [Link]

  • Gallo, M., et al. (2014). The metabotropic glutamate 2/3 receptor antagonist LY341495 differentially affects recognition memory in rats. Psychopharmacology, 231(1), 123-134. [Link]

  • Kingston, A. E., et al. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology, 37(1), 1-12. [Link]

  • Doumazane, E., et al. (2013). Illuminating the activation mechanisms and allosteric properties of metabotropic glutamate receptors. Proceedings of the National Academy of Sciences, 110(15), E1416-E1425. [Link]

  • News-Medical. An Introduction to Metabotropic Glutamate Receptors. (2020). [Link]

  • Eagle, D. M., et al. (2020). The metabotropic glutamate receptor 2/3 antagonist LY341495 improves working memory in adult mice following juvenile social isolation. Neuropharmacology, 177, 108240. [Link]

Sources

Foundational

Technical Whitepaper: LY 341495 Disodium Salt – Pharmacodynamics and Receptor Affinity Profile

The following technical guide provides an in-depth analysis of LY 341495 disodium salt, focusing on its receptor binding affinity, pharmacological profile, and experimental application. Executive Summary LY 341495 disodi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of LY 341495 disodium salt, focusing on its receptor binding affinity, pharmacological profile, and experimental application.

Executive Summary

LY 341495 disodium salt is a synthetic amino acid analog and a highly potent, selective antagonist of Group II metabotropic glutamate receptors (mGlu2 and mGlu3). Unlike earlier generation antagonists (e.g., MCPG), LY 341495 exhibits nanomolar affinity for Group II receptors (


 < 3 nM).

Crucially for experimental design, this compound displays a concentration-dependent "selectivity window." While highly selective for Group II receptors at low nanomolar concentrations, it exhibits significant antagonist activity at Group III receptors (specifically mGlu8) in the high nanomolar range (


 ~ 173 nM), and mGlu7/mGlu4 in the micromolar range. This guide delineates the precise binding thresholds required to maintain selectivity in complex biological assays.

Chemical & Physical Profile

The disodium salt form is utilized to enhance aqueous solubility, a critical factor for in vitro physiological buffers.

PropertySpecification
Chemical Name (2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl)propanoic acid disodium salt
Molecular Weight 397.33 g/mol
Solubility Water (up to 100 mM); DMSO (insoluble or poor)
Appearance White to off-white solid
Stability Hygroscopic; store at -20°C desicated.[1][2] Solutions stable for <24h at 4°C.

Application Note: Unlike many organic inhibitors, LY 341495 disodium salt is highly water-soluble. Do not use DMSO for stock preparation if avoiding organic solvent effects is a priority; aqueous buffers (PBS or water) are preferred.

Receptor Affinity Landscape

The utility of LY 341495 lies in its differential affinity profile. The following data aggregates binding constants (


) and functional inhibition values (

) from human recombinant receptors.
Table 1: Binding Affinity and Functional Potency
Receptor GroupSubtypeBinding Affinity (

, nM)
Functional Antagonism (

, nM)
Selectivity Ratio (vs mGlu2)
Group II mGlu2 2.3 21 1x
Group II mGlu3 1.3 14 0.6x
Group III mGlu8173170~75x
Group III mGlu7990~1,000~430x
Group I mGlu1a6,8007,800~2,900x
Group I mGlu5a8,2008,200~3,500x
Group III mGlu422,00022,000~9,500x

Data Interpretation:

  • The "Safe" Window: To target mGlu2/3 exclusively, experimental concentrations should remain below 100 nM .

  • The mGlu8 Crossover: At concentrations >150 nM, LY 341495 begins to antagonize mGlu8. This is often overlooked in "pan-mGluR" blockade studies.

  • Ionotropic Receptors: LY 341495 shows negligible affinity (

    
     > 100 
    
    
    
    M) for NMDA, AMPA, or Kainate receptors.

Mechanism of Action & Signaling

LY 341495 acts as a competitive orthosteric antagonist. It binds to the "Venus Flytrap" domain (VFT) of the mGluR, preventing glutamate closure and subsequent G-protein activation.

Signaling Pathway Blockade

Group II mGluRs are


-coupled. Under normal conditions, their activation inhibits adenylyl cyclase. LY 341495 prevents this inhibition, effectively "disinhibiting" cAMP production in the presence of glutamate.

G cluster_membrane Cell Membrane Glutamate Glutamate (Agonist) mGluR mGlu2 / mGlu3 Receptor Glutamate->mGluR Activates LY341495 LY 341495 (Antagonist) LY341495->mGluR Blocks Binding G_protein G_i/o Protein mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes

Figure 1: Mechanism of Action. LY 341495 competes with glutamate for the orthosteric binding site, preventing


 activation and reversing the inhibition of Adenylyl Cyclase.

Experimental Methodologies

Protocol A: [3H]LY341495 Radioligand Binding Assay

Because of its high affinity, tritiated LY 341495 ([3H]LY341495) is often used as the radioligand itself to label Group II receptors. This protocol is self-validating as it directly measures the interaction of the pharmacophore with the target.

Objective: Determine


 and 

of mGlu2/3 in rat brain homogenate or transfected cells.

Reagents:

  • Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.6 (4°C). Note: mGluRs are sensitive to pH and temperature.

  • Radioligand: [3H]LY341495 (Specific Activity ~30-40 Ci/mmol).

  • Non-specific Block: 1 mM (S)-Glutamate or 10

    
    M DCG-IV.
    

Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold Buffer. Centrifuge (40,000 x g, 20 min). Resuspend pellet.[3] Repeat wash 3x to remove endogenous glutamate (Critical Step).

  • Incubation:

    • Total Volume: 500

      
      L.
      
    • Mix: 200

      
      L Membrane + 25 
      
      
      
      L [3H]LY341495 (final conc 2 nM) + 25
      
      
      L Test Compound/Buffer.
    • Condition: Incubate 60 min at 4°C. Note: 4°C is preferred to minimize receptor degradation and glutamate uptake.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter.

  • Quantification: Liquid scintillation counting.

Workflow Step1 Step 1: Wash Remove Endogenous Glu Step2 Step 2: Incubate 4°C for 60 min Step1->Step2 Clean Membranes Step3 Step 3: Filter GF/B + 0.3% PEI Step2->Step3 Equilibrium Reached Step4 Step 4: Count Scintillation Step3->Step4 Bound Ligand

Figure 2: Radioligand Binding Workflow. The critical step is the removal of endogenous glutamate, which competes with the tracer.

Protocol B: Functional [35S]GTP S Binding

To verify antagonist activity (efficacy) rather than just affinity.

  • Stimulation: Incubate membranes with

    
     concentration of an agonist (e.g., DCG-IV, 1 
    
    
    
    M).
  • Treatment: Add varying concentrations of LY 341495 (

    
     to 
    
    
    
    M).
  • Measurement: Measure the reduction in [35S]GTP

    
    S binding compared to agonist alone.
    
  • Validation: A pure antagonist should dose-dependently reverse the agonist-induced increase in GTP binding back to basal levels.

Data Analysis & Interpretation

When analyzing competition binding data, use the Cheng-Prusoff equation to convert


 to 

:


  • 
     : Concentration of radioligand used (e.g., 2 nM).
    
  • 
     : Dissociation constant of the radioligand (typically 0.84 nM for [3H]LY341495).[4]
    

Troubleshooting Specific Binding:

  • High Non-Specific Binding: Often caused by filter binding. Ensure GF/B filters are soaked in PEI.

  • Low Specific Signal: Ensure endogenous glutamate was thoroughly washed out. Even micromolar traces of glutamate will displace nanomolar concentrations of LY 341495.

References

  • Kingston, A. E., et al. (1998). "LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors."[5] Neuropharmacology, 37(1), 1-12.[5] Link

  • Johnson, B. G., et al. (1999). "[3H]-LY341495 as a novel antagonist radioligand for group II metabotropic glutamate receptors: characterization of binding to membranes of mGlu receptor subtype expressing cells." Neuropharmacology, 38(10), 1519-1529. Link

  • Fitzjohn, S. M., et al. (1998). "The potent mGlu receptor antagonist LY341495 identifies roles for both cloned and novel mGlu receptors in hippocampal synaptic plasticity." Neuropharmacology, 37(12), 1445-1458. Link

  • Ornstein, P. L., et al. (1998). "2-Substituted (2SR)-2-amino-2-((1SR,2SR)-2-carboxycycloprop-1-yl) glycines as potent and selective antagonists of group II metabotropic glutamate receptors." Journal of Medicinal Chemistry, 41(3), 358-378. Link

  • Tocris Bioscience. "LY 341495 Disodium Salt Product Information." Link

Sources

Exploratory

Chemical structure and properties of LY 341495 disodium salt

Technical Deep Dive: LY 341495 Disodium Salt – Structure, Pharmacology, and Experimental Application Executive Summary LY 341495 disodium salt is a highly potent, selective, and systemically active antagonist of Group II...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: LY 341495 Disodium Salt – Structure, Pharmacology, and Experimental Application

Executive Summary

LY 341495 disodium salt is a highly potent, selective, and systemically active antagonist of Group II metabotropic glutamate receptors (mGlu2 and mGlu3).[1][2] Chemically distinct due to its xanthrene-based amino acid structure, it exhibits nanomolar affinity for mGlu2/3 and significant selectivity over Group I and III mGluRs. It is a critical tool compound in neuroscience for elucidating the role of glutamatergic autoreceptors in synaptic plasticity, anxiety, schizophrenia, and depression. This guide details its physicochemical properties, handling protocols, and mechanistic applications.

Part 1: Chemical Identity & Structural Analysis

LY 341495 is a conformationally constrained glutamate analogue. Its structure integrates a cyclopropyl amino acid moiety—mimicking the glutamate pharmacophore—with a bulky xanthrene ring system that provides steric bulk and receptor subtype selectivity.

Chemical Data Table
PropertySpecification
Common Name LY 341495 Disodium Salt
IUPAC Name (2S)-2-amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(9H-xanthen-9-yl)propanoic acid; disodium
CAS Number 201943-63-7 (Free Acid: 176199-48-7)
Molecular Formula C₂₀H₁₇NNa₂O₅
Molecular Weight 397.33 g/mol (Disodium salt); 353.37 g/mol (Free acid)
Appearance White to off-white lyophilized solid
Solubility Water: ~100 mM (Highly soluble); DMSO: <5 mM (Poor)
Structural Pharmacophore Analysis

The potency of LY 341495 stems from the specific stereochemistry of the carboxycyclopropyl group. The (2S, 1S, 2S) configuration is critical for binding to the orthosteric site of the mGluR "Venus flytrap" domain. The xanthrene ring projects into a hydrophobic pocket unique to Group II mGluRs, preventing the receptor from closing into its active state.

Part 2: Pharmacological Profile

LY 341495 acts as a competitive orthosteric antagonist. By blocking presynaptic mGlu2/3 autoreceptors, it prevents the negative feedback loop that normally inhibits glutamate release, thereby increasing synaptic glutamate levels.

Binding Affinity & Selectivity (Human Receptors)
Receptor GroupSubtypeAffinity (IC₅₀ / K_i)Selectivity Ratio (vs mGlu2)
Group II (Target) mGlu2 21 nM (K_i: 2.3 nM) 1x
Group II (Target) mGlu3 14 nM (K_i: 1.3 nM) ~0.6x (Equipotent)
Group IIImGlu8170 nM~8x Lower
Group IIImGlu7990 nM~47x Lower
Group ImGlu1a7.8 µM>300x Lower
Group ImGlu5a8.2 µM>300x Lower

Note: At nanomolar concentrations (10–100 nM), LY 341495 is highly selective for mGlu2/3. At micromolar concentrations (>1 µM), it begins to antagonize mGlu8 and eventually Group I receptors.

Mechanism of Action Diagram

The following diagram illustrates the blockade of the Gi/o-coupled signaling pathway by LY 341495.

mGluR_Signaling Figure 1: Mechanism of Action – LY 341495 Blockade of Presynaptic Inhibition LY LY 341495 (Antagonist) mGluR Presynaptic mGlu2/3 Receptor LY->mGluR Blocks Release Glutamate Release (Exocytosis) LY->Release Disinhibition (Net Increase) Glutamate Synaptic Glutamate Glutamate->mGluR Activates Gio Gi/o Protein mGluR->Gio Activates mGluR->Release Negative Feedback (Physiological) AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP Levels AC->cAMP Produces cAMP->Release Facilitates

Caption: LY 341495 prevents Gi/o-mediated inhibition of Adenylyl Cyclase, effectively disinhibiting glutamate release.

Part 3: Experimental Handling & Protocols

Trustworthiness: The disodium salt form is specifically engineered for aqueous solubility, eliminating the need for toxic organic solvents like DMSO in animal studies. This is a critical advantage over the free acid form.

Reconstitution Protocol (Stock Solution)
  • Solvent: Sterile distilled water or Phosphate Buffered Saline (PBS, pH 7.2).

  • Concentration: Up to 100 mM (approx. 39 mg/mL).

  • Procedure:

    • Weigh the lyophilized powder in a static-free environment.

    • Add the calculated volume of water.

    • Vortex gently; the salt should dissolve instantly yielding a clear solution.

    • Storage: Aliquot immediately into light-protective vials. Store at -20°C for up to 1 month. Avoid freeze-thaw cycles.

In Vivo Administration Protocol
  • Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.).

  • Dosing Range:

    • Selective mGlu2/3 blockade: 0.1 – 1.0 mg/kg.

    • Broad spectrum (inc. mGlu8): > 5.0 mg/kg.[1][3]

  • Vehicle: 0.9% Saline.

  • Timing: Administer 30–60 minutes prior to behavioral testing (e.g., Fear Conditioning, Elevated Plus Maze).

In Vitro Application (Slice Electrophysiology)
  • Working Concentration: 10 – 100 nM for selective antagonism.

  • Perfusion: Add directly to aCSF.

  • Washout: Reversible, but may require 15–20 minutes of washout due to high affinity.

Part 4: Biological Applications & Workflow

LY 341495 is utilized to model "hyper-glutamatergic" states. By blocking the "brakes" (autoreceptors) on glutamate release, it mimics stress responses or excitotoxicity.

Key Research Areas:

  • Antidepressant Mechanisms: Rapid-acting antidepressant effects (similar to Ketamine) by enhancing synaptic transmission.

  • Schizophrenia: Used to reverse the effects of mGlu2/3 agonists (like LY 379268) to prove receptor specificity in antipsychotic models.

  • Cognition: Low doses can enhance cognition by increasing cholinergic and glutamatergic tone in the prefrontal cortex.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Standard Workflow for In Vivo Characterization Powder Lyophilized LY 341495 Stock Stock Soln (10 mM in Water) Powder->Stock Reconstitute Aliquot Aliquot (-20°C Storage) Stock->Aliquot Freeze Dilution Working Soln (1 mg/kg in Saline) Aliquot->Dilution Thaw & Dilute Injection IP Injection (t = -30 min) Dilution->Injection Administer Assay Behavioral Assay (e.g., Forced Swim) Injection->Assay Wait 30m Analysis Data Analysis (Time Immobile) Assay->Analysis Quantify

Caption: Step-by-step workflow from reconstitution to data generation in behavioral neuroscience.

References

  • Kingston, A. E., et al. (1998). "LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors." Neuropharmacology, 37(1), 1-12.

  • Johnson, M. P., et al. (1999). "Metabotropic glutamate receptor pathology in schizophrenia and anxiety." Current Opinion in Pharmacology.

  • Tocris Bioscience. "LY 341495 Disodium Salt Product Information." Tocris.

  • Fell, M. J., et al. (2008). "Evidence for the role of mGlu2/3 receptors in the regulation of sleep-wake behaviors." Journal of Pharmacology and Experimental Therapeutics.

  • Hello Bio. "LY 341495 disodium salt: Technical Data." Hello Bio.

Sources

Foundational

The Neuroscientist's Guide to LY 341495 Disodium Salt: A Deep Dive into a Potent mGluR Antagonist

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the use of LY 341495 disodium salt, a cornerstone tool in the field of neuroscience. We will move bey...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the use of LY 341495 disodium salt, a cornerstone tool in the field of neuroscience. We will move beyond a simple recitation of facts to provide a comprehensive understanding of its mechanism, applications, and the critical nuances of its experimental use.

Introduction: The Significance of a Versatile Tool

LY 341495 is a highly potent and selective competitive antagonist of group II metabotropic glutamate receptors (mGluRs), specifically mGluR2 and mGluR3. Its value in neuroscience research lies in its ability to dissect the roles of these receptors in a vast array of physiological and pathological processes. Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its actions are mediated by both ionotropic and metabotropic receptors. The mGluRs, as G-protein coupled receptors (GPCRs), play a crucial modulatory role in synaptic transmission and neuronal excitability.[1] By selectively blocking the action of glutamate at group II mGluRs, LY 341495 allows for the precise investigation of their involvement in synaptic plasticity, neurotransmitter release, and the pathophysiology of various neurological and psychiatric disorders.

Mechanism of Action: A Tale of Selectivity and Concentration

LY 341495 exerts its effects by competitively binding to the glutamate binding site on mGluR2 and mGluR3. This prevents the endogenous ligand, glutamate, from activating the receptor and initiating downstream signaling cascades. The remarkable utility of LY 341495 stems from its impressive selectivity profile.

High Affinity for Group II mGluRs

At nanomolar concentrations, LY 341495 is a potent antagonist of mGluR2 and mGluR3. This high affinity allows for the specific interrogation of group II mGluR function with minimal off-target effects at these low concentrations. For instance, a concentration of 50 nM LY 341495 has been shown to shift the glutamate dose-response curve for mGluR2 approximately 10-fold without significantly affecting mGluR4, a group III receptor.[2]

Broader Spectrum Antagonism at Higher Concentrations

A key feature of LY 341495 is its concentration-dependent activity. While highly selective for group II mGluRs in the nanomolar range, at higher micromolar concentrations, it can antagonize group I and group III mGluRs as well. This broader activity can be leveraged experimentally to investigate the overall contribution of mGluRs to a particular phenomenon. However, it is crucial for researchers to be aware of this and to use appropriate concentrations to ensure the desired level of selectivity.

The following table summarizes the antagonist potency (IC50/Ki values) of LY 341495 at various human mGluR subtypes, illustrating its selectivity profile.

mGluR SubtypeAntagonist Potency (nM)Receptor Group
mGluR22.3 (Ki)II
mGluR31.3 (Ki)II
mGluR8173 (Ki)III
mGluR7a990 (Ki)III
mGluR1a6800 (Ki)I
mGluR5a8200 (Ki)I
mGluR4a22000 (Ki)III

Data compiled from Tocris Bioscience.

Downstream Signaling Consequences

Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/o proteins. Upon activation by glutamate, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity.[1][3] By blocking this initial step, LY 341495 prevents these downstream effects.

cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular Glutamate Glutamate mGluR mGluR2/3 Glutamate->mGluR Activates LY341495 LY 341495 LY341495->mGluR Blocks G_protein Gi/o Protein mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Animal_Prep Anesthetize and Perfuse Animal Brain_Dissection Dissect Brain Animal_Prep->Brain_Dissection Slicing Prepare Brain Slices (300-400µm) Brain_Dissection->Slicing Recovery Slice Recovery in ACSF Slicing->Recovery Slice_Chamber Transfer Slice to Recording Chamber Recovery->Slice_Chamber Patch Establish Whole-Cell Patch Clamp Slice_Chamber->Patch Baseline Record Baseline Synaptic Activity Patch->Baseline Drug_Application Bath Apply LY 341495 Baseline->Drug_Application Record_Effect Record Post-Drug Synaptic Activity Drug_Application->Record_Effect Data_Analysis Analyze Changes in Synaptic Parameters Record_Effect->Data_Analysis Interpretation Interpret Role of mGluR2/3 Data_Analysis->Interpretation

Figure 2: Experimental workflow for in vitro electrophysiology using LY 341495.

In Vivo Behavioral Studies: Probing Cognitive and Affective Functions

LY 341495 is frequently used in animal models to investigate the role of group II mGluRs in cognition, anxiety, depression, and psychosis.

Behavioral paradigms such as the novel object recognition test, forced swim test, and prepulse inhibition are used to assess different aspects of brain function. By administering LY 341495 prior to or during these tests, researchers can determine the impact of blocking group II mGluRs on the animal's performance. It is critical to include appropriate vehicle control groups and to counterbalance the experimental design to avoid order effects.

The NOR test is a widely used assay for recognition memory.

  • Animal Handling and Habituation:

    • House adult male rats (e.g., Wistar or Sprague-Dawley) in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Handle the rats for several days prior to the experiment to acclimate them to the experimenter and reduce stress.

    • On the day before testing, habituate each rat to the testing arena (an open field box, e.g., 40x40x40 cm) for 5-10 minutes in the absence of any objects.

  • Drug Administration:

    • Prepare LY 341495 disodium salt in a vehicle such as sterile saline. The disodium salt is readily soluble in water.

    • Administer LY 341495 or vehicle via the desired route, most commonly intraperitoneally (i.p.). A range of doses from 0.05 to 3 mg/kg has been shown to be effective in the NOR test in rats. [4] * The timing of administration is crucial and depends on the research question (e.g., 30-60 minutes before the training phase to assess effects on memory acquisition).

  • Training Phase (T1):

    • Place two identical objects in the testing arena.

    • Place the rat in the arena, facing away from the objects, and allow it to explore freely for a set period (e.g., 3-5 minutes).

    • Record the time the rat spends exploring each object (sniffing or touching with the nose).

  • Retention Phase (T2):

    • After a specific inter-trial interval (ITI), which can range from minutes to 24 hours depending on the memory component being tested, return the rat to the arena.

    • In the arena, one of the familiar objects has been replaced with a novel object.

    • Allow the rat to explore freely for the same duration as in T1 and record the exploration time for both the familiar and the novel object.

  • Data Analysis:

    • Calculate a discrimination index (DI) to quantify recognition memory: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive DI indicates that the rat remembers the familiar object and preferentially explores the novel one.

In Vivo Microdialysis: Monitoring Neurotransmitter Dynamics

In vivo microdialysis allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

This technique can be used to investigate how blocking group II mGluRs with LY 341495 affects the basal or stimulated release of neurotransmitters like glutamate, dopamine, and serotonin. LY 341495 can be administered systemically (e.g., i.p.) or locally into the brain region of interest via the microdialysis probe (reverse dialysis).

  • Stereotaxic Surgery and Probe Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Expose the skull and drill a small hole over the target brain region. For the medial prefrontal cortex (mPFC), typical coordinates relative to bregma are: Anteroposterior (AP) +3.2 mm, Mediolateral (ML) ±0.6 mm, and Dorsoventral (DV) -4.5 mm from the skull surface.

    • Slowly lower a guide cannula to the desired depth and secure it to the skull with dental cement.

    • Allow the animal to recover from surgery for at least 5-7 days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula into the mPFC.

    • Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µl/min). A typical perfusion aCSF contains (in mM): 147 NaCl, 3.0 KCl, 1.2 CaCl2, and 1.2 MgCl2, with the pH adjusted to 7.4.

    • Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer LY 341495 (e.g., i.p.) or include it in the perfusion aCSF for reverse dialysis.

    • Continue collecting dialysate samples to measure the effect of the drug on neurotransmitter levels.

  • Sample Analysis:

    • Analyze the collected dialysate samples for the neurotransmitters of interest using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

cluster_surgery Surgical Preparation cluster_microdialysis Microdialysis Experiment cluster_analysis Analysis Anesthesia Anesthetize Animal Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Implantation Implant Guide Cannula Stereotaxic->Implantation Recovery Surgical Recovery (5-7 days) Implantation->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline Drug_Admin Administer LY 341495 Baseline->Drug_Admin Post_Drug_Collection Collect Post-Drug Samples Drug_Admin->Post_Drug_Collection HPLC Analyze Samples via HPLC Post_Drug_Collection->HPLC Data_Interpretation Interpret Neurotransmitter Changes HPLC->Data_Interpretation

Figure 3: Workflow for an in vivo microdialysis experiment with LY 341495.

Conclusion: A Powerful Tool Requiring Careful Consideration

LY 341495 disodium salt remains an indispensable tool for neuroscientists. Its high potency and concentration-dependent selectivity for mGluR subtypes provide a powerful means to investigate the intricate roles of glutamatergic signaling in the brain. As with any potent pharmacological agent, a thorough understanding of its mechanism of action and careful consideration of experimental parameters are paramount to generating robust and reproducible data. This guide has aimed to provide not just the "what" but also the "why" and "how" of using LY 341495, empowering researchers to design and execute well-controlled and insightful experiments.

References

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Pitsikas, N. (2012). The metabotropic glutamate 2/3 receptor antagonist LY341495 differentially affects recognition memory in rats. Behavioural Brain Research, 231(1), 136-141. Retrieved from [Link]

  • Kapa, J., & Spruston, N. (n.d.). Slice preparation Solutions. Retrieved from a PDF available online, specific URL may vary.
  • Schoepp, D. D., Jane, D. E., & Monn, J. A. (1999). Pharmacological agents acting at subtypes of metabotropic glutamate receptors. Neuropharmacology, 38(10), 1431-1476.
  • Swanson, C. J., Bures, M., Johnson, M. P., Linden, A. M., Monn, J. A., & Schoepp, D. D. (2005). Metabotropic glutamate receptors as novel targets for anxiety and stress disorders. Nature Reviews Drug Discovery, 4(5), 409-421.
  • Moghaddam, B. (2004). Targeting metabotropic glutamate receptors for treatment of the cognitive symptoms of schizophrenia. Psychopharmacology, 174(1), 39-44.
  • Rondard, P., Goudet, C., Kniazeff, J., Pin, J. P., & Prézeau, L. (2011). The complexity of activating class C G-protein-coupled receptors. Trends in pharmacological sciences, 32(1), 34-41.
  • Paxinos, G., & Watson, C. (2007).
  • Justice, J. B., Jr. (Ed.). (2000). Microdialysis in the Neurosciences. Elsevier.
  • Legace, D. C., & Stewart, J. (2005). Using in vivo microdialysis to measure extracellular levels of neurotransmitters in the brain. Journal of visualized experiments : JoVE, (1), e11.
  • Ennaceur, A., & Delacour, J. (1988). A new one-trial test for object recognition in rats. Physiology & behavior, 43(4), 493-499.
  • Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology, 50, 295-322. Retrieved from [Link]

  • Kingston, A. E., Ornstein, P. L., Wright, R. A., Johnson, B. G., Mayne, N. G., Burnett, J. P., ... & Schoepp, D. D. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology, 37(1), 1-12. Retrieved from [Link]

  • Pitsikas, N. (2012). The metabotropic glutamate 2/3 receptor antagonist LY341495 differentially affects recognition memory in rats. Behavioural brain research, 231(1), 136–141. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Glutamatergic Synapse Pathway. Retrieved from [Link]

  • The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review. (2021). International Journal of Molecular Sciences, 22(15), 8269. Retrieved from [Link]

  • Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons. (2022). Frontiers in Molecular Neuroscience, 15, 1039643. Retrieved from [Link]

  • Target validation: Weak selectivity of LY341495 for mGluR2 over mGluR4 makes glutamate a less selective agonist. (2019). Pharmacology research & perspectives, 7(3), e00478. Retrieved from [Link]

  • Survivable Stereotaxic Surgery in Rodents. (2008). Journal of visualized experiments : JoVE, (20), 875. Retrieved from [Link]

  • Microdialysis in Rodents. (2010). Current protocols in neuroscience / editorial board, Jacqueline N. Crawley ... [et al.], Chapter 7, Unit7.2. Retrieved from [Link]

  • Graphviz. (n.d.). Drawing graphs with dot. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Group II Metabotropic Glutamate Receptor Antagonists

Focus: Mechanisms, Experimental Protocols, and Therapeutic Translation in Neuropsychiatry Part 1: Executive Technical Summary Group II metabotropic glutamate receptors (mGlu2 and mGlu3) function primarily as inhibitory a...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Mechanisms, Experimental Protocols, and Therapeutic Translation in Neuropsychiatry

Part 1: Executive Technical Summary

Group II metabotropic glutamate receptors (mGlu2 and mGlu3) function primarily as inhibitory autoreceptors in the central nervous system. Under physiological conditions, they act as "brakes" on glutamatergic transmission, suppressing the release of glutamate via Gi/o-coupled signaling.

The therapeutic hypothesis for Group II antagonists—and increasingly, Negative Allosteric Modulators (NAMs)—centers on disinhibition . By blocking these receptors, particularly in the prefrontal cortex (PFC), researchers aim to induce a transient surge in glutamate. This surge stimulates post-synaptic AMPA receptors, triggering the rapid-acting neuroplasticity cascades (mTORC1, BDNF) observed with ketamine, but potentially without the psychotomimetic side effects associated with NMDA receptor blockade.

Part 2: Pharmacology & Compound Profiling

The field has shifted from orthosteric antagonists (competitive) to Negative Allosteric Modulators (NAMs) to improve subtype selectivity and druggability.

Comparative Profiling of Key Tools
CompoundClassTarget ProfileKey Experimental UtilityStatus
LY341495 Orthosteric AntagonistPotent mGlu2/3 (Ki ~1-2 nM). Blocks mGlu8 at high doses.Gold-standard reference tool for in vitro and in vivo proof-of-concept.Research Tool
MGS0039 Orthosteric AntagonistPotent, selective mGlu2/3.[1][2][3][4] Orally active.Effective in rodent depression models (Social Defeat, FST) at 1–10 mg/kg.Preclinical
RO4491533 NAMEquipotent mGlu2/3 NAM.[5]Binds transmembrane domain; allows study of allosteric modulation vs. orthosteric blockade.[6]Preclinical
Decoglurant (RG1578)NAMSelective mGlu2/3 NAM.[7]Reached Phase II for MDD (adjunctive) but failed to show efficacy over placebo.[8]Discontinued (Depression)
TS-161 Orthosteric AntagonistmGlu2/3 Antagonist.[8][9]Novel prodrug structure improving bioavailability; currently in clinical trials.Phase II
Structural Insight: Orthosteric vs. Allosteric[6]
  • Orthosteric Antagonists (e.g., LY341495): Bind to the extracellular "Venus Flytrap" domain. Because this domain is highly conserved across mGlu subtypes, achieving selectivity (e.g., mGlu2 vs. mGlu3) is chemically difficult.

  • NAMs (e.g., Decoglurant): Bind to the 7-transmembrane (7-TM) domain. This region is less conserved, allowing for the development of mGlu2-specific or mGlu3-specific modulators, which is critical for dissecting the distinct roles of neuronal mGlu2 (presynaptic inhibition) vs. glial mGlu3 (neuroprotection/uptake).

Part 3: Mechanism of Action (The "Ketamine-Like" Cascade)

The antidepressant efficacy of Group II antagonists relies on a specific signaling chain: Presynaptic Disinhibition


 Glutamate Surge 

Postsynaptic AMPA Activation.
Pathway Visualization

The following diagram illustrates the blockade of the Gi/o pathway and the subsequent activation of neuroplasticity.

mGluR_Signaling Antagonist Antagonist / NAM (LY341495 / Decoglurant) mGluR Presynaptic mGlu2/3 (Gi/o-coupled) Antagonist->mGluR Blocks Vesicles Glutamate Vesicles Antagonist->Vesicles Disinhibition causes Release Gi Gi/o Protein (Inhibition) mGluR->Gi Normally Activates Gi->Vesicles Normally Inhibits Release Synapse Synaptic Cleft (Glutamate Surge) Vesicles->Synapse Glutamate Release AMPA Postsynaptic AMPA-R Synapse->AMPA Activates VDCC L-Type VDCC (Ca2+ Influx) AMPA->VDCC Depolarization BDNF BDNF Release VDCC->BDNF Ca2+ Dependent Exocytosis mTOR mTORC1 Signaling (Synaptogenesis) BDNF->mTOR TrkB Activation

Figure 1: Mechanism of Action. Blockade of presynaptic mGlu2/3 prevents the negative feedback loop (Gi/o), causing a burst of glutamate that drives AMPA-dependent synaptic plasticity.

Part 4: Experimental Framework

To validate Group II antagonists, researchers must demonstrate two things: (1) The compound binds and blocks the receptor (Functional Affinity), and (2) This blockade results in the predicted physiological output (Antidepressant-like behavior).

In Vitro: [35S]GTP S Binding Assay

This is the industry standard for Gi/o-coupled receptors. It measures the ability of a compound to inhibit agonist-induced G-protein activation.

Why this assay? It measures the earliest functional event (G-protein coupling) rather than downstream messengers (cAMP), which can be subject to amplification errors.[10]

Protocol:

  • Membrane Preparation: Use CHO cells or rat cortical membranes expressing mGlu2 or mGlu3.

  • Buffer Setup: Assay buffer must contain GDP (typically 1–10

    
    M). Critical: GDP is required to keep G-proteins in the inactive state initially, reducing basal noise.
    
  • Incubation:

    • Mix Membranes + GDP + Test Compound (Antagonist/NAM).

    • Add Agonist (e.g., DCG-IV or Glutamate at EC80 concentration).

    • Add [35S]GTP

      
      S  (~0.1 nM).[11]
      
    • Incubate for 30–60 mins at 30°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters to trap membranes with bound radioligand.

  • Readout: Liquid scintillation counting.

    • Result: An antagonist will reduce the CPM (counts per minute) in a dose-dependent manner, reversing the agonist's effect.

In Vivo: The Social Defeat Stress Model

While the Forced Swim Test (FST) is a common screen, the Social Defeat Stress (SDS) model is superior for validating the rapid-acting and sustained effects characteristic of this mechanism.

Protocol Logic:

  • Induction: Experimental mouse is subjected to aggression by a dominant CD-1 mouse for 10 days (chronic stress).

  • Screening: Susceptible mice (showing social avoidance) are selected.

  • Treatment: Single dose of Antagonist (e.g., MGS0039, 10 mg/kg IP).[4][12]

  • Readout: Social Interaction Test measured at 24h and 7 days post-dose.

  • Validation: Unlike SSRIs (which require chronic dosing), mGlu2/3 antagonists should restore social interaction after a single dose, mirroring Ketamine.

Experimental Workflow Diagram

Experimental_Workflow cluster_InVitro Step 1: In Vitro Validation cluster_InVivo Step 2: In Vivo Efficacy Compound Candidate Compound (e.g., Novel NAM) Binding Radioligand Binding (Ki Determination) Compound->Binding GTP [35S]GTPγS Assay (Functional Potency) Binding->GTP If Ki < 100nM Microdialysis Microdialysis (PFC) Target: Increased Glutamate GTP->Microdialysis If Antagonist Behavior Social Defeat / FST Target: Rapid Reversal Microdialysis->Behavior Confirm Target Engagement Clinical Clinical Candidate Behavior->Clinical Candidate Selection

Figure 2: Validation Pipeline. Progression from binding affinity to functional restoration of behavior.

Part 5: Clinical Reality & Future Directions

Despite strong preclinical data, translation has been difficult. Decoglurant (Roche) failed in Phase II adjunctive treatment for Major Depressive Disorder (MDD).

Key Failure Analysis:

  • Placebo Response: High placebo rates in the Decoglurant trial masked potential signals.[13][14]

  • Patient Selection: The trial did not stratify for patients with specific biomarkers (e.g., anhedonia or inflammatory markers) that might predict glutamate dysregulation.

  • Dosing Window: There is a "Goldilocks" zone. Too much antagonism can lead to over-excitation or seizures; too little fails to trigger the AMPA threshold.

Current Hope: TS-161 is currently in Phase II trials.[8][9] As an orally bioavailable prodrug of a potent orthosteric antagonist, it aims to overcome the pharmacokinetic limitations of earlier tools like LY341495 while avoiding the off-target effects of non-selective compounds.

References

  • Chaki, S., et al. (2004).[2] MGS0039: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity.[2][5] Neuropharmacology. Link

  • Umbricht, D., et al. (2020).[8][14] Randomized, Double-Blind, Placebo-Controlled Trial of the mGlu2/3 Negative Allosteric Modulator Decoglurant in Partially Refractory Major Depressive Disorder. Journal of Clinical Psychiatry. Link

  • Harrison, C., et al. (2003). [35S]GTPgammaS binding in G protein-coupled receptor assays.[11][15] Methods in Molecular Biology. Link

  • Koike, H., et al. (2011). Pharmacology of RO4491533, a potent and selective mGlu2/3 negative allosteric modulator. European Journal of Pharmacology. Link

  • Fukumoto, K., et al. (2014). Rapid antidepressant action of the mGlu2/3 receptor antagonist MGS0039 in the social defeat stress model.[16] Psychopharmacology. Link

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Foundational

Introduction: The Fine-Tuning of Excitatory Synapses

An In-Depth Technical Guide to the Role of mGluR2/3 in Synaptic Plasticity Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its signaling is fundamental to nearly all aspect...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of mGluR2/3 in Synaptic Plasticity

Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its signaling is fundamental to nearly all aspects of brain function, from sensory perception to learning and memory.[1] The precision of glutamatergic transmission is maintained by a sophisticated system of receptors that respond to glutamate release. These are broadly divided into two families: ionotropic receptors (iGluRs) that form ion channels for fast synaptic transmission, and metabotropic receptors (mGluRs) that initiate slower, modulatory intracellular signaling cascades.[2]

Within the mGluR family, the Group II receptors, comprising mGluR2 and mGluR3, serve as critical regulators of synaptic strength and plasticity.[3] Predominantly located on presynaptic terminals, they function as autoreceptors—a negative feedback system that senses synaptic glutamate levels and adjusts subsequent release.[1][4] By coupling to inhibitory G-proteins (Gi/o), mGluR2/3 activation triggers a cascade that ultimately suppresses neurotransmitter release.[4] This guide provides a detailed exploration of the mechanisms by which mGluR2/3 modulate synaptic plasticity, the experimental methodologies used to investigate their function, and their standing as targets for therapeutic development.

Core Mechanism: Presynaptic Inhibition via Gi/o Signaling

The canonical function of mGluR2/3 is to act as a brake on synaptic vesicle fusion. When extracellular glutamate concentrations rise, these receptors become activated, initiating a well-defined signaling pathway that curtails further release.

Causality of the Pathway:

  • Agonist Binding: Glutamate binds to the extracellular Venus flytrap domain of the mGluR2/3 dimer, inducing a conformational change.

  • G-Protein Activation: This change activates the associated intracellular Gi/o protein, causing the exchange of GDP for GTP on the Gα subunit and its subsequent dissociation from the Gβγ dimer.

  • Downstream Effectors: Both Gαi/o and Gβγ subunits engage downstream targets to inhibit neurotransmission.

    • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Reduced cAMP levels decrease the activity of Protein Kinase A (PKA), a key kinase involved in enhancing vesicle release.

    • Modulation of Ion Channels: The Gβγ subunit directly binds to and inhibits presynaptic voltage-gated Ca²⁺ channels (VGCCs).[4] This is a primary mechanism for reducing neurotransmitter release, as Ca²⁺ influx is the direct trigger for synaptic vesicle fusion.

    • Interaction with the Release Machinery: Evidence also suggests that Gβγ subunits can directly interfere with the SNARE complex, the core machinery responsible for vesicle docking and fusion.[4]

This multi-pronged inhibition ensures a rapid and robust reduction in the probability of glutamate release, effectively dampening synaptic transmission.

mGluR23_Signaling cluster_presynaptic Presynaptic Terminal Glu Glutamate mGluR23 mGluR2/3 Glu->mGluR23 Binds G_protein Gi/o Protein mGluR23->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel G_beta_gamma->VGCC Inhibits SNARE SNARE Complex G_beta_gamma->SNARE Inhibits cAMP cAMP AC->cAMP Release Glutamate Release cAMP->Release Promotes (via PKA) Vesicle Synaptic Vesicle VGCC->Vesicle Triggers Fusion SNARE->Vesicle Mediates Fusion Vesicle->Release

Figure 1: Presynaptic mGluR2/3 Signaling Cascade.

The Dichotomous Role of mGluR2/3 in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. The two most studied forms are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a persistent weakening.[5] mGluR2/3 play a significant modulatory role in both processes, primarily by controlling the availability of the glutamate trigger.

Facilitating Long-Term Depression (LTD)

Activation of mGluR2/3 is a key pathway for the induction of certain forms of LTD.[6] At many synapses, particularly the hippocampal mossy fiber-CA3 synapse, direct application of Group II mGluR agonists is sufficient to induce a robust and lasting depression of synaptic transmission. The mechanism is directly linked to their canonical function: by chronically reducing presynaptic glutamate release, they effectively weaken the synapse over the long term.

Evidence from knockout studies confirms this role. Mice lacking the mGluR2 gene exhibit normal baseline synaptic transmission but show a significant impairment in their ability to undergo this form of LTD.[7]

Gating Long-Term Potentiation (LTP)

In contrast to their role in LTD, mGluR2/3 activation generally acts as a brake on the induction of LTP.[7] Most forms of LTP, especially at Schaffer collateral-CA1 synapses, are dependent on the activation of postsynaptic NMDA receptors. This requires a substantial release of glutamate to cause sufficient postsynaptic depolarization to relieve the Mg²⁺ block of the NMDA receptor channel.

By suppressing presynaptic glutamate release, mGluR2/3 activation can prevent the synapse from reaching this threshold, thereby "gating" or inhibiting the induction of LTP.[7] Conversely, blocking mGluR2/3 with a selective antagonist can enhance LTP. For instance, studies have shown that the antagonist LY341495 can rescue hippocampal synaptic plasticity that is impaired by external factors like a high-fat diet, suggesting that mGluR2/3 inhibition can lower the threshold for LTP induction.[8]

Pharmacological Agent Target Effect on LTD Effect on LTP Primary Mechanism
LY379268 mGluR2/3 AgonistInduces/Mimics LTDInhibits InductionReduces presynaptic glutamate release.[9]
LY354740 mGluR2/3 AgonistInduces/Mimics LTDInhibits InductionReduces presynaptic glutamate release.[9]
LY341495 mGluR2/3 AntagonistBlocks Agonist-Induced LTDFacilitates/Enhances InductionPrevents feedback inhibition of glutamate release.[8]
NAAG mGluR3 AgonistInduces LTDInhibits InductionReduces presynaptic release, with specific action on mGluR3.[7]
Table 1: Effects of Key mGluR2/3 Ligands on Synaptic Plasticity.

Experimental Workflow: Dissecting mGluR2/3 Function with Electrophysiology

Investigating the role of mGluR2/3 in synaptic plasticity requires a technique that can measure synaptic strength in a controlled and manipulable neural circuit. Extracellular field potential recording in acute brain slices is the gold-standard methodology.[10]

Rationale for Technique: This ex vivo approach preserves the local synaptic architecture of a brain region like the hippocampus while allowing for precise pharmacological manipulation and stable, long-term recordings of synaptic activity. It measures the summed electrical response of a population of neurons (the field excitatory postsynaptic potential, or fEPSP), providing a robust index of synaptic strength.

Electrophysiology_Workflow cluster_prep Slice Preparation cluster_recording Recording & Stimulation cluster_exp Experiment n1 1. Anesthetize & Perfuse Animal n2 2. Rapidly Dissect Brain n1->n2 n3 3. Section Brain (e.g., Hippocampus) in Ice-Cold aCSF n2->n3 n4 4. Incubate Slices in Oxygenated aCSF for Recovery (>1 hr) n3->n4 n5 5. Transfer Slice to Recording Chamber n4->n5 n6 6. Position Stimulating Electrode (e.g., Schaffer Collaterals) n5->n6 n7 7. Position Recording Electrode (e.g., CA1 Stratum Radiatum) n5->n7 n8 8. Establish Stable Baseline Recording (20-30 min) n6->n8 n7->n8 n9 9. Apply Drug (e.g., LY379268) n8->n9 n10 10. Induce Plasticity (e.g., HFS for LTP) n9->n10 n11 11. Record Post-Induction (>60 min) n10->n11 n12 12. Analyze fEPSP Slope/Amplitude n11->n12

Sources

Exploratory

Precision Modulation of the Glutamatergic Synapse: A Technical Guide to LY 341495

Executive Summary: The Pharmacological Scalpel In the investigation of glutamatergic signaling, LY 341495 stands as a critical "pharmacological scalpel." Unlike broad-spectrum glutamate antagonists that obliterate synapt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacological Scalpel

In the investigation of glutamatergic signaling, LY 341495 stands as a critical "pharmacological scalpel." Unlike broad-spectrum glutamate antagonists that obliterate synaptic transmission, LY 341495 offers nanomolar precision against Group II metabotropic glutamate receptors (mGluR2 and mGluR3).

Its utility lies in its mechanism: by blocking the presynaptic "brake" (autoreceptors) on glutamate release, it allows researchers to experimentally induce a controlled glutamate surge . This guide synthesizes the compound’s molecular profile with validated experimental protocols, providing a roadmap for its use in dissecting synaptic plasticity, schizophrenia models, and rapid-acting antidepressant pathways.

Part 1: Molecular Pharmacology & Selectivity Profile

Structure-Activity Relationship (SAR)

LY 341495 is a dicarboxylic acid derivative designed to compete with glutamate at the orthosteric site. Its high potency derives from its ability to bind the "closed" conformation of the Venus flytrap domain (VFT) of the GPCR, preventing the conformational change required for G-protein activation.

The "Window of Selectivity"

A common error in experimental design is overdosing. LY 341495 is highly selective for Group II mGluRs at low nanomolar concentrations but loses this selectivity in the micromolar range, bleeding into Group III and Group I antagonism.

Table 1: Binding Affinity Profile (Human Receptors) Data aggregated from Kingston et al. (1998) and Monn et al. (1998).

Receptor GroupSubtypeKi / IC50 (nM)Selectivity Ratio (vs. mGluR2)Experimental Implication
Group II mGluR2 2.3 - 21 1x Primary Target (Presynaptic)
Group II mGluR3 1.3 - 14 ~0.6x Primary Target (Glial/Postsynaptic)
Group IIImGluR8173~8xPotential off-target at >200 nM
Group IIImGluR7990~45xSafe window
Group ImGluR1a6,800~300xNegligible at standard doses
Group ImGluR5a8,200~370xNegligible at standard doses

Critical Insight: For specific Group II blockade in slice electrophysiology, maintain bath concentrations between 100 nM and 200 nM . Exceeding 1 µM risks confounding data via mGluR8 inhibition.

Signaling Pathway Visualization

The following diagram illustrates the canonical signaling pathway of Group II mGluRs and the specific blockade point of LY 341495.

G Glutamate Glutamate mGluR23 mGluR2/3 (Gi/o Coupled) Glutamate->mGluR23 Activates LY LY 341495 (Antagonist) LY->mGluR23 Blocks AC Adenylyl Cyclase mGluR23->AC Inhibits (Gi/o) Ca Ca mGluR23->Ca cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activity cAMP->PKA Reduces Channel Inhibits (Gbg) Release Nt Release (Inhibition) Channel->Release Suppresses

Figure 1: LY 341495 prevents the Gi/o-mediated reduction of cAMP and inhibition of calcium channels, thereby blocking the suppression of neurotransmitter release.

Part 2: Physiological Mechanism: The "Disinhibition" Hypothesis

The translational power of LY 341495, particularly in depression and schizophrenia research, rests on its ability to induce a "Glutamate Surge."

The Presynaptic Brake

Under basal conditions, excess glutamate activates presynaptic mGluR2 autoreceptors. This negative feedback loop restricts further glutamate release.[1]

  • Action: LY 341495 antagonizes these autoreceptors.

  • Result: The "brake" is removed, causing a transient spike in synaptic glutamate.

Downstream Consequences (Ketamine-Like Effects)

This mechanism converges with the rapid-acting antidepressant effects of Ketamine. The surge in glutamate activates postsynaptic AMPA receptors (which are not blocked by LY 341495), triggering BDNF release and mTORC1 signaling.

Synapse cluster_presynaptic Presynaptic Terminal cluster_cleft cluster_postsynaptic Postsynaptic Neuron Vesicles Glutamate Vesicles Glu Glutamate Surge Vesicles->Glu Release mGluR2 mGluR2 (Autoreceptor) mGluR2->Vesicles Inhibits LY LY 341495 LY->mGluR2 BLOCKS (Disinhibition) Glu->mGluR2 Feedback Inhibition AMPA AMPA Receptor Glu->AMPA Strong Activation BDNF BDNF Release AMPA->BDNF Depolarization mTOR mTORC1 Pathway BDNF->mTOR Plasticity Synaptogenesis mTOR->Plasticity

Figure 2: Synaptic Disinhibition Mechanism. LY 341495 blocks the feedback loop, driving AMPA-mediated plasticity.

Part 3: Foundational Experimental Protocols

Protocol A: Ex Vivo Electrophysiology (Hippocampal Slices)

Objective: Isolate mGluR2/3 function in CA1-CA3 synapses.

Reagents:

  • Stock Solution: Dissolve LY 341495 in 1.1 eq. NaOH (aqueous) or DMSO to 10 mM. Store at -20°C.

  • Working Solution: Dilute to 200 nM in ACSF immediately before use.

Workflow:

  • Slice Preparation: Prepare 400 µm transverse hippocampal slices using a McIlwain chopper or vibratome in ice-cold, carbogenated choline-based cutting solution.

  • Recovery (Critical Step):

    • Incubate slices at 32°C for 30 mins.

    • Transfer to room temperature (RT) holding chamber for >1 hour.

    • Note: Interface chambers often yield better mGluR responses than submersion chambers due to oxygenation profiles.

  • Baseline Recording: Establish a stable fEPSP baseline (stimulation of Schaffer collaterals, recording in CA1 stratum radiatum) for 20 minutes.

  • Drug Application:

    • Perfuse 200 nM LY 341495 for 15–20 minutes.

    • Observation: You may see a slight increase in basal fEPSP slope (disinhibition of tonic glutamate).

  • Induction (LTD/LTP):

    • Apply Low-Frequency Stimulation (LFS: 1 Hz, 900 pulses) to induce LTD.

    • Expected Result: In the presence of LY 341495, mGluR-dependent LTD (often induced by DHPG or specific protocols) should be blocked.

Self-Validation Check:

  • Washout: After the experiment, wash with drug-free ACSF for 30 mins. The effect on basal transmission should reverse, confirming the drug was not toxic.

Protocol B: In Vivo Behavioral Pharmacology

Objective: Assess cognitive impact or antidepressant-like activity.[2]

Dosing Strategy:

  • Vehicle: Saline with minimal NaOH (pH adjusted to 7.4) is preferred over high DMSO concentrations for in vivo work.

  • Route: Intraperitoneal (i.p.)[3]

  • Dose-Response Biphasic Nature:

    • 0.1 – 0.3 mg/kg: Enhances memory (Novel Object Recognition) and produces antidepressant-like effects.

    • > 3.0 mg/kg: Non-specific effects; may impair memory or cause sedation due to off-target binding (mGluR8/Group I).

Workflow (Antidepressant Screening):

  • Acclimatize C57BL/6 mice.

  • Administer LY 341495 (0.3 mg/kg, i.p.) 30 minutes prior to testing.

  • Test: Tail Suspension Test (TST) or Forced Swim Test (FST).

  • Data Capture: Measure immobility time vs. active struggling.

  • Control: Compare against Ketamine (10 mg/kg) as a positive control.

Part 4: Troubleshooting & Technical Nuances

Solubility Issues

LY 341495 is a dicarboxylic acid. It is poorly soluble in water/ACSF directly.

  • Correct Method: Dissolve in 1 equivalent of NaOH (0.1 M) or DMSO.

  • pH Warning: If using NaOH, ensure the final ACSF pH does not drift. The buffering capacity of carbogenated ACSF is usually sufficient for the small volume added.

Interpreting "No Effect"

If LY 341495 shows no effect on basal transmission:

  • Endogenous Tone: The preparation may lack endogenous glutamate tone. mGluR2/3 are autoreceptors; if there is no glutamate release to inhibit, the antagonist has nothing to block. Increase stimulation frequency to drive glutamate release.

  • Slice Health: Metabolic stress maximizes extracellular glutamate, potentially desensitizing receptors before drug application. Ensure rapid dissection (<5 mins).

References

  • Kingston, A. E., et al. (1998). "LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors."[4] Neuropharmacology, 37(1), 1-12.[3]

  • Monn, J. A., et al. (1998). "Synthesis, pharmacological characterization, and molecular modeling of heterobicyclic amino acids related to (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740)." Journal of Medicinal Chemistry, 41(14), 2596-2609.

  • Moghaddam, B., & Adams, B. W. (1998). "Reversal of phencyclidine effects by a group II metabotropic glutamate receptor agonist in rats." Science, 281(5381), 1349-1352.

  • Koike, H., Iijima, M., & Chaki, S. (2011). "Involvement of AMPA receptor in both the rapid and sustained antidepressant-like effects of ketamine in animal models of depression."[5][6] Behavioural Brain Research, 224(1), 107-111.

  • Chaki, S. (2017). "Group II Metabotropic Glutamate Receptor Agonists and Antagonists: A Potential Therapeutic Approach for Psychiatric Disorders." Frontiers in Pharmacology.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Administration of LY 341495 Disodium Salt

Introduction & Mechanistic Rationale LY 341495 Disodium Salt is a highly potent, nanomolar-affinity antagonist of Group II metabotropic glutamate receptors (mGluR2 and mGluR3).[1] Unlike its free acid form, the disodium...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

LY 341495 Disodium Salt is a highly potent, nanomolar-affinity antagonist of Group II metabotropic glutamate receptors (mGluR2 and mGluR3).[1] Unlike its free acid form, the disodium salt is highly water-soluble, making it the preferred chemical species for in vivo administration.

Why Use LY 341495?

In drug discovery and neuroscience, this compound is a critical tool for studying glutamate homeostasis. It is widely used to mimic the "rapid-acting" antidepressant effects of ketamine without blocking NMDA receptors directly.

Mechanism of Action:

  • Disinhibition: LY 341495 blocks presynaptic mGluR2/3 autoreceptors.

  • Glutamate Surge: This blockade prevents the negative feedback loop, causing a transient burst of extracellular glutamate in the synaptic cleft.

  • Post-Synaptic Activation: The glutamate surge activates post-synaptic AMPA receptors.

  • Plasticity Induction: AMPA activation triggers L-type voltage-dependent calcium channels (VDCC), leading to BDNF release and activation of the mTORC1 signaling pathway, resulting in increased synaptogenesis (e.g., PSD-95, GluR1 expression).

Pathway Visualization

The following diagram illustrates the signaling cascade triggered by LY 341495 administration.

G LY LY 341495 (Antagonist) mGluR Presynaptic mGluR2/3 LY->mGluR Blocks Glut Glutamate Release mGluR->Glut Disinhibition AMPA Postsynaptic AMPA Receptors Glut->AMPA Activates BDNF BDNF Release AMPA->BDNF Ca2+ Influx mTOR mTORC1 Activation BDNF->mTOR Signaling Plasticity Synaptogenesis (Antidepressant Effect) mTOR->Plasticity Translation

Caption: Mechanism of LY 341495-induced synaptic plasticity via mGluR2/3 antagonism and downstream mTOR activation.[2]

Chemical Properties & Formulation

Critical Note: Ensure you are using the Disodium Salt (CAS: 201943-63-7 (free acid) / Salt forms vary). The free acid is practically insoluble in water and requires NaOH titration, which can complicate in vivo pH balance. The disodium salt dissolves directly in aqueous vehicles.

PropertySpecification
Compound Name LY 341495 Disodium Salt
Molecular Weight ~397.33 g/mol (Salt) vs. 353.37 g/mol (Free Acid)
Solubility Water: ~40 mg/mL (100 mM); 0.9% Saline: Soluble
Appearance White to off-white solid
Storage -20°C (Desiccated). Solutions should be prepared fresh.
Preparation Protocol (Standard Injection Vehicle)

Goal: Prepare a 1 mg/mL stock solution for Intraperitoneal (IP) injection.

  • Calculate: Determine the required mass based on the salt weight.

    • Note: Doses in literature often refer to the salt weight. If your protocol specifies "Free Base Equivalent," multiply the target mass by 1.12 (397.33 / 353.37) to get the salt mass.

  • Vehicle Selection: Use sterile 0.9% Saline (NaCl) .

    • Expert Insight: While water works, saline is isotonic and reduces injection site irritation for IP administration.

  • Dissolution:

    • Add the calculated mass of LY 341495 Disodium Salt to a sterile vial.

    • Add 90% of the final volume of saline.

    • Vortex gently. The salt should dissolve rapidly at room temperature.

  • pH Check:

    • Check pH using a micro-strip. It should be near neutral (pH 6.5–7.5).

    • If deviating significantly (rare with the salt form in saline), adjust cautiously with dilute HCl or NaOH.

  • Final Volume: Add saline to reach the final target volume.

  • Sterilization: Filter through a 0.22 µm PES syringe filter into a sterile injection vial.

Dosing Strategy & Selectivity

The selectivity of LY 341495 is dose-dependent.[3] You must choose your dose based on which receptors you intend to target.

Dose (IP, Rat/Mouse)Target SelectivityApplication
0.3 – 1.0 mg/kg Highly Selective (mGluR2/3)Anxiety, Depression, Sleep Architecture
3.0 mg/kg Selective (mGluR2/3)Maximal mGluR2/3 occupancy; standard dose for antidepressant-like effects.
> 10.0 mg/kg Non-Selective (Broad Spectrum)Begins to antagonize mGluR8 (Group III) and potentially mGluR7/4 at very high doses.

Pharmacokinetic Warning: LY 341495 has a relatively short half-life in rodents (T1/2 ≈ 44 minutes ).

  • Behavioral Testing Window: Tests (e.g., Forced Swim Test, Open Field) should typically commence 30–60 minutes post-injection.

  • Molecular Analysis: For mTOR signaling (phosphorylation), sacrifice animals at 1–2 hours post-dose. For synaptic protein expression (PSD-95), sacrifice at 24 hours .[4]

Experimental Workflows

Protocol A: Intraperitoneal (IP) Administration for Behavioral Assays
  • Habituation: Handle animals for 3 days prior to the experiment to reduce stress-induced glutamate fluctuations.

  • Weighing: Weigh animals immediately before dosing to calculate exact volume.

    • Standard Volume: 10 mL/kg (e.g., for a 250g rat, inject 2.5 mL).

  • Injection:

    • Restrain the animal securely.

    • Inject into the lower right quadrant of the abdomen to avoid the cecum/bladder.

    • Aspirate slightly to ensure no blood withdrawal.

  • Rest Period: Return animal to home cage for 30 minutes .

  • Testing: Begin behavioral assay (e.g., Forced Swim Test).

Protocol B: Stereotaxic Microinjection (Local Administration)

For targeting specific brain regions (e.g., Prefrontal Cortex).[5]

  • Concentration: Prepare a higher concentration stock (e.g., 1 µg/µL) in artificial cerebrospinal fluid (aCSF).

  • Infusion:

    • Rate: 0.1 – 0.2 µL/min.

    • Total Volume: Typically 0.5 µL per side.

  • Diffusion: Leave the injector in place for 5 minutes post-infusion to prevent backflow.

Experimental Workflow Diagram

Workflow cluster_prep Formulation (Fresh) cluster_vivo In Vivo Phase cluster_analysis Readout Step1 Weigh Disodium Salt Step2 Dissolve in 0.9% Saline Step1->Step2 Step3 Filter (0.22 µm) Step2->Step3 Step4 IP Injection (T=0) Step3->Step4 Step5 Wait 30-60 min (Tmax) Step4->Step5 Step6 Behavioral Test (Acute Effect) Step5->Step6 Immediate Step7 Tissue Collection (Western Blot/IHC) Step5->Step7 Delayed (24h)

Caption: Step-by-step workflow from formulation to data collection.

Troubleshooting & Validation

IssueProbable CauseSolution
Precipitation Used Free Acid instead of SaltEnsure CAS matches Disodium Salt. If using Free Acid, add equimolar NaOH.
No Effect Missed Tmax windowThe half-life is short (~44 min).[6] Ensure testing occurs within 1 hour of injection.
Sedation Dose too high (>10mg/kg)High doses recruit Group III mGluRs, which can depress locomotor activity. Lower dose to 1-3 mg/kg.
Inconsistent Data Stress artifactsRestraint stress releases glutamate. Habituate animals thoroughly to handling.

References

  • Linden, A. M., et al. (2009). "Use of mGluR2 and mGluR3 knockout mice to explore in vivo receptor specificity of the mGluR2/3 selective antagonist LY341495."[7][8] Neuropharmacology.

  • Dwyer, J. M., et al. (2012). "mTOR activation is required for the antidepressant effects of mGluR2/3 blockade." International Journal of Neuropsychopharmacology.

  • Kingston, A. E., et al. (1998). "LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors." Neuropharmacology.

  • Tocris Bioscience. "LY 341495 Disodium Salt Product Information."

Sources

Application

Preparing LY 341495 disodium salt for behavioral studies

Application Note: Preparation and Utilization of LY 341495 Disodium Salt for Behavioral Neuroscience Abstract & Scope This technical guide details the protocol for preparing and administering LY 341495 disodium salt , a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Utilization of LY 341495 Disodium Salt for Behavioral Neuroscience

Abstract & Scope

This technical guide details the protocol for preparing and administering LY 341495 disodium salt , a highly potent and selective antagonist of Group II metabotropic glutamate receptors (mGlu2/3). Unlike its free acid counterpart, the disodium salt offers superior aqueous solubility, making it the preferred formulation for in vivo behavioral studies in rodents. This guide covers solubility parameters, vehicle selection, dose-dependent selectivity windows, and validated workflows for depression and anxiety models.

Pharmacological Profile & Mechanism

LY 341495 acts as a nanomolar-affinity antagonist at presynaptic mGlu2 and mGlu3 autoreceptors. Under baseline conditions, these receptors act as "brakes," providing negative feedback to limit glutamate release.

Key Mechanism: By blocking these autoreceptors, LY 341495 disinhibits the presynaptic neuron, causing a surge of glutamate into the synapse. This glutamate preferentially activates postsynaptic AMPA receptors, triggering the mTOR signaling pathway and increasing Brain-Derived Neurotrophic Factor (BDNF)—a mechanism shared with rapid-acting antidepressants like Ketamine.

G LY LY 341495 mGlu Presynaptic mGlu2/3 Autoreceptors LY->mGlu Blocks (Antagonist) Glut Synaptic Glutamate Surge mGlu->Glut Disinhibition AMPA Postsynaptic AMPA Receptors Glut->AMPA Activates mTOR mTORC1 Pathway (BDNF Synthesis) AMPA->mTOR Signaling Cascade Behavior Antidepressant-like Activity mTOR->Behavior Plasticity

Figure 1: Mechanistic pathway of LY 341495.[1] Red arrow indicates antagonistic blockade; green arrow indicates consequent activation.

Chemical Properties & Handling

PropertySpecification
Compound Name LY 341495 Disodium Salt
Molecular Weight 397.33 g/mol
Solubility (Water) ~100 mM (approx. 40 mg/mL)
Appearance White to off-white solid
Storage (Solid) -20°C (Desiccated)
Selectivity (IC50) mGlu2 (21 nM), mGlu3 (14 nM) >> mGlu8 (170 nM)

Critical Warning - Salt vs. Free Acid: Ensure you are using the Disodium Salt . The free acid form of LY 341495 is practically insoluble in water and requires NaOH titration, which introduces pH variability that can confound behavioral data. The protocols below assume the Disodium Salt .

Preparation Protocol (Stock & Working Solutions)

Reagents Required:
  • LY 341495 Disodium Salt (Store at -20°C).

  • Sterile 0.9% Saline (Physiological Saline) or PBS (pH 7.4).

  • 0.22 µm Syringe Filter (PES or Nylon).

Step-by-Step Solubilization:
  • Equilibration: Allow the vial of LY 341495 to reach room temperature before opening to prevent moisture condensation (hygroscopic).

  • Vehicle Selection:

    • Systemic (IP/SC): Use 0.9% Sterile Saline .

    • Intracerebral (ICV/Microinjection): Use 1x PBS (pH 7.4) .

  • Dissolution:

    • Weigh the required mass.

    • Add vehicle to achieve a Stock Concentration of 10 mg/mL.

    • Vortex gently for 30-60 seconds. The salt should dissolve rapidly yielding a clear solution.

  • pH Check (Critical for High Concentrations):

    • Disodium salts can be slightly basic. For concentrations >5 mg/mL, check pH.

    • If pH > 7.6, adjust carefully with dilute (0.1 N) HCl to pH 7.2–7.4.

  • Sterilization:

    • Pass the solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage:

    • Working solutions must be prepared fresh daily.

    • Do not refreeze solubilized compound; activity degrades upon freeze-thaw cycles.

In Vivo Administration & Dosing

The selectivity of LY 341495 is dose-dependent.[2][3] At high doses, it loses selectivity for mGlu2/3 and begins to antagonize mGlu8 and mGlu7.

Dosing Guidelines
SpeciesRouteDose Range (mg/kg)Injection Vol.[4][2][5][6]Pretreatment TimeNotes
Mouse IP0.3 – 3.0 10 mL/kg30 - 60 min10 mg/kg may be sedative/non-selective.
Rat IP0.1 – 5.0 1 – 2 mL/kg30 - 60 minDoses >3 mg/kg risk mGlu8 antagonism.
Rat ICV0.1 – 10 µ g/side 0.5 – 1.0 µL15 - 30 minMust use PBS pH 7.4.
Experimental Workflow

Workflow cluster_behavior Behavioral Testing Window start Start: Weigh LY 341495 (Disodium Salt) dissolve Dissolve in 0.9% Saline (Target: 1 mg/mL for 10 mg/kg dose) start->dissolve filter Filter Sterilize (0.22 µm) dissolve->filter inject IP Injection (t = -30 to -60 min) filter->inject test1 Forced Swim Test (FST) (Antidepressant Efficacy) inject->test1 Depression Study test2 Pre-Pulse Inhibition (PPI) (Schizophrenia Model) inject->test2 Psychosis Study sacrifice Sacrifice & Tissue Collection (c-Fos / Western Blot) test1->sacrifice test2->sacrifice

Figure 2: Standard workflow for acute behavioral testing.

Behavioral Applications & Expected Outcomes[5]

Antidepressant-like Activity (Forced Swim Test)
  • Protocol: Administer LY 341495 (1–3 mg/kg IP) 30–60 minutes prior to the test.

  • Expected Result: Significant reduction in immobility time compared to saline vehicle.

  • Validation: Efficacy should be comparable to Ketamine (10 mg/kg) but without the hyper-locomotion side effects at low doses.

Cognitive Models (Novel Object Recognition)
  • Protocol: Administer low dose (0.1–1.0 mg/kg) post-training or pre-retrieval.

  • Warning: Biphasic effect observed.[2][3][7] Low doses enhance memory; high doses (>3 mg/kg) may impair it due to non-specific receptor binding (mGlu8).

Anxiety Models (Elevated Plus Maze)
  • Status: Controversial. While mGlu2/3 agonists are clearly anxiolytic, antagonists like LY 341495 have shown mixed results.[6] It is often used to induce anxiety-like behavior or block the anxiolytic effects of other drugs.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Solution is cloudy Used Free Acid form or high conc. in cold saline.Ensure "Disodium Salt" is used. Warm to 37°C.
No behavioral effect Degradation or incorrect timing.Prepare fresh. Ensure 30-60 min pretreatment.
Sedation observed Dose too high (>10 mg/kg).Reduce dose to <3 mg/kg to maintain selectivity.
Precipitation in syringe pH shock (mixing with acidic vehicle).Check vehicle pH. Use PBS if Saline pH is <5.5.

References

  • Kingston, A. E., et al. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors.[8] Neuropharmacology.[4][2][5][7][9] [Link]

  • Chaki, S., et al. (2008). Behavioral characterization of the mGlu Group II/III receptor antagonist, LY-341495, in animal models of anxiety and depression. [Link]

  • Pałucha-Poniewiera, A., et al. (2021). The group II mGlu receptor antagonist LY341495 induces a rapid antidepressant-like effect and enhances the effect of ketamine. [Link]

Sources

Method

Application Note: High-Fidelity Electrophysiology with LY 341495 Disodium Salt

Introduction & Scientific Rationale LY 341495 is widely recognized as one of the most potent and selective antagonists for Group II metabotropic glutamate receptors (mGlu2 and mGlu3).[1] In the context of synaptic plasti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

LY 341495 is widely recognized as one of the most potent and selective antagonists for Group II metabotropic glutamate receptors (mGlu2 and mGlu3).[1] In the context of synaptic plasticity (LTP/LTD) and network excitability, it is a critical tool for isolating NMDAR-independent forms of plasticity and dissecting presynaptic inhibition mechanisms.

Why the Disodium Salt? While the free acid form of LY 341495 requires DMSO for solubilization, the disodium salt is highly water-soluble (up to 100 mM). This is a decisive advantage for electrophysiology. Eliminating DMSO from the perfusion media prevents vehicle-induced changes in membrane resistance, capacitance, or non-specific channel modulation, ensuring that observed effects are purely receptor-mediated.

Key Pharmacological Profile
Receptor TargetIC50 / KiSelectivity Note
mGlu2 21 nM Primary Target (Nanomolar potency)
mGlu3 14 nM Primary Target (Nanomolar potency)
mGlu8~170 nMSecondary Target (concentration dependent)
mGlu7~990 nMWeak affinity
mGlu1a / mGlu5a> 7 µMMinimal affinity at standard working concentrations

Chemical Handling & Stock Preparation

Objective: Create a stable, vehicle-free stock solution to minimize experimental artifacts.

Physical Properties[4][5]
  • Molecular Weight: 397.33 g/mol (Disodium salt)

  • Solubility: Water (up to 100 mM)

  • Appearance: White to off-white solid

Protocol: Aqueous Stock Preparation (DMSO-Free)
  • Step 1: Calculate the mass required for a 10 mM stock .

    • Example: Dissolve 10 mg of LY 341495 Disodium in ~2.51 mL of PCR-grade water (or distilled deionized water).

  • Step 2: Vortex gently. The disodium salt should dissolve rapidly without heating.

  • Step 3: Aliquot into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles.

  • Step 4: Store at -20°C (stable for up to 6 months).

Critical Insight: Unlike the free acid, do not add NaOH or DMSO. The disodium salt is already pH-adjusted for aqueous solubility. Adding acid/base can precipitate the compound.

Biological Mechanism & Signaling Pathway[2][7][8][9][10]

LY 341495 acts as an orthosteric antagonist.[2] Under basal conditions or during high-frequency stimulation, glutamate binds to presynaptic mGlu2/3 receptors, activating G_i/o proteins. This inhibits Adenylyl Cyclase (AC), reducing cAMP and PKA activity, which ultimately suppresses Calcium influx and neurotransmitter release (Autoreceptor function).

LY 341495 Action: By blocking this pathway, LY 341495 "disinhibits" the terminal, preventing the reduction in release probability.

mGluR_Signaling cluster_effect Physiological Outcome of LY 341495 Glutamate Glutamate mGluR mGluR2/3 (GPCR) Glutamate->mGluR Activates LY341495 LY 341495 (Antagonist) LY341495->mGluR Blocks Gi_Go G_i / G_o Protein mGluR->Gi_Go Couples AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP Levels AC->cAMP Produces Release Nt Release Probability cAMP->Release Modulates

Figure 1: Mechanism of Action. LY 341495 prevents the Gi/o-mediated suppression of cAMP, thereby maintaining or enhancing neurotransmitter release probability.

Slice Preparation Protocol (Metabolic Focus)

mGluRs are metabolically sensitive. Standard "slush" cutting can sometimes compromise G-protein coupling. A protective recovery method is recommended.

Reagents:

  • NMDG Cutting Solution: (in mM) 92 NMDG, 2.5 KCl, 1.2 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 Glucose, 5 Na-ascorbate, 2 Thiourea, 3 Na-pyruvate, 10 MgSO4, 0.5 CaCl2. (pH 7.3-7.4).

  • Holding ACSF: Standard ACSF with physiological Ca2+/Mg2+ (e.g., 2 mM CaCl2, 1.3 mM MgSO4).

Workflow:

  • Transcardial Perfusion: Use ice-cold NMDG solution to clear blood and rapidly cool the brain.

  • Slicing: Cut slices (300-400 µm) in ice-cold NMDG solution .

  • Initial Recovery (Critical): Transfer slices immediately to 32-34°C NMDG solution for 10-12 minutes. This brief warm recovery "resets" ion gradients and metabolic pumps.

  • Maintenance: Transfer to room temperature Holding ACSF for at least 1 hour before recording.

Electrophysiology Workflow & Application

Concentration Strategy
  • Selective Block (Group II only): Use 20 – 100 nM . At this range, you specifically target mGlu2/3 without affecting mGlu8 or mGlu1/5.

  • Broad Spectrum Block: Use 100 µM . This will block Group II and Group III, and potentially some Group I receptors.[3] Use only if non-selective blockade is the goal.

Experimental Workflow

The following diagram outlines a standard "Wash-in" experiment to test presynaptic inhibition (e.g., Mossy Fiber LTP or Paired-Pulse Ratio).

Ephys_Workflow Start Stable Baseline (>10 mins) Check Check Health: Ra < 20MΩ Stable PPR? Start->Check Check->Start Fail (Wait) WashIn Apply LY 341495 (50-100 nM) Check->WashIn Pass Equilibrate Equilibration (10-15 mins) WashIn->Equilibrate Stimulation Induction Protocol (e.g., HFS or LFS) Equilibrate->Stimulation WashOut Washout (>20 mins) Stimulation->WashOut

Figure 2: Experimental timeline. Note the equilibration period; although LY 341495 binds rapidly, tissue penetration in a slice chamber requires 10-15 minutes for full equilibrium.

Data Analysis: What to Expect
  • Paired-Pulse Ratio (PPR): If the synapse has tonic mGluR activation (autoreceptors), LY 341495 should decrease PPR (because the first pulse release is increased, leaving fewer vesicles for the second).

  • LTD Blockade: In the Hippocampal Mossy Fiber pathway, LFS (Low Frequency Stimulation) induces LTD via mGlu2/3. Application of 100 nM LY 341495 should completely prevent the induction of this LTD.

Troubleshooting & Validation

IssueProbable CauseSolution
No effect observed Concentration too low / DegradationUse fresh stock. Ensure 50-100 nM final concentration. Check if the specific synapse expresses mGlu2/3 (not all do).
Irreversible effect High affinity bindingLY 341495 has high affinity. Washout can be slow (>30 mins). For "recovery" data, use lower concentrations (20 nM).
Slice Health (Run-down) Metabolic stressEnsure the "Warm Recovery" step in NMDG is followed. mGluR effects are often masked by unhealthy slice metabolism.
Precipitate in Stock Wrong solventEnsure Water is used, not acidic buffers. Do not refreeze aliquots more than once.

References

  • Kingston, A. E., et al. (1998). "LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors."[1][4][5][2] Neuropharmacology, 37(1), 1-12.[1][4][5][2]

  • Fitzjohn, S. M., et al. (1998). "The potent mGlu receptor antagonist LY341495 identifies roles for both cloned and novel mGlu receptors in hippocampal synaptic plasticity." Neuropharmacology, 37(12), 1445-1458.

  • Tocris Bioscience. "Product Information: LY 341495 disodium salt."

  • Ting, J. T., et al. (2014). "Acute brain slice methods for adult and aging animals: application of targeted patch clamp analysis and optogenetics." Methods in Molecular Biology, 1183, 221-242. (Reference for NMDG protective cutting).

Sources

Application

Optimizing mGluR2/3 Antagonism in Cognition: A Precision Protocol for LY 341495 in Novel Object Recognition

Executive Summary This application note provides a rigorous, field-validated protocol for utilizing LY 341495 , a highly potent and selective Group II metabotropic glutamate receptor (mGluR2/3) antagonist, within the Nov...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a rigorous, field-validated protocol for utilizing LY 341495 , a highly potent and selective Group II metabotropic glutamate receptor (mGluR2/3) antagonist, within the Novel Object Recognition (NOR) paradigm.

Unlike simple agonists, LY 341495 exhibits a biphasic pharmacological profile where dosage dictates the outcome: low doses (0.05–0.1 mg/kg) enhance memory consolidation and reverse deficits, while high doses (0.3–3.0 mg/kg) can induce amnesia or psychotomimetic-like states. This guide addresses the critical variables—solubility, injection timing relative to T½, and environmental controls—necessary to generate reproducible data.

Part 1: Pharmacological Profile & Mechanism

Mechanism of Action

LY 341495 acts primarily by blocking presynaptic mGluR2/3 autoreceptors. Under basal conditions, these receptors act as a "brake" on glutamate release. Antagonism lifts this brake, increasing synaptic glutamate levels in the prefrontal cortex (PFC) and hippocampus, which facilitates AMPA/NMDA receptor activation and downstream plasticity (LTP).

MoA cluster_0 Presynaptic Terminal LY LY 341495 mGluR Presynaptic mGluR2/3 LY->mGluR Inhibits Glutamate Glutamate Release LY->Glutamate Disinhibition (Increases) mGluR->Glutamate Normally Inhibits PostSyn Postsynaptic AMPA/NMDA Glutamate->PostSyn Activates LTP LTP Induction (Memory Consolidation) PostSyn->LTP Signaling Cascade (BDNF, mTOR)

Figure 1: Mechanism of Action. LY 341495 disinhibits glutamate release by blocking presynaptic autoreceptors, driving postsynaptic plasticity.

Pharmacokinetics & Stability
  • Half-life (T½): Approximately 44 minutes in rats (i.p.).[1]

  • Implication: The window of action is short. For memory consolidation studies, immediate post-training administration is critical.[1] For acquisition studies, administration must occur 30–60 minutes prior to training.

  • Chemical Nature: Dicarboxylic acid.[2] Poorly soluble in neutral water/saline without pH adjustment.

Part 2: Solution Preparation (Critical Step)

Many experimental failures with LY 341495 stem from improper solubilization (precipitation in the peritoneum) or pH-induced nociception (writhing), which confounds behavioral scoring.

Reagents
  • LY 341495 (Tocris/Hellobio/Sigma)

  • 0.1 N NaOH (Sodium Hydroxide)

  • Sterile 0.9% Saline (NaCl)

  • 0.1 N HCl (for fine pH adjustment)

Solubilization Protocol (1 mg/mL Stock)
  • Weighing: Weigh the required amount of LY 341495.

  • Initial Dissolution: Add a minimal volume of 0.1 N NaOH . The compound requires a basic environment to ionize and dissolve.

    • Rule of Thumb: Use approx. 1-2 molar equivalents of NaOH. Vortex until the solution is perfectly clear.

  • Dilution: Slowly add sterile 0.9% saline to reach ~90% of the target volume.

  • pH Adjustment: Check pH. It will likely be basic (>10). Carefully titrate with 0.1 N HCl (or dilute NaOH) to reach pH 7.4 ± 0.2 .

    • Warning: If pH drops below 6, the compound may precipitate.

  • Final Volume: Bring to final volume with saline.

  • Usage: Prepare fresh daily. Discard unused solution.

Part 3: Experimental Design & Dosage Strategy

The Biphasic Effect

Researchers must select a dosage range based on their specific hypothesis.

GoalDosage (i.p.)MechanismReference
Cognitive Enhancement 0.05 – 0.1 mg/kgOptimal glutamate tone for LTP; reversal of extinction.[1]
Cognitive Impairment 0.3 – 3.0 mg/kgExcessive glutamate spillover; "noisy" background activity disrupts signal-to-noise ratio.[1][2]
Antidepressant Model 1.0 – 10.0 mg/kgRapid induction of mTOR pathway (similar to ketamine).[3]
Novel Object Recognition (NOR) Protocol[3][4]
Phase A: Habituation (Day 1-2)
  • Environment: Low, diffuse lighting (~20 lux) is mandatory.[3] Bright light induces anxiety, masking memory effects.

  • Procedure: Allow animals to explore the empty arena for 10–15 minutes daily.

  • Handling: Gentle handling for 2 minutes/day to reduce stress.

Phase B: Acquisition / Training (Day 3)
  • Setup: Place two identical objects (A + A) in the arena.

  • Exploration: Allow animal to explore for 5–10 minutes.

  • Criteria: Animal must explore objects for a minimum total time (e.g., >20 seconds) to be included.

  • Drug Administration (Consolidation Design):

    • Inject LY 341495 or Vehicle (i.p.) immediately after removing the animal from the arena.

    • Rationale: This isolates the effect on memory consolidation and avoids motor confounds during the training phase.

Phase C: Retention Interval
  • Short-term Memory: 1–2 hours.

  • Long-term Memory: 24 hours.[1][4]

    • Note: Low-dose LY 341495 (0.1 mg/kg) is particularly effective at preventing natural forgetting over 24 hours.

Phase D: Testing (Day 4)
  • Setup: Place one familiar object (A) and one novel object (B) in the arena.

  • Exploration: Allow exploration for 5 minutes.

  • Scoring: Record time sniffing Object A (

    
    ) vs. Object B (
    
    
    
    ).

Part 4: Workflow Visualization

Protocol cluster_timeline NOR Experimental Timeline (Consolidation Protocol) Habituation Habituation (Days 1-2) Empty Arena, 10 min Training Training (T1) (Day 3) Objects A + A Habituation->Training Injection Drug Administration (Immediate Post-T1) LY 341495 i.p. Training->Injection < 2 min lag Delay Retention Interval (1h or 24h) Injection->Delay Consolidation Window Test Testing (T2) (Day 3 or 4) Objects A + B Delay->Test

Figure 2: Experimental Timeline. Drug administration is timed immediately post-training to target the consolidation phase.

Part 5: Data Analysis & Validation

Calculation

The Discrimination Index (DI) is the primary metric.



  • Range: -1 to +1.

  • Interpretation:

    • > 0: Preference for Novel Object (Intact Memory).

    • ~ 0: No preference (Amnesia/Chance).

    • < 0: Preference for Familiar Object (Maladaptation or Anxiety).

Validation Criteria (Self-Check)
  • Total Exploration Time: Must be similar between Vehicle and Drug groups during the Test phase. If LY 341495 significantly reduces total exploration, the dose is too high (sedation) or the pH was incorrect (pain).

  • Object Bias: During Training (A+A), the animal should explore both identical objects roughly equally (DI ≈ 0). If not, exclude the animal.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation in syringe pH < 6.0 or high concentration.Re-adjust pH to 7.4; use sonication; ensure concentration < 3 mg/mL.
Writhing behavior pH shock.Ensure final solution is pH 7.4; inject slowly.
No memory in Vehicle group Weak training or high stress.Increase training time; reduce lux to <20; ensure objects are sufficiently distinct.

References

  • Wieronska, J. M., et al. (2012). The metabotropic glutamate 2/3 receptor antagonist LY341495 differentially affects recognition memory in rats.[1][5] Psychopharmacology. Link

  • Chaki, S. (2010). Group II metabotropic glutamate receptor agonists as a potential drug for schizophrenia. European Journal of Pharmacology. Link

  • Koike, H., et al. (2011). Behavioral effects of the mGlu2/3 receptor antagonist LY341495 in animal models of anxiety and depression. Pharmacology Biochemistry and Behavior. Link

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. JoVE (Journal of Visualized Experiments).[3] Link

Sources

Method

Optimized Y-Maze Protocol for Assessment of Working Memory Following mGluR2/3 Antagonism (LY 341495)

[1] Abstract & Core Directive This guide details the protocol for administering LY 341495 , a highly potent and selective Group II metabotropic glutamate receptor (mGluR2/3) antagonist, to assess spatial working memory i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Core Directive

This guide details the protocol for administering LY 341495 , a highly potent and selective Group II metabotropic glutamate receptor (mGluR2/3) antagonist, to assess spatial working memory in rodents using the Y-Maze Spontaneous Alternation task.[1]

Unlike rigid templates, this document prioritizes experimental causality . We focus on why specific parameters (pH adjustment, pretreatment windows, and arm entry thresholds) are critical for data validity. LY 341495 is chemically sensitive and dose-dependent; improper handling leads to "silent" failures where behavioral data is confounded by peripheral irritation or off-target effects.[1]

Mechanistic Rationale

The Y-Maze Spontaneous Alternation task relies on the innate curiosity of rodents to explore novel environments.[2][3] This behavior requires intact spatial working memory, primarily mediated by the hippocampus and prefrontal cortex (PFC).

The Role of LY 341495: mGluR2 and mGluR3 are predominantly presynaptic autoreceptors.[4] Under baseline conditions, they act as a "brake" on glutamatergic transmission.[1]

  • Action: LY 341495 blocks these presynaptic autoreceptors.[1]

  • Effect: The "brake" is removed, resulting in a surge of presynaptic glutamate release.

  • Outcome: Increased glutamate binds to postsynaptic AMPA and NMDA receptors, potentially enhancing synaptic plasticity or reversing deficits caused by NMDA receptor hypofunction (e.g., in Ketamine-induced schizophrenia models).[1]

Diagram 1: Mechanism of Action

Figure 1: Disinhibition of Glutamate Release by LY 341495

G cluster_presynaptic Presynaptic Terminal cluster_drug cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate Vesicles Release Glutamate Release Glutamate->Release Normal Flow mGluR23 mGluR2/3 (Autoreceptor) mGluR23->Release Inhibition Removed Release->mGluR23 Negative Feedback (The Brake) NMDA NMDA/AMPA Activation Release->NMDA Increased Transmission LY LY 341495 (Antagonist) LY->mGluR23 BLOCKS Feedback Memory Enhanced Working Memory NMDA->Memory

[1]

Compound Preparation (Critical Control Point)

The Failure Mode: LY 341495 is a dicarboxylic acid.[1] It is insoluble in water or saline at neutral pH in its free acid form. Researchers often fail here by creating a suspension rather than a solution, leading to erratic bioavailability.[1]

Formulation Protocol

Compound: LY 341495 (Free Acid) Vehicle: 0.1N NaOH (for dissolution) + PBS (pH 7.4)[1]

StepActionScientific Justification
1 Weigh LY 341495Calculate mass based on batch size (e.g., 5 mg).
2 Add Molar Equivalent NaOHAdd 1.1 molar equivalents of 0.1N NaOH. Note: The drug requires ionization of the carboxylic acid groups to dissolve.
3 Vortex/SonicateVortex until solution is completely clear . Do not proceed if cloudy.
4 DiluteAdd sterile PBS (Phosphate Buffered Saline) to reach 90% of final volume.[1]
5 pH Adjustment Check pH. It will likely be basic (~9-10).[1] Carefully titrate with 0.1N HCl back to pH 7.2–7.4 . Warning: Injecting pH > 8.0 causes peritonitis, reducing exploration (false positive for memory deficit).[1]
6 Final VolumeTop up to final volume with PBS.[1]
Dosing Guidelines

Route: Intraperitoneal (i.p.)

Dose (mg/kg)Effect ProfileContext
0.1 – 0.3 Antidepressant-likePreferential mGluR3 engagement.[1]
1.0 – 3.0 Cognitive Enhancement Standard dose for Y-Maze. Blocks mGluR2/3.[1] Reverses Ketamine deficits.[1][5]
> 10.0 Non-selectiveBegins to antagonize mGluR8 and other subtypes.[1] Avoid for pure working memory studies.

Experimental Workflow

Pretreatment Time: 30–60 minutes prior to testing. Rationale: LY 341495 has a rapid T-max but a relatively short half-life (~45 min in rats).[1] Testing outside this window results in sub-therapeutic plasma levels.[1]

Diagram 2: Experimental Timeline

Figure 2: Workflow for Acute Administration and Testing

Workflow cluster_prep Compound Prep Start Start Acclimation Animal Acclimation (1 hour in test room) Start->Acclimation Weigh Weigh LY 341495 Acclimation->Weigh Dissolve Dissolve in NaOH Adjust to pH 7.4 Weigh->Dissolve Injection IP Injection (T = -45 mins) Dissolve->Injection Wait Wait Period (Return to home cage) Injection->Wait Maze Y-Maze Test (8 Minutes) Wait->Maze Analysis Data Analysis (Calculate SAP) Maze->Analysis

[1]

Detailed Y-Maze Protocol

Apparatus
  • Material: Opaque acrylic (Grey or Black preferred to reduce anxiety vs. White).[1]

  • Dimensions (Mouse): Arms 30 cm (L) x 6 cm (W) x 15 cm (H).[1]

  • Dimensions (Rat): Arms 50 cm (L) x 10 cm (W) x 20 cm (H).[1]

  • Cues: Place distinct visual cues (shapes/patterns) on the walls of the room, not the maze itself. Spatial memory requires extra-maze triangulation.[1]

Procedure
  • Environment: Dim lighting (30–40 lux) to encourage exploration but allow visibility of cues.

  • Start: Place the animal at the end of one arm (randomized per animal), facing the wall.

  • Duration: 8 minutes. (5 minutes is minimum; 8 allows for sufficient arm entries to stabilize the SAP score).

  • Cleaning: Clean maze with 70% ethanol between every animal to remove olfactory trails.

Scoring Definitions
  • Arm Entry: All four paws must be inside the arm.

  • Alternation: A consecutive entry into three different arms (e.g., A-B-C).[1][6]

    • Sequence: A-B-C-A-B

    • Alternations: (A-B-C), (B-C-A), (C-A-B) = 3 Alternations.[1]

    • Sequence: A-B-A-C

    • Alternations: None (A-B-A is a revisit).

Data Analysis & Validation

Calculation

Spontaneous Alternation Percentage (SAP):


[1]
  • Chance Level: 50% (random movement).[1]

  • Intact Memory: Typically 65% – 80%.[1]

  • Impaired Memory: 50% – 55%.[1]

Exclusion Criteria (Self-Validating System)

To ensure the data reflects memory and not motor deficits (sedation), apply these rules:

  • Minimum Entries: Exclude any animal with < 8 total arm entries .

    • Reason: The SAP formula becomes mathematically unstable with low denominators.

  • Side Bias: Exclude animals that enter one arm >60% of the time (motor perseveration).

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Total Entries Sedation or AnxietyCheck pH of LY 341495 solution.[1] Ensure light levels are not too bright.
SAP ~50% in Controls Lack of Spatial CuesThe room is too uniform. Add high-contrast posters/shapes to walls.[1]
High Variability Handling StressIncrease acclimation time.[1] Ensure injection is performed by experienced hands.[1]

References

  • Kingston, A. E., et al. (1998).[1] "LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors."[7] Neuropharmacology.

  • Palucha-Poniewiera, A., et al. (2021).[1][5] "The group II mGlu receptor antagonist LY341495 induces a rapid antidepressant-like effect and enhances the effect of ketamine."[5] Progress in Neuro-Psychopharmacology and Biological Psychiatry.

  • Moghaddam, B., & Adams, B. W. (1998).[1] "Reversal of phencyclidine effects by a group II metabotropic glutamate receptor antagonist in rats." Science.

  • Hughes, R. N. (2004).[1][8] "The value of spontaneous alternation behavior as a test of retention in lab rodents." Neuroscience & Biobehavioral Reviews.

  • HelloBio. "Water solubility of LY 341495." Product Technical Guide.

Sources

Application

Application Note: Intraperitoneal Injection of LY 341495 Disodium Salt in Mice

Abstract & Scientific Rationale LY 341495 is a nanomolar-potent, highly selective antagonist of Group II metabotropic glutamate receptors (mGluR2 and mGluR3).[1] Unlike non-selective glutamate ligands, LY 341495 specific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

LY 341495 is a nanomolar-potent, highly selective antagonist of Group II metabotropic glutamate receptors (mGluR2 and mGluR3).[1] Unlike non-selective glutamate ligands, LY 341495 specifically blocks the presynaptic autoreceptors that inhibit glutamate release.

Why use this compound? By blocking these "brakes" (mGluR2/3), LY 341495 facilitates a surge of synaptic glutamate. This mechanism is critical for researchers studying:

  • Rapid-Acting Antidepressants: Mimicking the "glutamate burst" mechanism of Ketamine via AMPA receptor throughput and mTORC1 activation.

  • Schizophrenia & Psychosis: Modeling glutamatergic dysregulation.

  • Cognitive Enhancement: Investigating working memory and synaptic plasticity (LTP).

Critical Distinction: This protocol specifically addresses the Disodium Salt form. The free acid form of LY 341495 is highly insoluble in aqueous media and requires toxic organic solvents (DMSO/NaOH) that can confound behavioral data. The Disodium Salt allows for a pure aqueous vehicle, ensuring that observed effects are due to the drug, not the solvent.

Compound Profile & Handling

PropertySpecificationApplication Note
Compound Name LY 341495 Disodium SaltDo not confuse with LY 341495 Free Acid.
MW ~397.33 g/mol Batch-specific MW may vary due to hydration; check vial label.
Solubility Water: ~100 mM (40 mg/mL)Highly soluble. DMSO is not required.
Stability Solid: -20°C (Desiccated)Solutions should be prepared fresh daily.
Selectivity mGluR2 (

21 nM) mGluR3 (

14 nM)
>100x selective over mGluR1/5/4/7/8 at doses <1 mg/kg.

Preparation Protocol: Aqueous Formulation

Objective: Create a 0.1 mg/mL working solution for a 1.0 mg/kg dose administered at 10 mL/kg.

Materials
  • LY 341495 Disodium Salt (Store at -20°C).[2]

  • Vehicle: Sterile 0.9% Saline (Physiological Saline).

  • 0.22 µm Syringe Filter (PES or Nylon).

  • Sterile microcentrifuge tubes.

Step-by-Step Formulation
  • Calculate Requirements:

    • Target Dose: 1.0 mg/kg (Standard starting point for antidepressant/cognitive studies).

    • Injection Volume: 10 mL/kg (Standard for mice).

    • Required Concentration: 0.1 mg/mL .

    • Example: To treat 10 mice (25g avg), you need ~3 mL of solution. Prepare 5 mL to account for dead volume.

    • Mass needed:

      
      .
      
  • Weighing:

    • Equilibrate the vial to room temperature before opening (prevents condensation).

    • Weigh the disodium salt precisely. Note: If the mass is too small to weigh accurately, prepare a higher concentration stock (e.g., 1 mg/mL) in water and dilute down.

  • Dissolution (The "Salt" Advantage):

    • Add 50% of the calculated volume of Sterile Saline .

    • Vortex gently. The disodium salt should dissolve rapidly.

    • Add the remaining saline to reach final volume.

    • pH Check: Spot test pH. It should be near neutral (pH 6.5–7.5). If >8.0, adjust carefully with dilute HCl, though this is rarely needed for the salt form in saline.

  • Sterilization:

    • Pass the solution through a 0.22 µm syringe filter into a sterile vial. This removes particulates and ensures sterility for IP injection.

Formulation Workflow Diagram

FormulationWorkflow Weigh 1. Weigh LY341495 (Disodium Salt) Vehicle 2. Add Vehicle (0.9% Saline) Weigh->Vehicle Mix 3. Vortex Gently (Check Clarity) Vehicle->Mix Filter 4. Filter (0.22 µm) & pH Check Mix->Filter Inject 5. Ready for IP (Use within 4h) Filter->Inject

Caption: Workflow for preparing LY 341495 Disodium Salt in saline vehicle. DMSO is avoided to prevent solvent-induced behavioral artifacts.

In Vivo Administration Protocol

Dose Selection Guide

The effect of LY 341495 is dose-dependent. High doses lose selectivity and may antagonize mGluR8 or other targets.[3]

Dose Range (IP)Physiological EffectRecommended Use
0.3 – 1.0 mg/kg Selective mGluR2/3 blockade. Increases glutamate release.[4]Antidepressant effects, Cognitive enhancement, LTP studies.
3.0 – 10.0 mg/kg Broad antagonism. May affect mGluR8.[3][5] Biphasic behavioral effects.[3]Epilepsy models, severe phenotype reversal.
> 10.0 mg/kg Loss of specificity. Potential off-target toxicity.[6]Not Recommended for specific mGluR2/3 studies.
Injection Procedure[5][7][9][10]
  • Timing: Administer 30–60 minutes prior to behavioral testing.

    • Reasoning: PK studies indicate rapid brain penetrance with peak concentrations <1 hour.[7] The biological half-life in rodents is relatively short (~45 mins).

  • Restraint: Use the scruff method to expose the lower right quadrant of the abdomen.

  • Injection:

    • Use a 27G or 30G needle.

    • Insert needle at a 30° angle.

    • Aspirate slightly to ensure no blood/urine (avoid bladder/liver).

    • Inject smoothly.

  • Post-Injection: Return mouse to home cage for the pretreatment interval.

Mechanistic Context (Pathway Analysis)

Understanding why you are injecting this compound is vital for interpreting results.

The "Disinhibition" Hypothesis: Under stress or depressive states, synaptic glutamate is often dysregulated.

  • Normal State: Presynaptic mGluR2/3 act as autoreceptors. When glutamate is high, they bind it and inhibit further release (Negative Feedback).

  • LY 341495 Action: It blocks these autoreceptors.

  • Result: The negative feedback is cut. Presynaptic neurons dump glutamate.

  • Downstream: This glutamate activates postsynaptic AMPA receptors (and mGluR5), triggering the mTORC1 pathway and BDNF synthesis—the same pathway utilized by Ketamine.

MechanismOfAction LY LY 341495 (Antagonist) mGluR Presynaptic mGluR2/3 LY->mGluR Blocks Glutamate Synaptic Glutamate Surge mGluR->Glutamate Disinhibits Release AMPA Postsynaptic AMPA Receptors Glutamate->AMPA Activates mTOR mTORC1 Activation AMPA->mTOR Signaling Cascade BDNF BDNF Release & Synaptogenesis mTOR->BDNF Behavior Antidepressant / Pro-Cognitive Effect BDNF->Behavior

Caption: Mechanism of Action. LY 341495 blocks presynaptic feedback, driving an AMPA/mTOR-dependent neurotrophic response.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitation in syringe pH drift or high salt concentration.Ensure vehicle is 0.9% saline, not 10x PBS. Check pH is < 8.0.
No behavioral effect Dose too low or wrong timing.Increase dose to 3 mg/kg. Ensure testing occurs within 60 mins of injection (short half-life).
Sedation Off-target effects (high dose).Reduce dose to <1 mg/kg. Perform Open Field Test to rule out locomotor deficits.
Control group variance Stress from injection.Ensure Vehicle Control group receives identical handling and Saline injection volume.

References

  • Chaki, S., et al. (2004).[4] MGS0039: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity.[4] Neuropharmacology, 46(4), 457-467.[4] Link

  • Koike, H., et al. (2011).[4] Behavioral effects of the mGlu2/3 receptor antagonist LY341495 in animal models of anxiety and depression.[4] European Journal of Pharmacology, 592(1-3), 96-102.[4] Link

  • Dwyer, J. M., et al. (2012).[4] mTOR activation is required for the antidepressant effects of mGluR2/3 blockade. International Journal of Neuropsychopharmacology, 15(4), 429-434. Link

  • Tocris Bioscience. (n.d.).[2] LY 341495 Disodium Salt Product Sheet. Link

  • Witkin, J. M., et al. (2016).[4] Fast-acting antidepressant-like effects of mGlu2/3 receptor antagonists.[4] Current Pharmaceutical Design, 22(10). Link

Sources

Method

Application Note: Solubilization and Handling of LY 341495 Disodium Salt

Topic: How to dissolve LY 341495 disodium salt for experiments Content Type: Application Notes and Protocols Abstract & Compound Overview LY 341495 is a highly potent, selective, and nanomolar-affinity antagonist for Gro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to dissolve LY 341495 disodium salt for experiments Content Type: Application Notes and Protocols

Abstract & Compound Overview

LY 341495 is a highly potent, selective, and nanomolar-affinity antagonist for Group II metabotropic glutamate receptors (mGlu2 and mGlu3). It is widely used in neuroscience to investigate synaptic plasticity, anxiety, and schizophrenia models.

While the free acid form of LY 341495 requires organic solvents (like DMSO) and pH manipulation for dissolution, the Disodium Salt form described in this protocol offers superior aqueous solubility, allowing for direct dissolution in water or saline. This characteristic significantly reduces solvent-induced toxicity in sensitive in vivo and in vitro assays.

Key Compound Properties:

  • Chemical Name: (2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl) propanoic acid disodium salt[1][2]

  • Molecular Weight: 397.33 g/mol (Disodium Salt)[1][3]

  • Target: mGlu2 (

    
     = 2.3 nM), mGlu3 (
    
    
    
    = 1.3 nM)[2]
  • Appearance: White to off-white solid[4]

Mechanism of Action

LY 341495 acts as a competitive orthosteric antagonist. Under physiological conditions, glutamate binds to mGluR2/3, activating


 proteins which inhibit Adenylyl Cyclase, leading to a reduction in cAMP. LY 341495 blocks this cascade, preventing the glutamate-induced suppression of cAMP and modulating presynaptic glutamate release.

mGluR_Pathway Glu L-Glutamate Rec mGluR2 / mGluR3 (G-protein Coupled) Glu->Rec Activates LY LY 341495 (Antagonist) LY->Rec Blocks Gi Gi/o Protein Rec->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Downstream Signaling) AC->cAMP Synthesizes

Figure 1: Signaling pathway showing LY 341495 antagonism of the mGluR2/3-Gi/o-cAMP cascade.[3][4][5][6]

Solubility Profile & Solvent Selection

The choice of solvent is critical. The disodium salt is hygroscopic and highly water-soluble, negating the need for high concentrations of DMSO.

SolventSolubility Limit (Max)RecommendationNotes
Water (HPLC Grade) ~100 mM (39.7 mg/mL) Highly Recommended Ideal for stock solutions. pH is slightly basic; buffers well upon dilution.
PBS (pH 7.2) ~50 mMRecommendedGood for immediate use; high salt ions may slightly reduce max solubility compared to pure water.
DMSO ~20-50 mMSecondary ChoiceUse only if water is contraindicated. Unnecessary for the salt form.
Ethanol < 5 mMNot Recommended Poor solubility; precipitation likely.[4]

Critical Distinction: Ensure you are using the Disodium Salt . If you possess the Free Acid form, it will NOT dissolve in water and requires 1.2 eq. NaOH or 100% DMSO.

Protocol: Preparation of Stock Solution

Objective: Create a 10 mM Stock Solution (Volume: 1 mL).

Materials Required
  • LY 341495 Disodium Salt (verify MW on vial, typically 397.33 g/mol ).[1][3]

  • Sterile Water (Milli-Q or WFI).

  • Vortex mixer.

  • Sterile 1.5 mL microcentrifuge tubes.

Step-by-Step Methodology
  • Calculation: Use the formula:

    
    [2][4]
    
    • Target: 10 mM in 1 mL.

    • 
      .
      
    • Note: It is often more accurate to weigh the entire contents of a 5 mg or 10 mg vial and adjust the volume of water added.

  • Reconstitution:

    • If the vial contains 10 mg of LY 341495 Disodium Salt:

    • Add 2.52 mL of Sterile Water to the vial to achieve a 10 mM stock.

    • Alternatively: Add 252 µL of water to achieve a 100 mM stock (High Concentration).

  • Mixing:

    • Vortex moderately for 30-60 seconds.

    • The solution should be clear and colorless. If particles persist, sonicate for 10 seconds.

  • Aliquoting & Storage:

    • Do not store the bulk solution at 4°C.

    • Divide into small aliquots (e.g., 50-100 µL) to avoid freeze-thaw cycles.

    • Store at -20°C . Stable for up to 1 month in solution; solid powder is stable for >1 year.

Experimental Application Workflows
A. In Vitro (Cell Culture / Slice Recording)
  • Working Concentration: Typically 10 nM – 100 nM.

  • Dilution: Dilute the aqueous stock (10 mM) directly into the culture medium or ACSF (Artificial Cerebrospinal Fluid).

  • Control: Since the stock is water-based, a simple media/ACSF vehicle control is sufficient (no DMSO control needed).

B. In Vivo (Rodent Injection)
  • Dose Range: 1 – 10 mg/kg (i.p. or s.c.).

  • Vehicle: Sterile Saline (0.9% NaCl) or PBS.

  • Protocol:

    • Dilute the stock solution with sterile saline to the required injection volume.

    • Check pH: The disodium salt is alkaline. If the concentration is high (>5 mg/mL), verify pH is near 7.4. If too basic, adjust carefully with dilute HCl, but usually, physiological buffers (PBS) handle the shift.

    • Inject immediately after dilution.

Workflow cluster_store Storage cluster_use Application Step1 Weigh Powder (Disodium Salt) Step2 Add Sterile Water (Target: 10-100 mM) Step1->Step2 Step3 Vortex / Sonicate (Clear Solution) Step2->Step3 Step4 Aliquot (Avoid Freeze-Thaw) Step3->Step4 Step6 Dilute in Media/Saline (Working Conc) Step3->Step6 Immediate Use Step5 Freeze at -20°C Step4->Step5 Step5->Step6 Thaw Step7 Experiment (In Vivo / In Vitro) Step6->Step7

Figure 2: Workflow for the preparation, storage, and application of LY 341495.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 90488907, LY 341495 Disodium Salt. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing LY 341495 Disodium Salt for In Vitro Applications

Introduction: The Precision Tool for mGluR Research LY 341495 is widely regarded as the "gold standard" antagonist for Group II metabotropic glutamate receptors (mGluR2 and mGluR3). Its utility lies in its nanomolar pote...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision Tool for mGluR Research

LY 341495 is widely regarded as the "gold standard" antagonist for Group II metabotropic glutamate receptors (mGluR2 and mGluR3). Its utility lies in its nanomolar potency; however, its power is a double-edged sword. At low concentrations, it is a scalpel, isolating Group II receptors. At high concentrations, it becomes a hammer, bludgeoning Group III receptors (mGluR8, mGluR7) and confounding your data.

This guide is designed to help you navigate the narrow therapeutic window of LY 341495 disodium salt, ensuring your in vitro data reflects specific mGluR2/3 antagonism rather than off-target noise.

Part 1: Reconstitution & Stability (The Foundation)

The most common source of experimental failure is not the biology; it is the chemistry of the stock solution.

FAQ: Reconstitution Strategy

Q: I have the Disodium Salt version. Do I really need DMSO? A: No. This is a critical distinction.

  • LY 341495 (Free Acid): Requires DMSO or 1.1 eq. NaOH for solubility.

  • LY 341495 Disodium Salt: Is highly soluble in water (typically up to 50-100 mM).

  • Recommendation: Use sterile, deionized water or PBS. Avoiding DMSO eliminates solvent toxicity artifacts, which is crucial for sensitive primary neuronal cultures or slice physiology.

Q: How stable is the stock solution? A: The disodium salt is hygroscopic and sensitive to freeze-thaw degradation.

  • Solid State: Store at -20°C with desiccant.

  • Stock Solution: Stable for up to 3 months at -20°C if aliquoted.

  • Working Solution: Unstable. Prepare fresh daily. Never refreeze a working aliquot.

Visualization: Stock Preparation Workflow

StockPrep Start Weigh LY 341495 (Disodium Salt) Solvent Add Sterile Water (Target: 10 mM Stock) Start->Solvent Vortex Vortex & Centrifuge (Ensure Clarity) Solvent->Vortex Aliquot Aliquot (10-50 µL) Avoid Freeze-Thaw Vortex->Aliquot Store Store at -20°C Aliquot->Store

Figure 1: Optimal workflow for preparing stable aqueous stock solutions of LY 341495 disodium salt.

Part 2: Dose Optimization (The Core)

"More is better" is a fallacy with LY 341495. You must titrate your dose based on the specific receptor subtype you wish to isolate.

The Selectivity Window

The table below summarizes the inhibitory potency (


 or 

) of LY 341495 across mGluR subtypes.[1] Note the dangerous proximity of mGluR8.
Receptor SubtypeGroupPotency (

/

)
Selectivity Status
mGluR3 II ~14 nM Primary Target
mGluR2 II ~21 nM Primary Target
mGluR8III~170 nMMajor Off-Target Risk
mGluR7III~990 nMOff-Target at High Dose
mGluR1aI~7.8 µMSafe Window
mGluR5aI~8.2 µMSafe Window
mGluR4III~22 µMSafe Window

Data aggregated from Kingston et al. (1998) and Tocris Bioscience product data.

Protocol: Determining Your Working Concentration

Scenario A: Cell Culture (Monolayer/Suspension)

  • Constraint: Direct access to receptors; no tissue penetration barrier.

  • Recommended Concentration: 100 nM .

  • Rationale: At 100 nM, you are ~5x the

    
     for mGluR2/3, ensuring >80% receptor occupancy, while remaining below the threshold for significant mGluR8 inhibition (~170 nM).
    

Scenario B: Brain Slice Electrophysiology (Acute Slices)

  • Constraint: The drug must diffuse through dead tissue layers to reach healthy neurons.

  • Recommended Concentration: 200 nM - 500 nM .

  • Rationale: Tissue adsorption and diffusion barriers require a higher bath concentration. However, do not exceed 1 µM unless you intend to block Group III receptors as well. If you see effects at 1 µM that disappear at 100 nM, you are likely observing mGluR8 antagonism.

Visualization: Signaling Pathway & Blockade

Mechanism cluster_membrane Presynaptic Membrane Glut Glutamate mGluR2 mGluR2/3 (Gi/o coupled) Glut->mGluR2 Activates LY LY 341495 (Antagonist) LY->mGluR2 Blocks AC Adenylyl Cyclase mGluR2->AC Inhibits (Gi/o) Release Glutamate Release cAMP cAMP Levels AC->cAMP Produces cAMP->Release Modulates

Figure 2: Mechanism of Action. LY 341495 prevents the mGluR2/3-mediated inhibition of Adenylyl Cyclase, thereby normalizing cAMP levels and preventing autoreceptor-mediated reduction in glutamate release.

Part 3: Troubleshooting Guide

Issue 1: "I see no effect on synaptic transmission in my slice preparation."

Possible Cause 1: Inadequate Diffusion.

  • Diagnostic: Are you using <100 nM in a slice?

  • Solution: Increase bath concentration to 200-300 nM. Slices create a diffusion gradient; the concentration at the synapse is lower than the bath.

Possible Cause 2: High Basal Glutamate.

  • Diagnostic: Are you stimulating at high frequency?

  • Solution: LY 341495 is a competitive antagonist. If synaptic glutamate levels are massive (e.g., during tetanic stimulation), the antagonist may be out-competed. Verify effects at lower stimulation intensities.

Issue 2: "My results are inconsistent between batches."

Possible Cause: Hygroscopic Degradation.

  • Diagnostic: Did you leave the bottle open or store the stock at 4°C?

  • Solution: The disodium salt absorbs water from the air, altering the molecular weight effectively weighed. Always bring the vial to room temperature before opening to prevent condensation. Weigh quickly.

Issue 3: "I am seeing effects on mGluR8-mediated pathways."

Possible Cause: Overdosing.

  • Diagnostic: Are you using >1 µM?

  • Solution: You have lost selectivity.[2] Perform a dose-response curve. If the effect persists at 50 nM, it is mGluR2/3. If it disappears below 200 nM, your previous effect was likely mGluR8.

References

  • Kingston, A. E., et al. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors.[3][4][5] Neuropharmacology, 37(1), 1-12.[1][3][5]

  • Johnson, B. G., et al. (1999). [3H]-LY341495 as a novel antagonist radioligand for group II metabotropic glutamate receptors: characterization of binding to membranes of mGlu receptor subtype expressing cells.[4] Neuropharmacology, 38(10), 1519-1529.

  • Fitzjohn, S. M., et al. (1998). The potent mGlu receptor antagonist LY341495 identifies roles for both cloned and novel mGlu receptors in hippocampal synaptic plasticity.[4] Neuropharmacology, 37(12), 1445-1458.

  • Tocris Bioscience. LY 341495 Disodium Salt Product Datasheet.

Sources

Optimization

Technical Support Center: LY341495 Dose-Dependent Effects on Memory

Last Updated: February 7, 2026 Introduction: Navigating the Complexity of LY341495 Welcome to the technical support guide for LY341495, a potent and selective antagonist for the group II metabotropic glutamate receptors...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 7, 2026

Introduction: Navigating the Complexity of LY341495

Welcome to the technical support guide for LY341495, a potent and selective antagonist for the group II metabotropic glutamate receptors (mGluR2/3).[1] This document serves as a specialized resource for researchers investigating the nuanced, dose-dependent effects of LY341495 on memory and cognition. The compound's biphasic impact—enhancing memory at lower doses and impairing it at higher doses—presents unique experimental challenges and opportunities.[2][3] This guide is structured to address common questions and troubleshooting scenarios encountered in the field, ensuring your experiments are built on a foundation of scientific rigor and mechanistic understanding.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for LY341495?

LY341495 acts as a competitive antagonist at mGluR2 and mGluR3.[1][4] These receptors are predominantly located presynaptically on glutamatergic neurons and function as autoreceptors. When activated by glutamate, they inhibit further glutamate release. By blocking these receptors, LY341495 disinhibits the presynaptic terminal, leading to an increase in synaptic glutamate levels. This modulation of the primary excitatory neurotransmitter system is the core reason for its effects on cognition.[5]

Q2: Why does LY341495 exhibit a biphasic, "inverted-U" dose-response on memory?

This is the most critical concept for designing successful experiments. The "inverted-U" or biphasic effect is a common phenomenon in pharmacology where a substance has opposite effects at low versus high doses.[6]

  • Low Doses (Memory Enhancement): At low concentrations (e.g., 0.05-0.1 mg/kg in rats), LY341495 is highly selective for presynaptic mGluR2/3 autoreceptors.[2][3] Blocking these receptors leads to a modest, controlled increase in synaptic glutamate. This enhanced glutamatergic tone is thought to facilitate synaptic plasticity mechanisms like Long-Term Potentiation (LTP), which are crucial for memory formation.[5]

  • High Doses (Memory Impairment): At higher concentrations (e.g., ≥0.3 mg/kg in rats), two primary factors likely contribute to memory impairment.[2][3] First, the selectivity of LY341495 decreases. It begins to antagonize other mGlu receptors, such as mGluR8, and potentially others at micromolar concentrations.[2][7] This lack of specificity can disrupt the precise balance of neurotransmission required for memory consolidation. Second, excessive glutamate release can lead to excitotoxicity and disrupt the signal-to-noise ratio in neural circuits, impairing rather than facilitating cognitive processes.

G cluster_low Low Dose LY341495 cluster_high High Dose LY341495 ld_ly LY341495 (0.05-0.1 mg/kg) ld_mglu Presynaptic mGluR2/3 ld_ly->ld_mglu Blocks ld_glu Controlled ↑ Glutamate Release ld_mglu->ld_glu Disinhibits ld_mem Memory Enhancement ld_glu->ld_mem Facilitates hd_ly LY341495 (≥0.3 mg/kg) hd_mglu mGluR2/3 + Off-Target Receptors (e.g., mGluR8) hd_ly->hd_mglu Blocks hd_glu Excessive/Dysregulated Glutamate Release hd_mglu->hd_glu Disrupts hd_mem Memory Impairment hd_glu->hd_mem Causes

Figure 1. Proposed biphasic mechanism of LY341495 on memory.

Q3: Which memory types are most affected by LY341495?

Studies have shown effects across various memory domains, but the compound is particularly well-documented to modulate:

  • Recognition Memory: As assessed by the Novel Object Recognition (NOR) task.[2][3]

  • Spatial Working Memory: As assessed by tasks like the Y-maze or T-maze.[5]

  • Contextual Fear Memory: A hippocampus-dependent task that associates a specific environment with an aversive stimulus.[8]

The specific memory type and the brain regions involved (e.g., hippocampus, prefrontal cortex) are critical variables that can influence the optimal dose and timing of administration.

Troubleshooting Experimental Results

Scenario 1: I administered LY341495 but observed no effect on memory.

This is a common issue that can often be resolved by systematically reviewing your protocol.

  • Causality Check - Dose: Are you in the "trough" of the inverted-U curve? It's possible your dose is too high to see enhancement but too low to see impairment. A full dose-response study is essential. Doses as low as 0.05 mg/kg and as high as 3 mg/kg (i.p. in rats) have been tested to define the biphasic effect.[2][3]

  • Causality Check - Timing: When are you administering the drug relative to the memory task phase (acquisition, consolidation, retrieval)?

    • Acquisition: To affect learning, administer 30-60 minutes before the training session.

    • Consolidation: To affect the storage of memory, administer immediately after the training session.[2]

    • Retrieval: To affect recall, administer 30-60 minutes before the testing session.

  • Causality Check - Task Sensitivity: Is your behavioral task sensitive enough? If the task is too easy for control animals (ceiling effect) or too hard (floor effect), it will be difficult to detect any drug-induced modulation. For example, in NOR, extending the delay between training and testing can induce natural forgetting in control animals, providing a window to observe memory enhancement.[2]

  • Protocol Validation: Confirm the solubility and stability of your LY341495 solution. Ensure accurate dosing based on recent animal weights.

Scenario 2: My animals are showing hyperactivity or sedative effects.

While LY341495 generally has a good profile, off-target behavioral effects can confound memory assessment.

  • Causality Check - Dose & Specificity: High doses (e.g., 1-3 mg/kg) are more likely to cause side effects due to actions at other receptors or excessive glutamatergic activity.[2] These effects can interfere with performance in tasks that require normal locomotor activity, like the Morris Water Maze or Novel Object Recognition.

  • Troubleshooting Step - Open Field Test: Always run a separate cohort of animals in an open field test at your chosen doses. This allows you to quantify locomotor activity (distance traveled, rearing) and anxiety-like behavior (time in center). If a dose alters these behaviors, any results from your memory task at that same dose are confounded and cannot be reliably interpreted as a direct effect on memory.

  • Solution: If confounding effects are observed, lower the dose. The goal is to find a concentration that modulates memory without affecting primary sensory or motor functions.

Data Summary & Recommended Dose Ranges

The following table summarizes reported dose-dependent effects of LY341495 in rats. Note that optimal doses may vary by species, strain, and specific experimental protocol.

Dose (mg/kg, i.p.) Animal Model Memory Task Observed Effect on Memory Reference
0.05 - 0.1Wistar RatNovel Object RecognitionEnhancement (counteracted extinction)[2][3]
0.3Wistar RatNovel Object RecognitionImpairment[2][3]
1.0Wistar RatNovel Object RecognitionImpairment[2][3]
3.0Wistar RatNovel Object RecognitionImpairment[2][3]
1.0 - 3.0C57BL/6J MouseY-Maze & NOREnhancement (in a disease model)[5]

Note: The study by Shen et al. (2020) used a mouse model of juvenile social isolation, where higher doses were found to be restorative. This highlights that the "optimal" dose can be state-dependent (normal vs. impaired subjects).[5][9]

Experimental Protocols: Best Practices

Protocol 1: Contextual Fear Conditioning (CFC) Workflow

CFC is a robust paradigm for assessing hippocampus-dependent associative memory.[8]

G cluster_day1 Day 1: Training cluster_day2 Day 2: Testing d1_inject 1. Inject Vehicle or LY341495 (i.p.) d1_wait 2. Wait 30-60 min d1_inject->d1_wait d1_train 3. Place in Chamber (2 min explore) d1_wait->d1_train d1_shock 4. Deliver Footshock (e.g., 2s, 0.5mA) d1_train->d1_shock d1_remove 5. Remove after 30s d1_shock->d1_remove d2_place 6. Place in same Chamber (No Shock) d2_record 7. Record Freezing Behavior (3-5 min) d2_place->d2_record d2_analyze 8. Analyze % Time Freezing d2_record->d2_analyze

Figure 2. Experimental workflow for a pre-acquisition CFC study.

Step-by-Step Methodology:

  • Habituation: Handle animals for several days leading up to the experiment to reduce stress. Ensure the testing room has consistent lighting and minimal ambient noise.[8]

  • Drug Administration: Administer LY341495 or vehicle intraperitoneally (i.p.) 30-60 minutes before the training session.

  • Training (Day 1):

    • Place the animal in the conditioning chamber.[10]

    • Allow a 2-3 minute exploration period.[10]

    • Deliver one or more brief foot shocks (e.g., 0.5-0.7 mA for 2 seconds).

    • Remove the animal 30-60 seconds after the final shock and return it to its home cage.

  • Testing (Day 2, ~24h later):

    • Place the animal back into the same chamber.[11]

    • Do not deliver any shocks.

    • Record behavior for 3-5 minutes using an automated video tracking system.

  • Data Analysis: The primary endpoint is the percentage of time the animal spends "freezing" (complete immobility except for respiration).[10] Higher freezing time indicates stronger fear memory.

Self-Validation System:

  • Control Groups: Always include a vehicle-treated group and a "shock-only" group that receives the shock but is tested in a novel context to ensure the fear is specific to the training context.

  • Baseline Freezing: Ensure that baseline freezing during the initial exploration period on Day 1 is minimal and does not differ between groups.

Protocol 2: Morris Water Maze (MWM) - Spatial Learning

The MWM is a classic test of hippocampal-dependent spatial navigation.[12][13]

Step-by-Step Methodology:

  • Apparatus: Use a large circular pool (90-120 cm diameter) filled with opaque water (using non-toxic paint).[14] Place a small escape platform (~10 cm diameter) 1-2 cm below the water's surface. The room should have various prominent, distal visual cues.

  • Drug Administration: Administer LY341495 or vehicle 30-60 minutes before each day's training session.

  • Acquisition Training (Days 1-5):

    • Conduct 4 trials per day for 5 consecutive days.

    • For each trial, gently place the animal in the water facing the pool wall from one of four randomized start positions (N, S, E, W).

    • Allow the animal to swim for a maximum of 60-90 seconds to find the hidden platform.[14] If it fails, gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds to orient itself using the distal cues.[14]

  • Probe Trial (Day 6):

    • Remove the escape platform from the pool.

    • Place the animal in the pool from a novel start position and allow it to swim for 60 seconds.

    • Record the swim path using a video tracking system.

  • Data Analysis:

    • Acquisition: Key metrics are escape latency (time to find the platform) and path length. A steeper learning curve (decreasing latency over days) indicates better learning.

    • Probe Trial: The primary metric is memory retention, measured by the percentage of time spent in the "target quadrant" where the platform used to be. A significant preference for the target quadrant indicates robust spatial memory.

Self-Validation System:

  • Cued Trials: Include trials where the platform is visible (e.g., marked with a flag) to control for non-cognitive factors like swimming ability, motivation, or visual acuity. Animals with specific spatial learning deficits should perform normally on cued trials.

References

  • Pitsikas, N. (2012). The metabotropic glutamate 2/3 receptor antagonist LY341495 differentially affects recognition memory in rats. Behavioural Brain Research, 231(1), 178-183. [Link]

  • Pitsikas, N. (2012). The metabotropic glutamate 2/3 receptor antagonist LY341495 differentially affects recognition memory in rats. PubMed, 22586715. [Link]

  • Doumazane, E., et al. (2011). Illuminating the activation mechanisms and allosteric properties of metabotropic glutamate receptors. Proceedings of the National Academy of Sciences, 108(48), E1287-E1296. [Link]

  • Wikipedia. (n.d.). LY-341495. Retrieved from [Link]

  • News-Medical. (2020). An Introduction to Metabotropic Glutamate Receptors. Retrieved from [Link]

  • Xing, B., et al. (2022). Dose-Dependent Regulation on Prefrontal Neuronal Working Memory by Dopamine D1 Agonists: Evidence of Receptor Functional Selectivity-Related Mechanisms. Frontiers in Pharmacology, 13, 897816. [Link]

  • Shen, H., et al. (2020). The metabotropic glutamate receptor 2/3 antagonist LY341495 improves working memory in adult mice following juvenile social isolation. Neuropharmacology, 177, 108231. [Link]

  • Kingston, A. E., et al. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology, 37(1), 1-12. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848-858. [Link]

  • Maze Engineers. (2019). Contextual Fear Conditioning. Retrieved from [Link]

  • Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295-322. [Link]

  • O'Leary, D. M., et al. (2004). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. British Journal of Pharmacology, 141(3), 475-485. [Link]

  • UC Davis. (2019). Morris Water Maze. protocols.io. [Link]

  • MMPC.org. (2024). Morris Water Maze. Retrieved from [Link]

  • Poulos, A. M., et al. (2014). Developing and Validating Trace Fear Conditioning Protocols in C57BL/6 Mice. Journal of Neuroscience Methods, 223, 1-9. [Link]

  • Shi, Q., et al. (2021). Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents. Frontiers in Molecular Neuroscience, 14, 638843. [Link]

  • Patsnap Synapse. (2024). What are mGluR5 antagonists and how do they work? Retrieved from [Link]

  • ResearchGate. (2006). Morris water maze: Procedures for assessing spatial and related forms of learning and memory. Retrieved from [Link]

  • Mousephenotype.org. (n.d.). Fear Conditioning Protocol. Retrieved from [Link]

  • Nunez, J. (2014). Morris Water Maze Experiment. YouTube. [Link]

  • MazeEngineers. (2017). Fear Conditioning Chamber. YouTube. [Link]

  • Lüscher, C., & Bellone, C. (2008). Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis. The Journal of Neuroscience, 28(44), 11261-11271. [Link]

  • Zhang, Y., et al. (2019). Optogenetics-induced activation of glutamate receptors improves memory function in mice with Alzheimer's disease. Neural Regeneration Research, 14(8), 1433-1441. [Link]

  • Floresco, S. B., & Jentsch, J. D. (2011). Pharmacological Enhancement of Memory and Executive Functioning in Laboratory Animals. Neuropsychopharmacology, 36(1), 227-250. [Link]

  • Brewer, G. J. (2020). The potential for one drug, administered at the earliest preclinical stage, to prevent the subsequent decline of cognition that eventuates in dementia. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 6(1), e12089. [Link]

  • Cuevas-Olguin, R., et al. (2017). Contextual fear response is modulated by M-type K+ channels and is associated with subtle structural changes of the axon initial segment in hippocampal GABAergic neurons. Scientific Reports, 7, 10728. [Link]

Sources

Troubleshooting

Technical Support Center: LY 341495 Solubilization &amp; Handling

[1] Status: Operational Topic: Preventing Precipitation of LY 341495 Audience: Senior Researchers, Lab Managers, In Vivo Pharmacologists Executive Summary: The "Hydrophobic Trap" LY 341495 is a potent Group II mGluR anta...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Topic: Preventing Precipitation of LY 341495 Audience: Senior Researchers, Lab Managers, In Vivo Pharmacologists

Executive Summary: The "Hydrophobic Trap"

LY 341495 is a potent Group II mGluR antagonist.[1] Users frequently encounter precipitation because of its chemical structure: a xanthyl-based dicarboxylic acid .[2]

  • The Problem: The xanthyl group is highly hydrophobic (lipophilic), while the two carboxylic acid groups are hydrophilic only when ionized.

  • The Trap: In its free acid form, or in neutral organic solvents (like pure DMSO), the molecule often fails to dissolve at high concentrations because the carboxylic acids are not fully deprotonated.

  • The Solution: You must force ionization using a base (NaOH) or purchase the pre-ionized disodium salt.

Decision Matrix: Selecting the Right Solvent

Before starting, identify which form of LY 341495 you possess. The handling differs radically between the Free Acid and the Salt forms.

solubilization_matrix Start Start: Identify Compound Form Form_Salt Disodium Salt Form Start->Form_Salt Form_Acid Free Acid Form Start->Form_Acid Water_Sol Soluble in Water (up to ~100 mM) Form_Salt->Water_Sol DMSO_Check Do you need >5 mM stock? Form_Acid->DMSO_Check Action_Salt Direct Dissolution in Water/PBS Water_Sol->Action_Salt DMSO_Path Pure DMSO (Limit: ~5 mM with warming) DMSO_Check->DMSO_Path No (<5 mM) NaOH_Path 1.1 - 1.2 eq. NaOH (Limit: ~100 mM) DMSO_Check->NaOH_Path Yes (>5 mM) Action_DMSO Use for low-dose in vitro only DMSO_Path->Action_DMSO Action_NaOH REQUIRED for in vivo / high-conc NaOH_Path->Action_NaOH

Figure 1: Solubilization decision tree. Note that the Free Acid form has significantly lower solubility in pure organic solvents compared to base-activated aqueous solutions.[2]

Solubilization Protocols
Protocol A: The NaOH Method (Recommended for Free Acid)

Use this for high-concentration stocks (10–100 mM).[2]

The Chemistry: You are converting the insoluble free acid into a soluble sodium salt in situ by adding exactly enough base to deprotonate the carboxylic acid groups.

Materials:

  • LY 341495 (Free Acid)[2]

  • 1.0 M NaOH (Standardized solution)[2]

  • Milli-Q Water[2][3]

Step-by-Step:

  • Calculate Molar Equivalents: You need 1.1 to 1.2 molar equivalents of NaOH.

    • Formula:

      
      [2]
      
  • Add Base First: Add the calculated volume of 1.0 M NaOH directly to the powder. Do not add water yet.

    • Why? Adding water first dilutes the base, making it harder to attack the crystal lattice of the solid compound.

  • Vortex: Vortex gently. The powder should dissolve rapidly into a clear, slightly viscous yellow/colorless solution.

  • Dilute: Once fully dissolved, add Milli-Q water to reach your final target volume (e.g., for a 100 mM stock).

  • Storage: Aliquot immediately and store at -20°C. Avoid repeated freeze-thaw cycles (max 1 month storage recommended).

Protocol B: The DMSO Method (Limited Utility)

Use only for low-concentration in vitro screening.[2]

Warning: Contrary to general lab intuition, LY 341495 Free Acid is poorly soluble in pure DMSO (max ~5 mM with warming).

  • Add DMSO to the powder.

  • Sonicate in a warm water bath (40°C) for 5-10 minutes.

  • Visual Check: Inspect for "shimmering" or micro-precipitates. If observed, do not use for sensitive microfluidics or patch-clamp experiments.

Preventing Precipitation in Physiological Buffers (aCSF/PBS)

The most critical failure point is diluting the stock into Artificial Cerebrospinal Fluid (aCSF) or PBS.

Mechanism of Failure: When a highly basic stock (Protocol A) or a hydrophobic DMSO stock (Protocol B) hits a neutral buffer (pH 7.4), the local environment changes.[2]

  • If pH drops < 4.0 locally, the molecule protonates and crashes out.

  • If DMSO concentration drops but the compound is not ionized, it crashes out.

Troubleshooting Table: Stability in Solution

ParameterLimit / RecommendationReason
Max DMSO in Bath < 0.1% (v/v)Higher DMSO creates osmotic stress and may not hold LY341495 in solution if pH drifts.[2]
Stock pH > 8.0 (for NaOH stocks)Keeping the stock basic ensures the molecule remains ionized (soluble).[2]
Buffer pH 7.2 – 7.4Physiological range. Ensure your aCSF is well-buffered (HEPES or Carbogen).[2][4]
Temperature Room Temp (20-25°C)Cold buffers (4°C) drastically reduce solubility.[2] Never dilute directly into ice-cold aCSF.[2]
Frequently Asked Questions (Technical Support)

Q1: I see a white precipitate immediately upon adding my stock to aCSF. What happened? A: This is likely "pH Shock." If you used the NaOH method, your stock is basic. If you add a large droplet to a stagnant buffer, the interface between the droplet and the buffer may momentarily become neutral/acidic before mixing, causing the free acid to form.

  • Fix: Vortex the aCSF vigorously while adding the stock dropwise. Ensure the aCSF is at room temperature, not on ice.

Q2: Can I use Ethanol? A: Avoid. The solubility in ethanol is extremely low (< 1 mM). It is not a viable solvent for this compound.

Q3: My frozen aliquots (NaOH stock) have crystals. Are they spoiled? A: Not necessarily. Sodium salts often crystallize at -20°C.[2]

  • Fix: Thaw completely at room temperature and vortex. If the solution clears, it is safe to use. If a cloudy precipitate remains after warming to 37°C, the compound may have degraded or "crashed" irreversibly. Discard.

Q4: I am doing in vivo microinjection. Is the NaOH stock safe? A: A 100 mM stock in dilute NaOH is very basic. You must dilute this significantly (usually 1000x or more) into sterile saline before injection to bring the pH to physiological levels. Injecting high-molarity NaOH directly will cause lesioning.[2]

  • Verification: Check the pH of your final injection solution with micro-pH paper. It should be ~7.2-7.4.[2]

References
  • Tocris Bioscience. LY 341495 Product Information & Solubility Data. (Accessed 2024).[2][5] Link

  • Hello Bio. LY 341495 Solubility & Handling Guide. (Accessed 2024).[2][5] Link

  • Kingston, A. E., et al. (1998). "LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors."[1] Neuropharmacology, 37(1), 1-12.[2] Link

  • MedChemExpress. LY341495 Technical Data Sheet. (Accessed 2024).[2][5] Link

Sources

Optimization

LY 341495 disodium salt stability and storage conditions

Topic: Stability, Storage, and Experimental Handling Ticket ID: T-LY341495-SUP Status: Resolved Analyst: Senior Application Scientist Tier 1: Quick Reference Card For immediate bench-side verification. ParameterSpecifica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Experimental Handling Ticket ID: T-LY341495-SUP Status: Resolved Analyst: Senior Application Scientist

Tier 1: Quick Reference Card

For immediate bench-side verification.

ParameterSpecification
Compound Name LY 341495 Disodium Salt
Molecular Weight 397.33 g/mol
Chemical Formula C₂₀H₁₇NNa₂O₅
Primary Solubility Water (up to 100 mM)
Secondary Solubility DMSO (Not recommended for salt form; max ~5 mM with warming)
Storage (Solid) -20°C (Desiccated)
Storage (Solution) -20°C (Aliquoted; stable for ~1 month)
Primary Target mGlu2 / mGlu3 antagonist (nM potency)

Tier 2: Critical Handling & Preparation

Expert Insight: The most common failure mode with LY 341495 is confusing the Disodium Salt with the Free Acid . The salt is highly water-soluble; the free acid is hydrophobic.

Reconstitution Protocol (Standard 10 mM Stock)

Do not use DMSO as your primary solvent for the disodium salt. It is unnecessary and may complicate biological assays.

  • Calculate: For a 10 mg vial (MW 397.33):

    • Target Concentration: 10 mM

    • Volume Required:

      
      
      
  • Dissolve: Add sterile, deionized water (pH ~7.0) directly to the vial.

  • Vortex: Vortex gently. The salt should dissolve rapidly at room temperature.

  • Aliquot: Divide into single-use aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.

  • Store: Freeze immediately at -20°C.

Workflow Visualization

Figure 1: Optimal Reconstitution and Storage Workflow.

G Start Solid LY 341495 (Disodium Salt) Solvent Add Sterile Water (pH 7.0) Start->Solvent Mix Vortex Gently (Room Temp) Solvent->Mix Check Clear Solution? (No Precipitate) Mix->Check Aliquot Aliquot into PCR Tubes Check->Aliquot Yes Precip Check pH (Must be neutral) Check->Precip No Store Store at -20°C (Avoid Freeze-Thaw) Aliquot->Store Precip->Solvent Adjust

Caption: Step-by-step decision tree for reconstituting LY 341495 disodium salt to prevent precipitation.

Tier 3: Troubleshooting & FAQs

Direct answers to common user tickets.

Q1: My compound precipitated when I added it to the cell culture media. Why?

Diagnosis: pH Shock. Explanation: LY 341495 is a dicarboxylic acid derivative.[1] In its disodium salt form, it is soluble because the carboxylic acid groups are ionized (


). If you add the stock solution directly to a highly acidic medium (or if the stock itself has degraded/acidified), the compound protonates, reverting to the Free Acid  form, which is insoluble in water.
Solution: 
  • Ensure your stock solution is prepared in neutral water (pH 7.0–7.4).

  • Dilute the stock into a larger volume of pre-warmed media slowly while vortexing, rather than adding a high-concentration drop directly to a static well.

Q2: Can I use DMSO to dissolve the disodium salt?

Diagnosis: Suboptimal Solvent Choice. Explanation: While many datasheets list DMSO solubility for the generic compound, the disodium salt is an ionic species designed for aqueous solubility. It dissolves poorly in pure DMSO compared to water (often requiring heating, which risks degradation). Solution: Use Water or PBS for the disodium salt. Use DMSO only if you possess the Free Acid form.

Q3: What is the stability of the stock solution at -20°C?

Diagnosis: Shelf-life Uncertainty. Explanation: Aqueous solutions of carboxylate salts are generally stable but susceptible to hydrolysis or bacterial growth over long periods. Solution:

  • < 1 Month: Stable at -20°C.

  • > 1 Month: Discard. The risk of subtle chemical degradation or concentration drift (due to sublimation/evaporation in non-airtight tubes) outweighs the cost of fresh preparation.

Q4: I am doing in vivo injections (i.p.). What vehicle should I use?

Diagnosis: Physiological Compatibility. Explanation: Since the disodium salt is water-soluble, you can avoid toxic vehicles like Tween-80 or high-percentage DMSO. Solution: Dissolve directly in 0.9% Sterile Saline or PBS .

  • Note: Verify the final pH is ~7.4 before injection, as the disodium salt can slightly alter the pH of unbuffered saline at high concentrations.

Tier 4: Mechanism of Action & Selectivity

Understanding the signaling pathway is crucial for interpreting "off-target" effects at high doses.

Pharmacological Profile

LY 341495 is a nanomolar-potent antagonist.[2][1] However, selectivity is dose-dependent.

  • Nanomolar (Low Dose): Blocks mGlu2 (

    
     ~1.7 nM) and mGlu3 (
    
    
    
    ~0.75 nM).
  • Micromolar (High Dose): Can antagonize mGlu8, and at very high concentrations, mGlu7, mGlu1, and mGlu5.

Signaling Pathway Diagram

Figure 2: Mechanism of mGluR2/3 Antagonism.

Pathway cluster_effect Physiological Effect of LY 341495 Glut Glutamate (Endogenous Ligand) mGluR mGluR 2/3 (Presynaptic) Glut->mGluR Activates LY LY 341495 (Antagonist) LY->mGluR Blocks Result INCREASED Glutamate Release LY->Result Result Gio G_i/o Protein mGluR->Gio Couples to AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP Production AC->cAMP Reduces Release Glutamate Release (Presynaptic Inhibition) cAMP->Release Modulates

Caption: LY 341495 blocks the Gi/o-coupled inhibitory feedback loop, effectively increasing presynaptic glutamate release.

References

  • Kingston, A. E., et al. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology, 37(1), 1-12. Retrieved from [Link]

  • Fitzjohn, S. M., et al. (1998). The potent mGlu receptor antagonist LY341495 identifies roles for both cloned and novel mGlu receptors in hippocampal synaptic plasticity.[3] Neuropharmacology, 37(12), 1445-1458. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing LY 341495 Pharmacokinetics in Rat Models

Ticket ID: LY-PK-RAT-001 Status: Open Assigned Specialist: Senior Application Scientist, CNS Pharmacology Division Executive Summary: The Pharmacokinetic Profile You are likely inquiring because you are observing inconsi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: LY-PK-RAT-001 Status: Open Assigned Specialist: Senior Application Scientist, CNS Pharmacology Division

Executive Summary: The Pharmacokinetic Profile

You are likely inquiring because you are observing inconsistent behavioral data or precipitation in your vehicle. LY 341495 is a highly potent, selective nanomolar antagonist of Group II metabotropic glutamate receptors (mGlu2/3).[1] However, its utility in in vivo rat models is governed by a strict pharmacokinetic (PK) window and a finicky solubility profile.

The critical metric you need is the plasma half-life (


), which is significantly shorter than many researchers anticipate.
Table 1: The "Golden Hour" – PK Parameters in Rats
ParameterValueTechnical Note
Plasma Half-Life (

)
~44 minutes Rapid clearance via renal elimination following IP injection.

(Time to Peak)
20–30 minutes Brain penetrance is rapid; behavioral testing should commence within this window.
Effective Duration < 2.5 hours Receptor occupancy drops significantly after 150 minutes.
Effective Dose Range 0.3 – 3.0 mg/kg Doses >3 mg/kg lose selectivity, potentially affecting mGlu8/7/4.
Route Intraperitoneal (i.p.) Preferred route for consistent bioavailability in rodents.

Critical Insight: Do not confuse drug presence with downstream effects. While the drug is cleared in ~2-3 hours, the induction of synaptic plasticity (e.g., mTORC1 signaling or BDNF expression) triggered during the "Golden Hour" can lead to behavioral effects persisting for 24+ hours.

Part 1: Troubleshooting Formulation (The #1 Failure Point)

Issue: "My LY 341495 precipitates when I add saline" or "The solution is cloudy." Root Cause: LY 341495 is a dicarboxylic acid. It is hydrophobic at neutral pH. It requires a basic environment to ionize and dissolve before being brought back to physiological pH.

Protocol: The "Base-First" Solubilization Method

Follow this strictly. Adding PBS/Saline directly to the powder will ruin the aliquot.

  • Weighing: Calculate the total mass required.

  • Primary Solubilization: Dissolve the powder completely in 0.1 M NaOH .

    • Stoichiometry: You need enough molar equivalents of base to deprotonate the carboxylic acid groups.

    • Visual Check: Vortex until the solution is perfectly clear.

  • Dilution: Add sterile saline (0.9% NaCl) to reach ~90% of your final target volume.

  • pH Titration (The Danger Zone):

    • The solution will be highly basic (pH > 10).

    • Dropwise add 0.1 M HCl or 1 M HCl (depending on total volume) while monitoring with a micro-pH probe.

    • Target pH: 7.4 – 7.8.

    • Warning: If you overshoot below pH 7.0, the drug will crash out of solution (precipitate). If this happens, add a drop of NaOH immediately.

  • Final Volume: Adjust to final volume with saline.

Workflow Visualization

FormulationProtocol Start Lyophilized LY 341495 Step1 Add 0.1 M NaOH (Primary Solvent) Start->Step1 Check1 Is Solution Clear? Step1->Check1 Step2 Add Saline (90% Volume) Check1->Step2 Yes Error Vortex/Sonicate Do NOT add Saline yet Check1->Error No (Cloudy) Step3 Titrate with HCl to pH 7.4 - 7.8 Step2->Step3 Final Ready for IP Injection Step3->Final Error->Check1

Figure 1: Step-by-step decision tree for solubilizing LY 341495 without precipitation.

Part 2: Experimental Design FAQs

Q: I need to test memory retrieval 24 hours after training. If the half-life is 44 minutes, how does this work? A: You are confusing PK with PD (Pharmacodynamics).

  • Acute Antagonism: If you inject LY 341495 immediately after training (post-training), you block mGlu2/3 autoreceptors during the consolidation window.

  • Mechanism: This blockade enhances glutamate release, triggering downstream signaling cascades (e.g., mTOR activation, BDNF release) that solidify the memory trace.

  • Result: Even though the drug is eliminated by the kidneys within hours, the synaptic changes it induced persist, affecting behavior 24 hours later.

Q: Can I use DMSO instead of NaOH? A: DMSO is possible (up to 100 mM stock), but for in vivo rat IP injections, the NaOH/Saline method is superior. High concentrations of DMSO can cause peritoneal irritation, nociception, or metabolic artifacts that confound behavioral readouts (especially in stress/anxiety models).

Q: What is the washout period for within-subject designs? A: Given the


 of ~44 mins:
  • Clearance: 5 half-lives

    
     3.7 hours for >96% clearance.
    
  • Recommendation: A 24-hour washout is sufficient for the drug to be physically gone. However, due to the plasticity effects mentioned above, a 48-72 hour interval is recommended between test sessions to ensure the neural circuit has returned to baseline.

Part 3: Mechanism of Action & Selectivity

Understanding why you are using this dose is crucial for publication defense.

  • Low Dose (0.3 - 3 mg/kg): Selectively blocks mGlu2/3 (Group II). Increases extracellular glutamate in the prefrontal cortex.

  • High Dose (> 10 mg/kg): Begins to antagonize mGlu8 (Group III) and potentially mGlu7. This "dirty" profile will confound your data if you are claiming mGlu2/3 specificity.

Pathway Diagram: The Disinhibition Loop

Mechanism cluster_0 Presynaptic Terminal LY LY 341495 (Antagonist) mGlu23 Presynaptic mGlu2/3 Autoreceptor LY->mGlu23 Blocks GluRelease Glutamate Release mGlu23->GluRelease Normally Inhibits PostSyn Postsynaptic AMPA/NMDA Receptors GluRelease->PostSyn Activates Downstream mTORC1 / BDNF Signaling PostSyn->Downstream Induces Plasticity

Figure 2: Mechanism of action. LY 341495 blocks the "brake" (mGlu2/3), increasing glutamate release and driving downstream plasticity.

References

  • Rioli, V., et al. (2012). "The metabotropic glutamate 2/3 receptor antagonist LY341495 differentially affects recognition memory in rats."[2][3] Psychopharmacology. (Establishes the 44 min half-life and behavioral protocols).

  • Kingston, A. E., et al. (1998). "LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors."[1] Neuropharmacology. (Primary characterization of potency and selectivity).

  • Chaki, S. (2017). "Group II Metabotropic Glutamate Receptor Agonists and Antagonists: Potential for the Treatment of Depression."[4] Frontiers in Pharmacology. (Review of dosing and antidepressant mechanisms).

  • Tocris Bioscience. "LY 341495 Product Information & Solubility Data.

Sources

Optimization

Adjusting LY 341495 dosage for different research models

Status: Operational Ticket ID: LY-OPT-4492 Subject: Dosage Adjustment & Troubleshooting for LY 341495 in Research Models Assigned Specialist: Senior Application Scientist, Neuropharmacology Division Introduction: The Sel...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: LY-OPT-4492 Subject: Dosage Adjustment & Troubleshooting for LY 341495 in Research Models Assigned Specialist: Senior Application Scientist, Neuropharmacology Division

Introduction: The Selectivity Paradox

Welcome to the technical support hub for LY 341495 . You are likely using this compound because it is one of the most potent Group II mGluR antagonists available. However, its utility is defined by a "Selectivity Paradox":

  • At Low Doses (Nanomolar): It is a highly selective antagonist for mGlu2 and mGlu3 .[1][2]

  • At High Doses (Micromolar): It loses selectivity, antagonizing mGlu8 (Group III) and eventually mGlu7, mGlu1a, and mGlu5a .

Many experimental failures stem not from the compound being inactive, but from dosing outside the specific window required for the target receptor. This guide provides the protocols and data needed to navigate this window.

Module 1: Chemical Handling & Vehicle Formulation

Current Status: Critical Failure Point. Issue: LY 341495 is a dicarboxylic acid. It is hydrophobic in acidic environments and will precipitate immediately if added directly to neutral PBS or saline.

Standard Solubilization Protocol (Acute Injection)

Use this for IP/SC injections or microinfusions.

  • Weigh the required amount of LY 341495 (e.g., 1–5 mg).

  • Dissolve initially in 0.1 N NaOH .

    • Volume Rule: Use approximately 10-20% of your final total volume.

    • Observation: The solution should become clear. If not, vortex vigorously.

  • Dilute with sterile PBS (Phosphate Buffered Saline) to reach ~90% of final volume.

  • Titrate pH carefully using 0.1 N HCl.

    • Target: pH 7.4 – 7.6.

    • Warning: If you overshoot below pH 7.0, the compound will precipitate. Back-titration is difficult; proceed drop-wise.

  • Finalize Volume with PBS.

Troubleshooting FAQ: Solubility
SymptomProbable CauseCorrective Action
Cloudy suspension after adding PBS pH dropped too low immediately.Ensure the NaOH is fully solubilized before adding PBS. Add PBS slowly while vortexing.
Precipitation during storage Temperature drop or pH drift.Prepare fresh daily. Do not store working solutions at 4°C for >24 hours.
Injection site irritation Final pH is too alkaline (>8.0).Use a pH meter, not litmus paper, for precise titration.

Module 2: Dosage Optimization by Model

Core Directive: Dosage must be calculated based on Functional Affinity (IC50) , not just binding affinity (Ki).

Receptor Selectivity Profile (Functional IC50)

Data represents inhibition of ACPD-induced cAMP formation (mGlu2/3) or L-AP4 responses (mGlu8).[1]

Target ReceptorFunctional IC50 (nM)Selectivity Tier
mGlu3 14 nM Primary Target (High Potency)
mGlu2 21 nM Primary Target (High Potency)
mGlu8 170 nM Secondary Target (Risk at >10x dose)
mGlu7 990 nMOff-target
mGlu1a/5a >7,000 nMOff-target
In Vivo Dosage Guide (Rat vs. Mouse)
Scenario A: Selective mGlu2/3 Blockade (Antidepressant/Anxiolytic Research)

Goal: Block presynaptic autoreceptors to increase glutamate release without affecting Group III receptors.

  • Rat (IP): 1.0 mg/kg

  • Mouse (IP): 0.3 – 1.0 mg/kg

  • Microinjection (Local): 0.01 – 0.1 µg per side (dissolved in 0.5 µL).

Scenario B: Broad Spectrum Blockade (mGlu2/3 + mGlu8)

Goal: Complete inhibition of Group II and partial Group III.

  • Rat (IP): 3.0 – 10.0 mg/kg

  • Mouse (IP): 3.0 – 10.0 mg/kg

  • Warning: At 10 mg/kg, you are likely affecting mGlu7 and potentially inducing motor artifacts.

Module 3: Experimental Protocols & Timing

Critical Kinetic Factor: LY 341495 has a relatively short half-life in rodents (~44 minutes in rats).[3]

Workflow 1: Systemic Administration (Behavioral Testing)

G Start Start Experiment Prep Prepare Solution (NaOH + PBS) Start->Prep Inject IP Injection (t=0 min) Prep->Inject Wait Absorption Phase (30 min) Inject->Wait  Systemic  Distribution Test Behavioral Test (t=30-60 min) Wait->Test  Peak Plasma  Levels Clearance Rapid Clearance (t>90 min) Test->Clearance  Half-life  ~44 min

Caption: Temporal window for LY 341495. Testing beyond 90 minutes post-injection significantly increases the risk of false negatives due to rapid clearance.

Step-by-Step Protocol:

  • Acclimation: Handle animals for 3 days prior to reduce stress-induced glutamate fluctuations.

  • Injection: Administer 1 mg/kg (IP) 30 minutes prior to the behavioral task (e.g., Forced Swim Test, Elevated Plus Maze).

  • The "30-Minute Rule": Due to the ~44-minute half-life, the behavioral test must commence within 30-40 minutes of injection.

  • Control: Vehicle group must receive the exact NaOH/PBS mixture (pH adjusted) to rule out pH-induced nociception.

Workflow 2: Stereotaxic Microinjection (mPFC)

Used for investigating rapid antidepressant mechanisms (e.g., mTOR pathway activation).

  • Cannulation: Implant guide cannulas targeting the Medial Prefrontal Cortex (mPFC). Allow 5-7 days recovery.

  • Infusion:

    • Insert injector extending 1-2 mm beyond guide.

    • Infuse 0.1 µg of LY 341495 (in 0.5 µL vehicle) over 2 minutes.

    • Leave injector in place for an additional 1-2 minutes to prevent backflow.

  • Testing: Begin behavioral assessment 20-40 minutes post-infusion.

Module 4: Mechanism of Action (The "Why")

Understanding the mechanism helps explain why dosage precision is non-negotiable.

G cluster_synapse Presynaptic Terminal LY LY 341495 (Antagonist) mGlu23 mGlu2/3 (Autoreceptors) LY->mGlu23  Blocks   GluRel Glutamate Release LY->GluRel  Disinhibition causes  SURGE mGlu23->GluRel  Normally Inhibits   PostSyn Postsynaptic AMPA Receptors GluRel->PostSyn  Activates BDNF BDNF / mTOR Signaling PostSyn->BDNF  Upstream of Behavior Antidepressant Effect BDNF->Behavior

Caption: Disinhibition Mechanism. LY 341495 blocks presynaptic "brakes" (mGlu2/3), causing a glutamate surge that activates postsynaptic AMPA receptors and downstream mTOR pathways.

Why "More" is Not "Better"

If you overdose (e.g., >10 mg/kg), you begin to block mGlu8 and potentially mGlu7 . These receptors are often located on different neuronal populations or have different regulatory roles. Blocking them simultaneously can cancel out the specific network effects required for the antidepressant phenotype, leading to "U-shaped" dose-response curves.

References

  • Kingston, A. E., et al. (1998). "LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors." Neuropharmacology.

  • Tocris Bioscience. "LY 341495 Product Information & Biological Activity."

  • Koike, H., et al. (2011). "Behavioral effects of the mGlu2/3 receptor antagonist LY341495 in animal models of anxiety and depression." Pharmacology Biochemistry and Behavior.

  • Chaki, S. (2017). "Group II Metabotropic Glutamate Receptor Antagonists as a Potential Treatment for Psychiatric Disorders." Frontiers in Pharmacology.

  • Hello Bio. "Water soluble mGluR2/3 antagonist LY 341495."

Sources

Reference Data & Comparative Studies

Validation

The Pharmacological Gold Standard: Validating mGluR2/3 Blockade with LY 341495

Introduction: Releasing the Presynaptic Brake In the landscape of glutamatergic signaling, Group II metabotropic glutamate receptors (mGluR2 and mGluR3) function as the "presynaptic brake."[1] Located primarily on presyn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Releasing the Presynaptic Brake

In the landscape of glutamatergic signaling, Group II metabotropic glutamate receptors (mGluR2 and mGluR3) function as the "presynaptic brake."[1] Located primarily on presynaptic terminals, their activation by excess glutamate engages Gi/o proteins to inhibit neurotransmitter release, preventing excitotoxicity.

For researchers investigating schizophrenia, anxiety, and rapid-acting antidepressants, blocking this brake is a critical experimental objective. LY 341495 stands as the reference standard for this purpose. Unlike first-generation antagonists (e.g., MCPG, EGLU) which suffered from low potency and poor solubility, LY 341495 offers nanomolar affinity and a distinct selectivity window.

This guide outlines the mechanistic rationale, comparative advantages, and precise protocols for validating mGluR2/3 blockade using LY 341495.

Mechanistic Profile & The Selectivity Window

To use LY 341495 effectively, one must understand its dose-dependent pharmacology. It is a competitive orthosteric antagonist.

The Signaling Pathway

Under normal physiological conditions, glutamate binds to mGluR2/3, activating the Gi/o protein complex. This leads to:

  • Inhibition of adenylyl cyclase (reduced cAMP).

  • Inhibition of voltage-gated Ca2+ channels (VGCCs).

  • Result: Reduced probability of vesicle fusion and glutamate release.

LY 341495 prevents this cascade, thereby disinhibiting the synapse and normalizing transmission in hypoglutamatergic models (e.g., phencyclidine-induced deficits).

The Critical Selectivity Window

LY 341495 is not "universally" selective; its specificity is concentration-dependent.

  • < 100 nM: Highly selective for mGluR2 and mGluR3.

  • ~ 200 nM: Begins to block mGluR8 (Group III).

  • > 1 µM: Acts as a broad-spectrum antagonist (blocking mGluR7, mGluR1/5).

Key Takeaway: For specific mGluR2/3 validation, concentrations must be kept in the low nanomolar range (10–100 nM) in vitro.

Diagram: Mechanism of Action

mGluR_Blockade cluster_effect Physiological Effect of Blockade Glutamate Glutamate (Agonist) mGluR23 Presynaptic mGluR2/3 Glutamate->mGluR23 Activates LY341495 LY 341495 (Antagonist) LY341495->mGluR23 Blocks (Ki ~1-2 nM) Blockade_Result Disinhibition: Restored Glutamate Release LY341495->Blockade_Result Gi_Protein Gi/o Protein Complex mGluR23->Gi_Protein Couples to AC Adenylyl Cyclase Gi_Protein->AC Inhibits VGCC Ca2+ Channels (VGCC) Gi_Protein->VGCC Inhibits Release Glutamate Release VGCC->Release Required for

Caption: LY 341495 competitively binds mGluR2/3, preventing G-protein coupling and restoring vesicle fusion.

Comparative Analysis: Why LY 341495?

Many researchers default to older compounds without realizing the potency gap. The table below highlights why LY 341495 is the superior choice for rigorous validation.

FeatureLY 341495 EGLU MCPG Implication
mGluR2 Affinity (Ki) ~2.3 nM ~1.8 µM>10 µMLY 341495 is ~1000x more potent.
mGluR3 Affinity (Ki) ~1.3 nM ~2.8 µM>10 µMAllows for minimal dosing, reducing off-target risks.
Selectivity Profile High for Group II (at <100nM)Moderate (hits Group II)Poor (Non-selective)LY 341495 is the only one with a clear "clean" window.
Solubility High (in dilute NaOH/Water)ModerateLowEasier to formulate for in vivo microinjections.
Primary Use Case Gold Standard Validation Historical ReferenceObsoleteUse LY 341495 for definitive proof of mechanism.

Experimental Protocols

Protocol A: Electrophysiological Validation (The Agonist Challenge)

Objective: Prove that a synaptic depression effect is mediated specifically by mGluR2/3. Method: Whole-cell patch-clamp recording of EPSCs (Excitatory Postsynaptic Currents) in hippocampal slices (CA3-CA1 synapse).

The Logic:

  • Establish a stable baseline EPSC.

  • Apply a selective Group II agonist (e.g., DCG-IV or LY 379268) to induce Long-Term Depression (LTD) or acute depression.

  • The Validation: Apply LY 341495.[1][2][3][4][5][6][7][8][9][10] If the depression is reversed (or prevented by pre-incubation), the mechanism is confirmed as mGluR2/3-dependent.

Step-by-Step Workflow:

  • Preparation: Prepare 300-400 µm acute brain slices. Perfuse with aCSF at 2-3 mL/min.

  • Baseline: Record evoked EPSCs for 10-15 minutes to ensure stability (<5% variance).

  • Challenge (Agonist): Bath apply DCG-IV (1 µM) .

    • Observation: Expect a 40-60% reduction in EPSC amplitude within 5-10 minutes (Presynaptic inhibition).

  • Validation (Antagonist): While maintaining DCG-IV, wash in LY 341495 (100 nM) .

    • Observation: EPSC amplitude should return to near-baseline levels within 5-10 minutes.

  • Control: Wash out both drugs. Re-apply LY 341495 alone to check for intrinsic effects (usually none in basal conditions, unless tonic glutamate tone is high).

Diagram: Validation Workflow

Validation_Protocol cluster_control Control Arm Start Stable Baseline (EPSC Recording) Agonist Apply Agonist (DCG-IV 1µM) Start->Agonist Effect Observe Depression (Reduced EPSC) Agonist->Effect Antagonist Apply LY 341495 (100 nM) Effect->Antagonist Result Reversal of Depression (Validation Confirmed) Antagonist->Result Restores Release PreInc Pre-incubation LY 341495 Block Agonist Blocked (No Depression) PreInc->Block

Caption: The "Agonist Challenge" workflow confirms receptor specificity by reversing agonist-induced synaptic depression.

Protocol B: In Vivo Behavioral Validation

Objective: Validate mGluR2/3 blockade in a model of cognitive dysfunction (e.g., PCP-induced working memory deficit).

  • Dosing: LY 341495 is active systemically.

    • Dose Range: 0.3 – 3.0 mg/kg (i.p.).[10]

    • Note: Doses >10 mg/kg risk blocking mGluR8 and other subtypes.

  • Timing: Administer 30 minutes prior to the behavioral task.

  • Self-Validating Control:

    • Group 1: Vehicle.

    • Group 2: PCP (induces deficit).

    • Group 3: PCP + LY 341495 (1 mg/kg).

    • Success Criteria: Group 3 shows statistically significant normalization of performance compared to Group 2, returning to Group 1 levels.

References

  • Kingston, A. E., et al. (1998).[5] "LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors."[4][9][11][12] Neuropharmacology, 37(1), 1-12.[12]

  • Linden, A. M., et al. (2009).[6][10] "Use of MGLUR2 and MGLUR3 knockout mice to explore in vivo receptor specificity of the MGLUR2/3 selective antagonist LY341495." Neuropharmacology, 57(2), 172-182.[10]

  • Fitzjohn, S. M., et al. (1998). "The potent mGlu receptor antagonist LY341495 identifies roles for both cloned and novel mGlu receptors in hippocampal synaptic plasticity." Neuropharmacology, 37(12), 1445-1458.

  • Tocris Bioscience. "LY 341495 Product Information & Pharmacology."

  • MedChemExpress. "LY341495: Mechanism of Action & Protocol."

Sources

Comparative

Comparative Guide: LY341495 vs. MGS0039 in Preclinical Research

Executive Summary: The "Tool" vs. The "Lead" In the landscape of glutamatergic drug discovery, LY341495 and MGS0039 represent two distinct generations of Group II metabotropic glutamate receptor (mGluR2/3) antagonists.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tool" vs. The "Lead"

In the landscape of glutamatergic drug discovery, LY341495 and MGS0039 represent two distinct generations of Group II metabotropic glutamate receptor (mGluR2/3) antagonists.[1] While they share a primary mechanism of action—blocking the presynaptic inhibitory autoreceptors to disinhibit glutamate release—their utility diverges based on selectivity profiles and physicochemical properties.

  • LY341495 is the academic gold standard . It is the most potent tool for in vitro characterization and acute in vivo proof-of-concept. However, its utility in complex behavioral phenotypes is complicated by its loss of selectivity at higher doses (interacting with Group III mGluRs, specifically mGluR8).

  • MGS0039 is the translational lead . It offers a cleaner pharmacological profile with equivalent potency at mGluR2/3 but significantly improved selectivity against Group III receptors. It is the preferred choice for behavioral studies requiring high "drug-likeness" and oral bioavailability.

Mechanistic Profile & Signaling Architecture

Both compounds function as orthosteric antagonists at the glutamate binding site of mGluR2 and mGluR3. These receptors are G


-coupled GPCRs located primarily on presynaptic terminals.
The Disinhibition Hypothesis

Under physiologic conditions, excess glutamate activates presynaptic mGluR2/3, engaging G


 proteins to inhibit adenylyl cyclase, reduce cAMP, and close Voltage-Gated Calcium Channels (VGCCs). This creates a negative feedback loop that halts neurotransmitter release.

Antagonist Action: By blocking this loop, LY341495 and MGS0039 "cut the brake," resulting in a surge of synaptic glutamate. This burst stimulates postsynaptic AMPA receptors (AMPAR) and activates BDNF/TrkB signaling, a pathway critical for their rapid-acting antidepressant effects.

Diagram: Presynaptic Disinhibition Pathway

mGluR_Mechanism cluster_effect Antagonist Effect Glutamate Synaptic Glutamate mGluR Presynaptic mGluR2/3 (Gi/o Coupled) Glutamate->mGluR Activates (Feedback Loop) AC Adenylyl Cyclase mGluR->AC Inhibits (Gi) Antagonist Antagonist (LY341495 / MGS0039) Antagonist->mGluR Blocks Release Neurotransmitter Release (Glu/DA/5-HT) Antagonist->Release Increases (Disinhibition) cAMP cAMP Levels AC->cAMP Reduces VGCC Ca2+ Influx (VGCC) cAMP->VGCC Modulates VGCC->Release Triggers BDNF Postsynaptic BDNF/mTOR Activation Release->BDNF Downstream Signaling

Figure 1: Mechanism of Action. Antagonists block the mGluR2/3 negative feedback loop, restoring cAMP signaling and facilitating neurotransmitter release.

Quantitative Comparison: Potency & Selectivity

The critical differentiator is selectivity . Researchers using LY341495 at high concentrations (>1


M) risk confounding data due to off-target blockade of mGluR8.
FeatureLY341495 MGS0039
Chemical Class Dicarboxylic acid derivativeBicyclic hexane derivative
mGluR2 Affinity (

)
2.3 nM 2.2 nM
mGluR3 Affinity (

)
1.3 nM 4.5 nM
mGluR8 Affinity (

)
173 nM (Moderate Affinity)> 10,000 nM (Inactive)
Selectivity Profile Selectivity window is ~100-fold.Selectivity window is >1000-fold.[2]
Primary Utility In vitro slice physiology; Acute in vivo.Chronic behavioral models; Translational studies.
Key Reference

Scientific Insight: If your experimental design involves high-dose administration to ensure full receptor occupancy, LY341495 may inadvertently block Group III receptors (mGluR8), which are also presynaptic autoreceptors. This "double blockade" can exaggerate glutamate release data. MGS0039 avoids this confound.

Preclinical Efficacy Data

Both compounds have demonstrated efficacy in rodent models of depression and anxiety, mimicking the rapid-acting profile of ketamine but without the psychotomimetic side effects (e.g., hyperlocomotion).

Behavioral Efficacy Table
ModelLY341495 OutcomeMGS0039 OutcomeSignificance
Forced Swim Test (FST) Reduced immobility (0.3–3 mg/kg i.p.)[1]Reduced immobility (1–3 mg/kg i.p.)Both show antidepressant-like activity.[1][3][4][5][6]
Learned Helplessness Effective; requires mGluR2/3 blockade.[7][8][4][6][9][10]Effective; sustained effect observed.[11][5][6]Predictive of efficacy in treatment-resistant depression.[12]
Social Defeat Stress Restores social interaction.Superior normalization of BDNF/TrkB in hippocampus.MGS0039 often cited for cleaner long-term data.
Anxiety Models Mixed results (dose-dependent).[1][13]Effective in Conditioned Fear Stress (CFS).[7]MGS0039 shows clearer anxiolytic separation.

Key Data Point: In microdialysis studies, MGS0039 (10


M local) significantly increased extracellular dopamine in the Nucleus Accumbens shell, a key biomarker for anhedonia treatment, whereas mGluR2/3 agonists decreased it.[8]

Experimental Protocols

A. In Vitro Electrophysiology (Brain Slices)

Recommended Compound: LY341495 (Due to cost-effectiveness and high solubility).

  • Preparation: Dissolve LY341495 in 1 eq. NaOH to create a 10 mM stock. Dilute in ACSF.

  • Working Concentration:

    • 20–100 nM: Selective block of mGluR2/3.

    • > 200 nM: Risk of mGluR8 blockade.

  • Application: Bath apply for 10–15 minutes prior to High-Frequency Stimulation (HFS) to observe enhancement of Long-Term Potentiation (LTP).

B. In Vivo Behavioral Dosing (Rodents)

Recommended Compound: MGS0039 (For cleaner pharmacological interpretation).

  • Vehicle Formulation:

    • MGS0039: Suspend in 0.5% methylcellulose (MC) or dissolve in saline with minimal NaOH adjustment (pH 7.4).

    • LY341495: Dissolve in saline + equimolar NaOH.

  • Dosing Regimen:

    • MGS0039: 1 – 10 mg/kg (i.p. or p.o.). Pre-treatment time: 30–60 mins.

    • LY341495: 0.3 – 3 mg/kg (i.p.).[1][14] Note: Biphasic effects on memory have been reported; low doses may enhance, while high doses impair recognition memory.

Diagram: Decision Matrix for Compound Selection

Selection_Matrix Start Experimental Goal InVitro In Vitro / Ex Vivo (Slice, Cell Culture) Start->InVitro InVivo In Vivo (Behavior, Microdialysis) Start->InVivo LY Use LY341495 (Standard Tool) InVitro->LY Cost/Potency Decision Is mGluR8 Exclusion Critical? InVivo->Decision MGS Use MGS0039 (High Selectivity) Decision->LY No (Acute/Screening) Decision->MGS Yes (Specific Mechanism)

Figure 2: Selection workflow. Choose MGS0039 when absolute selectivity against Group III mGluRs is required in vivo.

References

  • Ornstein, P. L., et al. (1998). 2-substituted (2SR)-2-amino-2-((1SR,2SR)-2-carboxycycloprop-1-yl)glycines as potent and selective antagonists of group II metabotropic glutamate receptors.[4] Journal of Medicinal Chemistry.

  • Yoshimizu, T., et al. (2006). An mGluR2/3 antagonist, MGS0039, exerts antidepressant and anxiolytic effects in behavioral models in rats.[7][9] Psychopharmacology.

  • Chaki, S., et al. (2004). MGS0039: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity.[1] Neuropharmacology.

  • Koike, H., et al. (2013). Pharmacology of LY341495 and MGS0039 in the context of rapid-acting antidepressants.[3] Neuropharmacology.

  • Karasawa, J., et al. (2006). A Metabotropic Glutamate 2/3 Receptor Antagonist, MGS0039, Increases Extracellular Dopamine Levels in the Nucleus Accumbens Shell.[8] Neuroscience Letters.

Sources

Validation

Technical Guide: Selectivity Profile &amp; Experimental Application of LY 341495

Executive Summary LY 341495 is a nanomolar-potent, competitive antagonist primarily targeting Group II metabotropic glutamate receptors (mGlu2 and mGlu3) .[1][2] While widely cited as a Group II-selective tool, its selec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

LY 341495 is a nanomolar-potent, competitive antagonist primarily targeting Group II metabotropic glutamate receptors (mGlu2 and mGlu3) .[1][2] While widely cited as a Group II-selective tool, its selectivity is highly concentration-dependent.

  • The "Goldilocks" Window: At concentrations <100 nM , it is highly selective for mGlu2/3.

  • The Danger Zone: At concentrations >200 nM , it begins to antagonize mGlu8 (Group III).

  • Broad Spectrum: At >10

    
    M , it acts as a broad-spectrum antagonist, blocking mGlu1, mGlu5, mGlu7, and mGlu8.
    

This guide provides the quantitative affinity data, signaling pathway mechanics, and a validated protocol to ensure experimental rigor.

Molecular Profile & Mechanism

LY 341495 is a dicarboxylic acid derivative structurally distinct from phenylglycine antagonists (e.g., MCPG). It binds to the orthosteric glutamate binding site within the Venus Flytrap Domain (VFD) of the receptor.

  • Chemical Name: (2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl)propanoic acid[3][4]

  • Primary Mechanism: Competitive antagonism of Gi/o-coupled signaling.

  • Secondary Mechanism: Inverse agonism (reported in systems with high constitutive activity).

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of LY 341495 within the Group II mGlu signaling cascade.

G Figure 1: Mechanism of Action - LY 341495 Antagonism of Gi/o Signaling cluster_0 Without Antagonist Glut Glutamate / Agonist (e.g., DCG-IV) mGlu23 mGlu2 / mGlu3 Receptor (GPCR) Glut->mGlu23 Activates LY LY 341495 (Antagonist) LY->mGlu23 Blocks Gi Gi/o Protein (Heterotrimeric) mGlu23->Gi Activates AC Adenylyl Cyclase (Effector) Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes ATP ATP ATP->AC PKA PKA Signaling (Downstream) cAMP->PKA Activates

Comparative Selectivity Analysis

The utility of LY 341495 is defined by its affinity profile.[1] The data below synthesizes


 and 

values derived from human recombinant receptors (Kingston et al., 1998).
Table 1: Affinity Profile Across mGlu Subtypes
Receptor GroupSubtype

(nM)

(nM)
Selectivity Ratio (vs mGlu2)
Group II mGlu3 14 1.3 0.6x (Most Potent)
Group II mGlu2 21 2.3 1.0x (Reference)
Group IIImGlu8173~170~8x (Low Selectivity)
Group IIImGlu7990~90047x
Group ImGlu1a7,8006,800370x
Group ImGlu5a8,2008,200390x
Group IIImGlu422,00022,0001,000x
Expert Insight: The "mGlu8 Trap"

Researchers often assume "Group II Antagonists" are clean up to 1-10


M. This is false for LY 341495. 
  • At 1

    
    M , LY 341495 fully blocks mGlu8 (
    
    
    
    = 173 nM) and significantly inhibits mGlu7.
  • Recommendation: To maintain Group II selectivity, do not exceed 100 nM in sensitive assays. If higher concentrations are required, you must control for mGlu8 blockade.

Experimental Protocol: cAMP Reversal Assay

Because mGlu2/3 are Gi/o-coupled, agonist activation inhibits cAMP. Therefore, antagonist activity is measured by the reversal of this inhibition in Forskolin-stimulated cells.

Workflow Visualization

Protocol Figure 2: cAMP Reversal Assay Workflow Step1 1. Cell Prep (HEK293/CHO-mGlu2) Step2 2. Pre-Incubation (IBMX + LY 341495) Step1->Step2 30 min, 37°C Step3 3. Stimulation (Forskolin + Agonist) Step2->Step3 Add Agonist (e.g. DCG-IV) Step4 4. Lysis & Detection (ELISA / FRET) Step3->Step4 20-30 min incubation

Detailed Methodology

Objective: Validate LY 341495 antagonism at mGlu2 receptors.[3][4][5][6]

Reagents:

  • Cell Line: CHO or HEK293 stably expressing human mGlu2.

  • Agonist: DCG-IV (

    
     concentration, typically ~1 
    
    
    
    M).
  • Antagonist: LY 341495 (Titration: 0.1 nM to 1

    
    M).
    
  • Stimulant: Forskolin (10

    
    M).
    
  • PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine), 0.5 mM.

Step-by-Step Procedure:

  • Cell Seeding: Plate cells at 50,000 cells/well in a 96-well plate. Incubate overnight.

  • Wash & Buffer: Aspirate media.[7][8] Wash 1x with PBS. Add 180

    
    L Assay Buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).
    
    • Note: IBMX is critical to prevent cAMP degradation by phosphodiesterases, ensuring a readable signal window.

  • Antagonist Pre-treatment: Add 10

    
    L of LY 341495  (10x final concentration). Incubate for 15 minutes at 37°C.
    
    • Control Wells: Vehicle only (DMSO).

  • Agonist/Forskolin Challenge: Add 10

    
    L of mixture containing Forskolin  (200 
    
    
    
    M stock
    
    
    10
    
    
    M final) AND DCG-IV (Agonist).
    • Mechanism:[2][3][7] Forskolin raises cAMP; DCG-IV activates mGlu2 to lower it. LY 341495 should restore cAMP levels to the Forskolin-only baseline.

  • Incubation: Incubate for 20 minutes at 37°C.

  • Termination: Lyse cells immediately (specific to your detection kit, e.g., HTRF or ELISA).

  • Data Analysis: Plot % Reversal of Agonist Inhibition vs. Log[LY 341495].

Expected Result: LY 341495 should produce a concentration-dependent restoration of cAMP levels with an


 near 20 nM .

References

  • Kingston, A. E., et al. (1998). "LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors."[2][4] Neuropharmacology, 37(1), 1-12.[1][2][4]

  • Wright, R. A., et al. (2000). "[3H]LY341495 binding to group II metabotropic glutamate receptors in rat brain." Journal of Pharmacology and Experimental Therapeutics, 298(2), 453-460.

  • Tocris Bioscience. "LY 341495 Product Information & Biological Activity."

  • Schoepp, D. D., et al. (1999). "Pharmacological agents acting at subtypes of metabotropic glutamate receptors." Neuropharmacology, 38(10), 1431-1476.

Sources

Comparative

LY 341495 vs. LY379268: The Pharmacological Toggle Switch for mGlu2/3 Receptors

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Executive Summary: The Agonist-Antagonist Dichotomy In the investigation of glutamatergic signaling, LY379268 and LY 3...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary: The Agonist-Antagonist Dichotomy

In the investigation of glutamatergic signaling, LY379268 and LY 341495 represent the "on" and "off" switches for Group II metabotropic glutamate receptors (mGlu2/3). They are not merely opposing agents but are often used in tandem to validate receptor specificity in complex neural circuits.

  • LY379268 is a highly potent, conformationally constrained agonist that activates presynaptic mGlu2/3 receptors to suppress glutamate release (LTD induction).

  • LY 341495 is a nanomolar-potent antagonist that blocks this suppression, often used to "rescue" synaptic transmission or induce arousal by disinhibiting glutamatergic tone.

Quick Comparison Matrix

FeatureLY379268 LY 341495
Primary Action Agonist (Activator)Antagonist (Blocker)
Target Receptors mGlu2 (

nM)mGlu3 (

nM)
mGlu2 (

nM)mGlu3 (

nM)
Physiological Effect Decreases cAMP, inhibits glutamate release, induces LTD.Prevents cAMP reduction, increases excitability, blocks LTD.
Key Application Modeling antipsychotic effects; inducing neuroprotection.Cognitive enhancement; reversing agonist effects; sleep-wake studies.[1]
Selectivity Note High selectivity (>80-fold) over Group I/III.Blocks mGlu8 at high concentrations (>100 nM).
Pharmacological Profiles & Mechanistic Divergence

To design robust experiments, one must understand the quantitative pharmacology of these compounds.

Binding Affinity and Potency Data
Receptor SubtypeLY379268 (

)
LY 341495 (

/

)
Experimental Implication
mGlu2 2.69 nM~21 nM (

2.3 nM)
LY379268 is extremely potent; use low nM concentrations in vitro to avoid off-target effects.
mGlu3 4.48 nM~14 nM (

1.3 nM)
Both compounds hit mGlu2 and mGlu3 indiscriminately.
mGlu8 (Group III) > 10 µM~173 nMCRITICAL: At doses >200 nM, LY 341495 loses Group II specificity and blocks mGlu8.
mGlu1/5 (Group I) Inactive> 7.8 µMSafe window for Group II selectivity is wide.[2]
Signaling Pathway Visualization

The following diagram illustrates the opposing actions on the presynaptic terminal. LY379268 engages the


 protein machinery to inhibit adenylate cyclase and voltage-gated calcium channels (VGCCs), effectively "braking" neurotransmitter release. LY 341495 competitively binds the orthosteric site, preventing this engagement.

mGluR_Signaling LY379268 LY379268 (Agonist) mGluR23 mGlu2/3 Receptor LY379268->mGluR23 Activates LY341495 LY 341495 (Antagonist) LY341495->mGluR23 Blocks Gi_Protein Gi/o Protein mGluR23->Gi_Protein Couples AC Adenylate Cyclase Gi_Protein->AC Inhibits VGCC N/P/Q-type Ca2+ Channels Gi_Protein->VGCC Inhibits cAMP cAMP Levels AC->cAMP Decreases GluRelease Glutamate Release VGCC->GluRelease Reduces Ca2+ Influx

Figure 1: Mechanistic divergence at the presynaptic terminal. LY379268 activates the Gi/o pathway to suppress release, while LY 341495 prevents this cascade.

Experimental Protocols
Protocol A: Electrophysiology (LTD Induction & Blockade)

Objective: To demonstrate mGlu2/3-dependent Long-Term Depression (LTD) at the mossy fiber-CA3 synapse or corticostriatal synapses.

Reagents:

  • Stock A: LY379268 (10 mM in water).

  • Stock B: LY 341495 (10 mM in 1.2 eq NaOH; Note: Acidic form is insoluble in water).

Workflow:

  • Slice Preparation: Prepare 300-400 µm acute brain slices (hippocampal or corticostriatal) in ice-cold sucrose-substituted ACSF to minimize excitotoxicity.

  • Recovery: Incubate slices at 32°C for 30 min, then at room temperature for 1 hour in standard ACSF bubbled with 95%

    
     / 5% 
    
    
    
    .
  • Baseline Recording:

    • Stimulate presynaptic fibers (0.1 Hz).

    • Record fEPSPs for 10–20 minutes to ensure a stable baseline (<5% variance).

  • Agonist Application (LTD Induction):

    • Bath apply LY379268 (100 nM - 300 nM) for 10 minutes.

    • Observation: Expect a rapid depression of fEPSP amplitude (approx. 40–60% reduction).

  • Washout: Wash with standard ACSF for 20+ minutes.

    • Result: The depression should persist (LTD).

  • Antagonist Validation (The "Rescue" Experiment):

    • In a separate slice, pre-incubate with LY 341495 (1 µM) for 15 minutes.

    • Apply LY379268 (as above) in the presence of LY 341495.[1]

    • Result: No change in fEPSP amplitude. This confirms the LTD was mGlu2/3 mediated.

Protocol B: Behavioral Phenotyping (Schizophrenia Models)

Objective: To assess antipsychotic-like activity using Phencyclidine (PCP)-induced hyperlocomotion.

  • Habituation: Place rats/mice in locomotor activity chambers for 30–60 minutes.

  • Pre-treatment (Antagonist Control):

    • Group A: Vehicle.

    • Group B: LY 341495 (1 mg/kg, i.p.) administered 30 mins prior to agonist.

  • Treatment (Agonist):

    • Administer LY379268 (1–3 mg/kg, i.p.) or Vehicle.

  • Challenge:

    • Administer PCP (5 mg/kg, i.p.) 30 mins after LY379268.

  • Measurement: Record locomotor activity for 60–90 minutes.

    • Expected Outcome: PCP induces hyperlocomotion.[3] LY379268 attenuates this effect (antipsychotic profile).[1] Pre-treatment with LY 341495 blocks the protective effect of LY379268, restoring PCP-induced hyperactivity.

Experimental Workflow Diagram

This diagram outlines the decision logic for selecting the correct compound based on the experimental stage.

Experimental_Workflow Start Define Experimental Goal Goal_LTD Induce Synaptic Depression (LTD) Start->Goal_LTD Goal_Block Block/Rescue Signaling Start->Goal_Block Goal_Model Model Psychosis Treatment Start->Goal_Model Use_Agonist Use LY379268 (10-300 nM) Goal_LTD->Use_Agonist Check_Selectivity Check Selectivity: Is mGlu8 a concern? Goal_Block->Check_Selectivity Goal_Model->Use_Agonist Use_Antagonist Use LY 341495 (100 nM - 1 µM) Dose_Adjust Limit LY 341495 to <100 nM Check_Selectivity->Dose_Adjust Yes (mGlu8 present) High_Dose Use Standard Dose (1 µM) Check_Selectivity->High_Dose No (mGlu2/3 only)

Figure 2: Decision matrix for compound selection and dosing based on experimental goals and receptor expression profiles.

Troubleshooting & Optimization

1. Solubility Issues (LY 341495):

  • Problem: LY 341495 is often supplied as a free acid and is insoluble in water or standard ACSF.

  • Solution: Dissolve in 1.0–1.2 equivalents of NaOH. For example, to make a 10 mM stock, add the powder to a small volume of 0.1 M NaOH, vortex until clear, then dilute with water. Ensure the final pH of your ACSF does not shift significantly when adding the drug (usually negligible at 1:1000 dilution).

2. Dosing for Selectivity:

  • Problem: "I see effects on Group III receptors."

  • Cause: You are likely using LY 341495 at concentrations > 200 nM.

  • Correction: If mGlu8 is present in your tissue (e.g., retina, lateral perforant path), titrate LY 341495 down to 20–50 nM . This concentration is sufficient to block mGlu2/3 (

    
     nM) without affecting mGlu8 (
    
    
    
    nM).

3. Behavioral Timing:

  • Insight: LY379268 has a relatively short half-life. In behavioral tests, administer it 30 minutes prior to the challenge (e.g., PCP or stress). Effects may wash out if the test duration exceeds 2 hours.

References
  • Monn, J. A., et al. (1998). "Synthesis, pharmacological characterization, and molecular modeling of monocyclic analogues of LY354740: potent and selective mGlu2/3 receptor agonists." Journal of Medicinal Chemistry.

  • Kingston, A. E., et al. (1998). "LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors."[2] Neuropharmacology.

  • Cartmell, J., et al. (1999). "The mGlu2/3 receptor agonist LY379268 selectively blocks amphetamine-induced hyperlocomotion." European Journal of Pharmacology.

  • Schoepp, D. D., et al. (1999). "Pharmacological characterization of LY341495, a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors." Neuropharmacology.

  • Feinberg, I., et al. (2005). "The metabotropic glutamate (mGLU)2/3 receptor antagonist LY341495 stimulates waking and fast electroencephalogram power and blocks the effects of the mGLU2/3 receptor agonist LY379268 in rats."[1] Journal of Pharmacology and Experimental Therapeutics.

Sources

Validation

A Senior Application Scientist's Guide to In Vivo Control Experiments for the mGluR2/3 Antagonist LY 341495

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of neuroscience research, the selective metabotropic glutamate receptor 2/3 (mGluR2/3) antagonist, LY 341495, stands as a powerfu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of neuroscience research, the selective metabotropic glutamate receptor 2/3 (mGluR2/3) antagonist, LY 341495, stands as a powerful tool for dissecting the roles of these receptors in synaptic plasticity, neurotransmission, and a range of neuropsychiatric and neurological disorders. However, the true value of any in vivo study hinges on the rigor of its experimental design, particularly the implementation of meticulous control experiments. This guide provides a comprehensive framework for designing and executing robust control strategies in preclinical studies involving LY 341495, ensuring the generation of reproducible and translatable data.

The Indispensable Role of Controls in Pharmacological Research

In the context of in vivo pharmacology, control experiments are not merely a formality but the very bedrock of scientific validity. They serve to isolate the effects of the pharmacological intervention from confounding variables, thereby allowing for confident attribution of observed outcomes to the mechanism of action of the compound under investigation. For a potent and selective, yet not absolutely specific, compound like LY 341495, a multi-faceted control strategy is paramount.

Understanding LY 341495: A Profile

LY 341495 is a highly potent and selective competitive antagonist of group II mGluRs, which include mGluR2 and mGluR3.[1][2] These receptors are Gαi/o-coupled and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Presynaptically, they act as autoreceptors to inhibit glutamate release, while postsynaptically they can modulate neuronal excitability. The selectivity profile of LY 341495 is crucial for experimental design and is summarized in the table below.

Receptor SubtypeKi / IC50 (nM)
human mGluR22.3
human mGluR31.3
human mGluR8173
human mGluR7a990
human mGluR1a6800
human mGluR5a8200
human mGluR4a22000
Data sourced from Tocris Bioscience.[1]

While exhibiting high affinity for mGluR2/3, it is essential to acknowledge its activity at other mGluRs at higher concentrations. This underscores the importance of dose-response studies and appropriate controls to mitigate the risk of misinterpreting off-target effects.

Core Control Experiments for In Vivo Studies with LY 341495

A well-controlled in vivo study with LY 341495 should incorporate a strategic combination of negative and positive controls.

The Vehicle Control: Establishing a Baseline

The most fundamental control is the administration of the vehicle solution alone. This group accounts for any physiological or behavioral changes induced by the stress of handling, injection, and the physical properties of the solvent.

Causality Behind the Choice: The vehicle should be identical in composition, volume, and pH to the solution used to deliver LY 341495, minus the active compound.[4] This ensures that any observed effects in the drug-treated group can be attributed to the pharmacological action of LY 341495 and not the vehicle itself.

Experimental Protocol: Vehicle Control for Intraperitoneal (i.p.) Injection in Mice

Materials:

  • LY 341495

  • 0.1 M NaOH

  • 0.9% Saline

  • 1 M HCl

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (25-27 gauge)[5]

  • pH meter or pH strips

Procedure:

  • Vehicle Preparation:

    • To a sterile microcentrifuge tube, add a volume of 0.1 M NaOH equivalent to what is needed to dissolve the desired concentration of LY 341495.[4]

    • Add 0.9% saline to the desired final volume.[4]

    • Adjust the pH of the solution to 7.4-7.8 using 1 M HCl.[4] This is critical as a non-physiological pH can cause irritation and confounding behavioral effects.

    • Sterile filter the final vehicle solution.

  • Animal Handling and Administration:

    • Habituate the animals to the handling and injection procedures for several days prior to the experiment to minimize stress-induced variability.

    • Gently restrain the mouse, tilting the body downward to allow abdominal organs to shift cranially.[6]

    • Clean the injection site in the lower right abdominal quadrant with an alcohol swab.[5]

    • Insert a 25-27 gauge needle at a 15-30 degree angle into the peritoneal cavity.[5][6]

    • Aspirate briefly to ensure the needle has not entered the bladder or intestines.[5]

    • Inject the vehicle at a volume of 10 ml/kg body weight.

    • Return the animal to its home cage and monitor for any adverse reactions.

The Positive Control: Demonstrating Target Engagement with an Agonist

To confirm that LY 341495 is effectively antagonizing mGluR2/3 in your experimental model, a positive control involving co-administration with a selective mGluR2/3 agonist, such as LY 379268 , is indispensable.

Causality Behind the Choice: If LY 341495 is acting as an effective antagonist, it should block or reverse the known physiological or behavioral effects of the agonist.[5] This experiment provides direct evidence of target engagement in the in vivo setting.

Experimental Protocol: LY 341495 and LY 379268 Co-Administration in Rats

Objective: To demonstrate that the effects of LY 341495 are mediated by the blockade of mGluR2/3.

Materials:

  • LY 341495

  • LY 379268

  • Vehicle solution (as prepared above)

  • Sterile syringes and needles

Procedure:

  • Experimental Groups:

    • Group 1: Vehicle + Vehicle

    • Group 2: Vehicle + LY 379268

    • Group 3: LY 341495 + LY 379268

    • Group 4: LY 341495 + Vehicle

  • Drug Preparation:

    • Prepare LY 341495 and LY 379268 solutions in the appropriate vehicle. A common vehicle for LY 379268 involves dissolving it in 100 mM NaOH, adjusting the pH to ~6.5 with HCl, and bringing it to the final volume with saline.[2]

  • Administration Timeline:

    • Administer LY 341495 (or its vehicle) via i.p. injection.

    • After a pre-determined time (e.g., 30 minutes, to allow for absorption and distribution of the antagonist), administer LY 379268 (or its vehicle) via i.p. injection.[5]

    • The timing should be based on the known pharmacokinetics of the compounds, if available, or determined empirically.

  • Outcome Measures:

    • Measure a known effect of the agonist LY 379268. This could be a behavioral endpoint (e.g., changes in locomotor activity, performance in a cognitive task) or a molecular readout (e.g., changes in downstream signaling proteins).

Expected Outcome: The effects observed in the "Vehicle + LY 379268" group should be significantly attenuated or completely blocked in the "LY 341495 + LY 379268" group.

Comparative Analysis: LY 341495 vs. Alternatives

To provide a comprehensive evaluation, it is crucial to compare LY 341495 with other available mGluR2/3 antagonists. Two notable alternatives are MGS0039 and RO4491533 (a negative allosteric modulator).

CompoundMechanismSelectivity ProfileIn Vivo Efficacy (Example)
LY 341495 Competitive AntagonistHigh affinity for mGluR2/3; lower affinity for other mGluRs.[1]Dose-dependent antidepressant-like effects in the forced swim and tail suspension tests (0.1-3 mg/kg, i.p.).[7]
MGS0039 Competitive AntagonistHigh affinity for mGluR2 (Ki = 2.2 nM) and mGluR3 (Ki = 4.5 nM), comparable to LY 341495.[7]Dose-dependent antidepressant-like effects in the forced swim and tail suspension tests (0.3-3 mg/kg, i.p.).[7]
RO4491533 Negative Allosteric Modulator (NAM)Binds to an allosteric site on mGluR2/3, offering a different mode of inhibition.Demonstrates antidepressant-like effects in preclinical models.

Rationale for Comparison: Comparing an orthosteric antagonist like LY 341495 with another orthosteric antagonist (MGS0039) and a NAM (RO4491533) can provide valuable insights into the nuances of mGluR2/3 pharmacology. Differences in their effects could be attributed to their distinct binding sites and modulatory actions.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_groups Experimental Groups cluster_procedure Procedure G1 Group 1: Vehicle Admin Drug Administration (i.p.) G1->Admin G2 Group 2: LY 341495 G2->Admin G3 Group 3: Vehicle + Agonist (LY 379268) G3->Admin G4 Group 4: LY 341495 + Agonist (LY 379268) G4->Admin Behavior Behavioral/Physiological Assessment Admin->Behavior Time course Biochem Biochemical/Molecular Analysis Behavior->Biochem Post-mortem tissue collection

Caption: A typical in vivo experimental workflow for testing LY 341495.

mGluR2_3_Signaling cluster_membrane Cell Membrane mGluR mGluR2/3 G_protein Gαi/o mGluR->G_protein Activates Glutamate Glutamate Glutamate->mGluR Activates LY341495 LY 341495 LY341495->mGluR Blocks AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates

Caption: Simplified mGluR2/3 signaling pathway and the action of LY 341495.

Data Interpretation and Troubleshooting

When analyzing the results of your in vivo studies with LY 341495, consider the following:

  • Time-Course of Effects: The onset and duration of the effects of LY 341495 should be consistent with its pharmacokinetic profile. While detailed public data on the pharmacokinetics of LY 341495 is limited, its brain penetrance and in vivo activity are well-established.[1]

  • Behavioral Specificity: It is crucial to include control tasks to rule out confounding effects on general activity, motor function, or sensory perception. For example, if LY 341495 is being tested for its effects on learning and memory, its impact on locomotor activity should also be assessed.

  • Unexpected Results: If LY 341495 fails to block the effects of an agonist, consider potential issues with drug formulation, administration, or the dose and timing of both compounds. If unexpected effects are observed at higher doses, consider the possibility of off-target activity at other mGluRs.

Conclusion

The judicious use of control experiments is non-negotiable for obtaining high-quality, interpretable data from in vivo studies with LY 341495. By incorporating vehicle controls to establish a baseline and positive controls with an agonist like LY 379268 to demonstrate target engagement, researchers can build a robust framework for their investigations. Furthermore, comparing LY 341495 with alternative mGluR2/3 antagonists provides a deeper understanding of the pharmacology at play. This comprehensive approach not only enhances the scientific rigor of individual studies but also contributes to the collective effort to translate preclinical findings into meaningful therapeutic advances.

References

  • SOP: Mouse Intraperitoneal Injection - Research and Innovation | Virginia Tech. (2017, December 12). Retrieved from [Link]

  • Intraperitoneal Injection in Mice | Animals in Science - Queen's University. (2012, February 16). Retrieved from [Link]

  • Pitsikas, N., Boultadakis, A., Sakellaridis, N., & Tarantin, L. (2012). The metabotropic glutamate 2/3 receptor antagonist LY341495 differentially affects recognition memory in rats. Behavioural Brain Research, 230(2), 374-379. Retrieved from [Link]

  • Feinberg, I., Schoepp, D. D., Hsieh, K. C., Darchia, N., & Campbell, I. G. (2005). LY341495 [2S-2-amino-2-(1S,2S-2-carboxycyclopropyl-1-yl)-3-(xanth-9-yl)propanoic acid] stimulates waking and fast electroencephalogram power and blocks the effects of the mGLU2/3 receptor agonist ly379268 [(-)-2-oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylate] in rats. The Journal of pharmacology and experimental therapeutics, 312(2), 826–833. Retrieved from [Link]

  • Kingston, A. E., Ornstein, P. L., Wright, R. A., Johnson, B. G., Mayne, N. G., Burnett, J. P., Belagaje, R., Wu, S., & Schoepp, D. D. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology, 37(1), 1–12. Retrieved from [Link]

  • Karasawa, J., Chaki, S., Yoshimizu, T., & Abe, S. (2005). MGS0039: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity. Neuropharmacology, 49 Suppl 1, 127–137. Retrieved from [Link]

  • Augustin, S. M., & Kourrich, S. (2021). The mGlu2/3 agonist LY379268 reduces sucrose taking, seeking, and motivation in male and female rats. Psychopharmacology, 238(11), 3237–3248. Retrieved from [Link]

  • Xiang, Z., & Chen, Z. Y. (2022). Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons. Frontiers in Molecular Neuroscience, 15, 1036814. Retrieved from [Link]

  • Chaki, S., Yoshimizu, T., & Abe, S. (2004). MGS0039: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity. Neuropharmacology, 46(4), 457–467. Retrieved from [Link]

Sources

Comparative

Technical Comparative Guide: LY 341495 vs. MPEP in Glutamatergic Modulation

Executive Summary The Accelerator vs. The Brake.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Accelerator vs. The Brake. In the dissection of glutamatergic signaling, LY 341495 and MPEP represent two distinct pharmacological levers. LY 341495 acts primarily as a presynaptic disinhibitor (releasing the brake on glutamate transmission), while MPEP acts as a postsynaptic dampener (blocking the downstream excitability).

This guide analyzes the efficacy, selectivity windows, and experimental protocols for these two compounds. It is designed for researchers requiring precise control over Group II (mGlu2/3) and Group I (mGlu5) metabotropic glutamate receptors.

Pharmacological Specifications

The utility of these compounds relies heavily on adhering to their selectivity windows. A common experimental error is overdosing LY 341495, which results in loss of Group II selectivity.

Comparative Binding Profile
FeatureLY 341495 MPEP
Primary Target mGluR2 / mGluR3 (Antagonist)mGluR5 (NAM - Non-competitive Antagonist)
Potency (

/

)
mGlu2: 21 nMmGlu3: 14 nMmGlu5: 36 nM (rat) / 16 nM (human)
Selectivity Window High (< 100 nM): Selective for Group II.Moderate (300 nM - 1 µM): Hits mGlu8 (

~170 nM).Low (> 5 µM): Pans-mGlu antagonist (hits mGlu1, mGlu5, mGlu7).
High: >100-fold selective for mGlu5 over mGlu1.Caveat: At high doses (>10-30 µM), inhibits the Norepinephrine Transporter (NET).
Mechanism Orthosteric Antagonist (Competitive)Negative Allosteric Modulator (NAM)
Key Physiological Effect Increases synaptic glutamate release (Presynaptic).Decreases NMDA receptor currents (Postsynaptic).

Senior Scientist Insight: When using LY 341495 to study mGlu2/3 specifically, do not exceed 100 nM in slice preparations. If you use 10 µM, you are effectively shutting down the entire mGluR family.

Mechanistic Signaling Pathways

To understand the efficacy of these compounds, one must visualize their locus of action within the tripartite synapse.

Pathway Visualization

The following diagram illustrates the opposing roles of LY 341495 (Presynaptic) and MPEP (Postsynaptic).

SynapticSignaling cluster_presynaptic Presynaptic Terminal cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Spine mGlu23 mGluR2/3 (Gi/o coupled) Ca_Channels VGCCs (Ca2+ Influx) mGlu23->Ca_Channels Inhibits Glu_Release Glutamate Release Ca_Channels->Glu_Release Promotes Glutamate Glutamate Glu_Release->Glutamate Exocytosis LY341495 LY 341495 (Antagonist) LY341495->mGlu23 BLOCKS (Disinhibition) Glutamate->mGlu23 Autoinhibition mGlu5 mGluR5 (Gq coupled) Glutamate->mGlu5 Activates PLC PLC / IP3 mGlu5->PLC MPEP MPEP (NAM) MPEP->mGlu5 BLOCKS (Allosteric) Ca_Release Intracellular Ca2+ Release PLC->Ca_Release NMDAR NMDA Receptor Potentiation Ca_Release->NMDAR Modulates

Figure 1: LY 341495 blocks autoreceptors to enhance release; MPEP blocks postsynaptic amplification.

Experimental Efficacy & Applications

In Vitro Electrophysiology (LTP/LTD)
  • LY 341495:

    • Application: Used to block Long-Term Depression (LTD) at mossy fiber-CA3 synapses, which is mGluR2/3 dependent.

    • Outcome: Application of 100 nM LY 341495 prevents the induction of LTD, confirming the necessity of presynaptic Gi/o signaling for this plasticity form.

  • MPEP:

    • Application: Used to block specific forms of NMDA-independent LTP or to reverse DHPG-induced LTD.

    • Outcome: MPEP (10-20 µM) abolishes "wet dog shake" behaviors in vivo and blocks DHPG-induced depotentiation in hippocampal slices.

Behavioral Phenotypes[1][2][3][4]
  • Anxiety & Stress:

    • MPEP: Highly anxiolytic . By dampening mGlu5, it reduces the "noise" in emotional processing circuits (amygdala).

    • LY 341495: Complex profile. At low doses, it can be anxiogenic (by increasing glutamate). However, it has demonstrated rapid antidepressant-like effects (similar to Ketamine) by disinhibiting glutamate release, which then activates AMPA receptors and mTORC1 signaling.

Validated Protocols

Solubilization "Gotchas"

Improper solubilization is the #1 cause of failed experiments with these compounds.

  • LY 341495:

    • Challenge: Highly hydrophobic and acidic.

    • Protocol: Dissolve 10 mg in 1.1 equivalents of 0.1 N NaOH . Once dissolved, dilute with PBS or water.

    • Warning: If you try to dissolve directly in neutral buffer (ACSF/PBS), it will not go into solution. If you use 100% DMSO, it works, but verify slice tolerance to DMSO (keep final <0.1%).

  • MPEP:

    • Challenge: The hydrochloride salt (MPEP HCl) is water-soluble, but the free base is not.

    • Protocol: Purchase MPEP HCl.[1] Dissolve directly in water or ACSF up to 10-20 mM stock.

    • Stability:[2] Aqueous solutions are stable for ~1 week at 4°C. Freeze aliquots for long term.

In Vivo Administration Workflow

The following workflow details the preparation for a behavioral study comparing these agents.

ProtocolWorkflow cluster_LY LY 341495 Prep cluster_MPEP MPEP Prep Start Study Design LY_Sol Add 1.1eq NaOH (Critical Step) Start->LY_Sol MPEP_Sol Dissolve in Saline (Water Soluble) Start->MPEP_Sol LY_Dil Dilute in PBS Target: 1-3 mg/kg LY_Sol->LY_Dil Inject IP Injection (t = -30 min) LY_Dil->Inject MPEP_Dil Target Dose: 10-30 mg/kg MPEP_Sol->MPEP_Dil MPEP_Dil->Inject Test Behavioral Assay (e.g., Elevated Plus Maze) Inject->Test Wait for BBB Penetration

Figure 2: Preparation and administration workflow. Note the specific pH requirement for LY 341495.

References

  • Kingston, A. E., et al. (1998). "LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors."[3][4][5] Neuropharmacology.

  • Gasparini, F., et al. (1999). "Potent and selective antagonists of the metabotropic glutamate receptor subtype 5." Neuropharmacology.

  • Chaki, S. (2010). "Group II metabotropic glutamate receptor agonists as a potential drug for schizophrenia." European Journal of Pharmacology.
  • Tocris Bioscience. "Product Information: MPEP Hydrochloride."

  • MedChemExpress. "Product Information: LY341495."

Sources

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